Maltobionic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O12/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h3-10,12-20H,1-2H2,(H,21,22)/t3-,4-,5-,6+,7-,8-,9-,10-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTUSYBCFIZPBE-QOKIMYEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
534-42-9 | |
| Record name | Maltobionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Gluconic acid, 4-O-alpha-D-glucopyranosyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MALTOBIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47RDD4XT2O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Fundamental Chemical Properties of Maltobionic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maltobionic acid, a bionic acid derived from the oxidation of maltose, is a polyhydroxy acid of increasing interest in the pharmaceutical, cosmetic, and food industries. Its unique chemical structure, comprising a gluconic acid moiety linked to a glucose unit, imparts a range of desirable properties including high water solubility, chelation capacity, and humectant characteristics. This technical guide provides an in-depth overview of the fundamental chemical properties of this compound, complete with quantitative data, detailed experimental protocols, and visualizations to support research and development activities.
Chemical Structure and Identification
This compound, systematically named 4-O-α-D-glucopyranosyl-D-gluconic acid, is a disaccharide derivative. The anomeric carbon of the glucose unit is oxidized to a carboxylic acid, forming gluconic acid. This structure is responsible for its acidic nature and its ability to form salts and lactones.
-
Chemical Formula: C₁₂H₂₂O₁₂[1]
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Molecular Weight: 358.30 g/mol
-
CAS Number: 534-42-9
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in various formulations.
| Property | Value | Reference |
| Melting Point | 97.3 °C | [1] |
| pKa | 3.54 | [1] |
| Solubility in Water (22 °C) | 3.3 g/100 mL | [1] |
| Solubility in Acetone | Low | [1] |
| Specific Optical Rotation ([α]D20) | +83.2° |
Key Chemical Characteristics
Acidity and pKa
This compound is a weak acid with a pKa of 3.54. This acidity is attributed to the carboxylic acid group of the gluconic acid moiety. The pKa value is a critical parameter in drug development and formulation, as it influences the ionization state of the molecule at a given pH, which in turn affects its solubility, absorption, and interaction with other molecules.
Chelating Properties
A significant feature of this compound is its ability to chelate metal ions. The multiple hydroxyl groups and the carboxylic acid group provide multiple sites for coordination with metal cations. This property is particularly effective for chelating iron, with studies showing a significant chelating effect. This makes this compound a potent antioxidant, as it can sequester pro-oxidant metal ions.
Caption: Metal ion chelation by this compound.
Stability
This compound is a stable compound under normal conditions. However, like other polyhydroxy acids, it can be susceptible to degradation at high temperatures and extreme pH values. In aqueous solutions, an equilibrium can exist between the open-chain carboxylic acid form and the lactone form, where the carboxylic acid group has cyclized with one of the hydroxyl groups.
Experimental Protocols
This section provides detailed methodologies for the determination of key chemical properties of this compound.
Synthesis and Purification of this compound
This compound is typically produced by the enzymatic oxidation of maltose. The resulting sodium maltobionate is then converted to the free acid form.
References
The Genesis of Maltobionic Acid: From Chemical Synthesis to Microbial Factories
A Technical Guide on the Discovery and Production of a Versatile Polyhydroxy Bionic Acid
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and production of maltobionic acid. While often referred to as "plant-derived," this document clarifies its primary origins through chemical synthesis and biotechnological production, offering detailed experimental protocols and insights into its limited presence in natural sources.
The Discovery of a Bionic Acid: A Tale of Synthesis
The journey to understanding this compound begins with the broader class of aldobionic acids. The first synthesis of an aldobionic acid dates back to 1889 when Fischer and Meyer successfully oxidized lactose. However, the biological production of these acids was not explored until the mid-20th century. Building on the initial observations of Lembke on the oxidizing action of Pseudomonas, Stodola and Lockwood were the first to report the possible biological production of aldobionic acids, paving the way for future biotechnological advancements.
This compound (4-O-α-D-glucopyranosyl-D-gluconic acid) itself is a polyhydroxy bionic acid derived from the oxidation of maltose. While frequently marketed as "plant-derived," this term primarily refers to the plant-based origin of its precursor, maltose, which is typically obtained from starch. There is limited evidence to suggest that this compound is a naturally occurring compound in plants in significant quantities. Its discovery is therefore more accurately attributed to its first synthesis rather than isolation from a natural plant source.
Natural Sources: A Microbial Perspective
The primary natural sources of this compound are microorganisms that possess the enzymatic machinery to oxidize maltose. Several bacterial species have been identified and engineered for efficient production.
Microbial Production Systems:
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Zymomonas mobilis : This bacterium utilizes a periplasmic glucose-fructose oxidoreductase (GFOR) and glucono-δ-lactonase enzyme complex for the conversion of maltose to this compound.[1]
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Pseudomonas taetrolens : Genetically engineered strains of this bacterium have demonstrated high-yield production of this compound from high-maltose corn syrup.[2][3] This bacterium employs a quinoprotein glucose dehydrogenase (GDH) for the oxidation of maltose.[3]
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Escherichia coli : Recombinant E. coli strains have also been developed for this compound production.
While honey and royal jelly are rich in various organic acids, extensive analyses have not identified this compound as a significant component.[4]
Production of this compound: From Lab to Bioreactor
This compound can be produced through both chemical and enzymatic oxidation of maltose. The enzymatic route is often preferred due to its specificity and milder reaction conditions, resulting in fewer byproducts.
Biotechnological Production via Fermentation
A common method for producing this compound involves the fermentation of maltose using microorganisms.
Quantitative Data on this compound Production:
| Microorganism | Substrate | Production Titer (g/L) | Yield (%) | Productivity (g/L/h) | Reference |
| Pseudomonas taetrolens (genetically engineered) | High-Maltose Corn Syrup | 200 | 95.6 | 6.67 | |
| Escherichia coli (metabolically engineered) | Maltose | 209.3 | 100 | 1.5 | |
| Zymomonas mobilis | Maltose | 584.9 (mmol/L) | - | - | |
| Zymomonas mobilis | Maltose Syrup | 545.2 (mmol/L) | - | - |
Experimental Protocol: Fermentation of Maltose using Pseudomonas taetrolens
This protocol is based on the high-yield production method described by Oh et al. (2020).
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Seed Culture Preparation: Inoculate a single colony of genetically engineered P. taetrolens into a nutrient broth. Incubate at 25°C with shaking at 120 rpm for 24 hours.
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Bioreactor Setup: Prepare a 5-L bioreactor containing a suitable nutrient medium supplemented with high-maltose corn syrup as the carbon source.
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Inoculation: Inoculate the bioreactor with the seed culture.
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Fermentation: Maintain the fermentation at 25°C with controlled pH and dissolved oxygen levels. The specific parameters will depend on the engineered strain and bioreactor configuration.
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Monitoring: Regularly monitor cell growth (OD600), maltose consumption, and this compound production using High-Performance Liquid Chromatography (HPLC).
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Harvesting: Once the maltose is consumed and this compound production has plateaued, harvest the fermentation broth.
Downstream Processing: Purification and Isolation
Following fermentation, this compound must be purified from the culture medium, which contains residual sugars, microbial cells, and other metabolites.
Experimental Protocol: Purification of this compound
This protocol is a generalized procedure based on common downstream processing techniques.
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Cell Removal: Centrifuge the fermentation broth to pellet the microbial cells.
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Conversion to Acid Form (if necessary): If the product is in a salt form (e.g., sodium maltobionate), use ion-exchange chromatography with a strong acid cationic resin to convert it to the free acid form.
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Crystallization: Concentrate the cell-free supernatant and induce crystallization of this compound, often by adding a solvent like methanol.
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Washing and Drying: Wash the crystals with a suitable solvent to remove impurities and then dry them under vacuum.
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Purity Analysis: Assess the purity of the final product using HPLC.
Analytical Methodologies for Detection and Quantification
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the quantification of this compound.
Experimental Protocol: HPLC Analysis of this compound
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Sample Preparation: Dilute the fermentation broth or purified sample with an appropriate mobile phase.
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Chromatographic System:
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Column: A column suitable for organic acid analysis, such as an Aminex HPX-87H column.
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Mobile Phase: An acidic aqueous solution, for example, a dilute solution of sulfuric acid.
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Detector: A Refractive Index (RI) detector is commonly used for sugar acids.
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Analysis: Inject the prepared sample into the HPLC system and integrate the peak corresponding to this compound.
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Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve prepared with known concentrations of pure this compound.
Signaling Pathways and Logical Relationships
The production of this compound from maltose in microorganisms involves specific enzymatic pathways. The following diagrams illustrate these processes.
Caption: Enzymatic conversion of maltose to this compound in different microorganisms.
Caption: A generalized workflow for the purification of this compound.
Conclusion
This compound stands as a significant molecule with diverse applications, primarily stemming from its efficient biotechnological production rather than its abundance in nature. While the term "plant-derived" is commonly used, it is crucial for the scientific community to understand that this refers to its synthetic origin from plant-based precursors. The future of this compound research lies in the optimization of microbial production strains, the exploration of novel applications, and a deeper understanding of its biological activities. This guide provides a foundational understanding for professionals in the field to advance the science and application of this versatile bionic acid.
References
- 1. Purification, bioactivity and application of this compound in active films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-level production of this compound from high-maltose corn syrup by genetically engineered Pseudomonas taetrolens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Insights into the Biological and Pharmaceutical Properties of Royal Jelly - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Stereoisomerism of Maltobionic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maltobionic acid, a bionic acid derived from maltose, is gaining significant attention in the pharmaceutical, cosmetic, and food industries for its multifaceted properties, including its role as an excipient, antioxidant, and moisturizer. This technical guide provides a comprehensive overview of the molecular structure and stereoisomerism of this compound. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and visualizations of its chemical structure and stereoisomeric relationships. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or exploring the applications of this compound.
Molecular Structure of this compound
This compound (4-O-α-D-glucopyranosyl-D-gluconic acid) is a disaccharide derivative formed by the oxidation of maltose.[1] It consists of a D-glucose moiety linked to a D-gluconic acid moiety through an α-1,4 glycosidic bond. The molecular formula of this compound is C12H22O12, and its molecular weight is approximately 358.30 g/mol .[2]
The structure of this compound can exist in both an open-chain and a cyclic lactone form in solution, with the open-chain form being predominant under physiological conditions. The presence of multiple hydroxyl groups and a carboxylic acid function imparts high water solubility and hygroscopic properties to the molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C12H22O12 | [2] |
| Molecular Weight | 358.30 g/mol | [2] |
| IUPAC Name | (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid | [2] |
| CAS Number | 534-42-9 | |
| Melting Point | 155-157 °C (decomposes) | |
| pKa | 3.26 - 3.8 | |
| Specific Rotation ([α]D) | +96.3° (c=1, H2O) | |
| Water Solubility | High |
Stereoisomerism of this compound
Stereoisomerism is a critical aspect of the chemistry of this compound, influencing its biological activity and physical properties.
Anomerism
Similar to its parent monosaccharides, the glucopyranose ring of this compound can exist in two anomeric forms: α and β. This arises from the stereochemistry at the anomeric carbon (C-1 of the glucose unit). While maltose itself exists as α- and β-anomers, the oxidation of the glucose unit to gluconic acid in this compound primarily results in the α-anomer due to the stereospecificity of the enzymes used in its biosynthesis.
Diastereomers
This compound is a diastereomer of other aldobionic acids, such as lactobionic acid and cellobionic acid. The key difference between these stereoisomers lies in the configuration of the glycosidic bond linking the two sugar moieties.
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This compound: α-1,4 glycosidic bond between glucose and gluconic acid.
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Lactobionic Acid: β-1,4 glycosidic bond between galactose and gluconic acid.
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Cellobionic Acid: β-1,4 glycosidic bond between glucose and gluconic acid.
This subtle difference in stereochemistry leads to distinct three-dimensional structures, which in turn affects their interaction with biological systems.
Caption: Stereoisomeric relationship of this compound.
Experimental Protocols
Synthesis of this compound
This compound is commonly produced through the microbial fermentation of maltose. Two prominent microorganisms used for this bioconversion are Zymomonas mobilis and Pseudomonas taetrolens.
3.1.1. Microbial Fermentation using Pseudomonas taetrolens
This protocol outlines the general steps for the production of this compound using P. taetrolens.
Materials:
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Pseudomonas taetrolens strain
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Culture medium (e.g., Nutrient Broth)
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Maltose solution (sterilized)
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Calcium carbonate (CaCO3)
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Fermentor with pH, temperature, and aeration control
Procedure:
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Inoculum Preparation: Culture P. taetrolens in the appropriate medium at 30°C with shaking until a desired cell density is reached.
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Fermentation: Inoculate the sterile fermentation medium containing a high concentration of maltose (e.g., 200 g/L) and CaCO3 (as a pH buffer) with the prepared inoculum.
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Fermentation Conditions: Maintain the temperature at 25-30°C and the pH around 6.0-7.0. Provide adequate aeration and agitation.
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Monitoring: Monitor the consumption of maltose and the production of this compound using techniques like HPLC.
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Harvesting: Once the conversion is complete, harvest the fermentation broth.
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Purification:
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Remove microbial cells by centrifugation or filtration.
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The supernatant, containing calcium maltobionate, can be concentrated.
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Precipitate the calcium maltobionate by adding a non-solvent like ethanol.
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Convert the calcium salt to the free acid form using a cation exchange resin (e.g., Amberlite IR-120).
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Crystallize the this compound from a suitable solvent system.
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3.1.2. Enzymatic Synthesis using Zymomonas mobilis cells
This method utilizes the intracellular enzymes of Z. mobilis for the conversion of maltose to this compound.
Materials:
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Zymomonas mobilis strain
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Growth medium
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Maltose solution
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Immobilization matrix (e.g., polyurethane foam)
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Bioreactor
Procedure:
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Cell Cultivation: Grow Z. mobilis in a suitable medium to produce a high cell density.
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Cell Immobilization: Immobilize the harvested cells in a carrier matrix like polyurethane foam to allow for reuse.
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Bioconversion: Introduce the immobilized cells into a bioreactor containing the maltose solution.
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Reaction Conditions: Maintain the optimal temperature and pH for the enzymatic conversion.
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Product Recovery: The product, sodium maltobionate (if NaOH is used for pH control), can be recovered from the reaction mixture and purified as described in the previous section.
Analytical Characterization
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for the quantification of this compound.
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Column: A column suitable for organic acid analysis, such as a C18 reversed-phase column or a specific organic acid analysis column.
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Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 5 mM) in water is often used.
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Flow Rate: A typical flow rate is 0.6 mL/min.
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Detector: A Refractive Index (RI) detector or a UV detector at a low wavelength (e.g., 210 nm).
-
Quantification: Quantification is achieved by comparing the peak area of the sample to that of a standard curve prepared with known concentrations of this compound.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
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¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the glucose and gluconic acid moieties. The anomeric proton of the α-1,4 linkage is typically observed as a doublet around 5.4 ppm. Other sugar protons resonate in the region of 3.2-4.5 ppm.
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¹³C NMR: The carbon NMR spectrum will display 12 distinct signals corresponding to the 12 carbon atoms in the molecule. The anomeric carbon of the glucose unit appears around 100 ppm, while the carboxyl carbon of the gluconic acid moiety is observed further downfield, typically above 170 ppm. The remaining carbon signals are found in the 60-80 ppm range.
Molecular and Stereochemical Visualizations
The following diagrams, generated using the DOT language, illustrate the key structural features of this compound.
Caption: Open-chain and cyclic forms of this compound.
Caption: Comparison of this compound with its diastereomers.
Conclusion
This technical guide has provided a detailed examination of the molecular structure and stereoisomerism of this compound. The information presented, including the physicochemical data, experimental protocols, and structural visualizations, offers a solid foundation for researchers and professionals in the fields of chemistry, pharmacology, and material science. A thorough understanding of these fundamental aspects is crucial for the effective utilization and further development of this compound in various applications. Further research into detailed reaction kinetics, optimization of production processes, and exploration of its biological signaling pathways will continue to expand the potential of this versatile molecule.
References
Maltobionic Acid: A Comprehensive Technical Guide
Maltobionic acid, a polyhydroxy bionic acid, is gaining significant attention in the fields of cosmetics, pharmaceuticals, and food science due to its multifaceted beneficial properties. This technical guide provides an in-depth overview of its core chemical identity, physicochemical properties, synthesis methodologies, mechanisms of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Core Identity
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Molecular Formula : C12H22O12
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IUPAC Name : (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid
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Synonyms : 4-O-a-D-Glucopyranosyl-D-gluconic acid
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 358.30 g/mol | |
| Appearance | White crystalline powder | |
| Melting Point | 155-157 °C (decomposes) | |
| Density (Predicted) | 1.79 ± 0.1 g/cm³ | |
| Boiling Point (Predicted) | 864.7 ± 65.0 °C | |
| pKa | 3.8 | |
| Water Solubility (Predicted) | 207 g/L |
Synthesis and Production
This compound is primarily produced through the oxidation of maltose, which can be achieved via chemical or enzymatic methods.
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Chemical Synthesis : This route involves the oxidation of maltose using chemical catalysts. Historically, various oxidizing agents have been employed for the chemical oxidation of disaccharides to their corresponding aldobionic acids. Heterogeneous catalysis, utilizing catalysts like gold supported on titanium dioxide (Au/TiO₂) or alumina, has been explored as an alternative. However, chemical synthesis methods can present challenges such as the use of costly and potentially hazardous metal catalysts and the formation of unwanted byproducts.
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Enzymatic Synthesis : This method is often preferred as it is considered a cleaner technology, operating under milder process conditions with less residue formation. One notable enzymatic approach utilizes the enzyme complex glucose-fructose oxidoreductase/glucono-δ-lactonase from the bacterium Zymomonas mobilis. Another method involves the use of quinoprotein glucose dehydrogenase (GDH) from Pseudomonas taetrolens. Genetically engineered P. taetrolens has been shown to achieve high-level production of this compound from high-maltose corn syrup, an inexpensive substrate.
Mechanism of Action and Applications
This compound exhibits several beneficial properties that make it a valuable ingredient in various applications, particularly in skincare and cosmetics.
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Gentle Exfoliation : As a polyhydroxy acid (PHA), it promotes gentle exfoliation by weakening the bonds between keratinocytes in the stratum corneum, aiding in the removal of dead skin cells. Its larger molecular weight compared to alpha hydroxy acids (AHAs) results in slower skin penetration, leading to primarily surface-level action and a reduced risk of irritation.
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Moisturization and Skin Barrier Enhancement : this compound is a potent humectant, capable of strongly attracting and binding water due to its numerous hydroxyl groups. This action enhances skin hydration, elasticity, and softness. It also forms a protective film on the skin's surface, reducing water loss and strengthening the skin's natural barrier function.
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Antioxidant and Anti-Aging Effects : It functions as an antioxidant by scavenging free radicals and chelating metal ions that can promote oxidative stress. By inhibiting matrix metalloproteinase (MMP) enzymes, it helps to protect against the degradation of collagen, a key factor in skin aging. Clinical studies have shown that topical application of an 8% this compound cream can improve skin elasticity, firmness, texture, and reduce the appearance of fine lines and wrinkles. Histological studies have demonstrated an increase in epidermal thickness and glycosaminoglycan (GAG) staining with its use.
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Other Applications : Beyond cosmetics, this compound is explored for its potential in the food and pharmaceutical industries. Calcium maltobionate is considered a potential soluble calcium source for food and pharmaceutical products. It has also been used in organ preservation solutions due to its ability to inhibit hydroxyl radical production. Furthermore, it has shown antimicrobial potential against several bacteria.
Experimental Protocols
Enzymatic Production and Purification of this compound
The following protocol is a generalized methodology based on enzymatic synthesis and subsequent purification.
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Enzymatic Bioconversion :
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Prepare a solution of maltose or high-maltose syrup.
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Introduce the enzymatic complex, for instance, from Zymomonas mobilis or genetically engineered Pseudomonas taetrolens.
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Maintain the reaction under optimized conditions of temperature and pH. The pH is often controlled by the addition of a base like NaOH, which results in the formation of the salt (e.g., sodium maltobionate).
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Monitor the conversion of maltose to maltobionate over time.
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-
Conversion of Sodium Maltobionate to this compound :
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To convert the salt form to the acid form, an ion exchange method can be employed.
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A strong acid cationic resin (e.g., Amberlite IRA-120) is first washed with distilled water and then activated with an acid solution (e.g., 1.0 M HCl).
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The solution containing sodium maltobionate is passed through the activated resin column, where sodium ions are exchanged for hydrogen ions, yielding this compound.
-
-
Purification by Crystallization :
-
The resulting this compound solution can be concentrated.
-
Crystallization is induced by the addition of a solvent such as methanol.
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Evaluations have shown that using 80% methanol with two sequential precipitations can be effective in separating this compound from byproducts like sorbitol.
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The resulting crystals are collected, washed, and dried.
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In Vitro Cytotoxicity and Cytoprotection Assay
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Cell Culture :
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Human Embryonic Kidney (HEK-293) cells are cultured in appropriate media in 96-well plates and incubated for 24 hours.
-
-
Treatment :
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Cells are treated with varying concentrations of this compound (up to 500 µg/mL) for a specified duration (e.g., 30 minutes).
-
For cytoprotection studies, after treatment with this compound, an oxidative stressor like hydrogen peroxide (H₂O₂) is added, and the cells are incubated for another 24 hours.
-
-
Cell Viability Assessment :
-
Cell viability is assessed using the MTT assay (thiazolyl blue tetrazolium bromide).
-
The absorbance is measured to determine the percentage of viable cells compared to control groups.
-
Visualizations
Caption: Enzymatic conversion of maltose to this compound.
Caption: Key mechanisms of action of this compound on the skin.
References
Maltobionic Acid: A Technical Guide to its pKa and Implications for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the physicochemical properties of maltobionic acid, with a particular focus on its acid dissociation constant (pKa) and the profound implications this has for its application in in vitro studies. Understanding these core characteristics is essential for the accurate design, execution, and interpretation of preclinical research in the pharmaceutical, cosmetic, and food science industries.
Physicochemical Profile of this compound
This compound (4-O-α-D-glucopyranosyl-D-gluconic acid) is a bionic acid composed of a glucose molecule linked to a gluconic acid molecule.[1] As a polyhydroxy acid (PHA), it is recognized for its antioxidant, chelating, moisturizing, and non-irritating properties.[1][2] A summary of its key quantitative properties is presented below.
| Property | Value | Source(s) |
| pKa | 3.54 | [2][3] |
| 3.8 | ||
| 3.28 ± 0.35 (Predicted) | ||
| Molecular Weight | 358.3 g/mol | |
| Water Solubility | 3.3 g/100 mL (at 22°C) | |
| Melting Point | 97.3 °C | |
| 155-157 °C (decomposed) |
The Significance of pKa in In Vitro Systems
The pKa of an acidic molecule is the pH at which it is 50% in its protonated (acidic) form and 50% in its deprotonated (conjugate base) form. For this compound, with a pKa ranging from approximately 3.3 to 3.8, it will be predominantly in its deprotonated, anionic form (maltobionate) at the physiological pH of most in vitro cell culture systems (typically pH 7.2-7.4). This ionization state is critical as it dictates the molecule's biological activity.
Figure 1. Logical relationship between this compound's pKa and its functional state at physiological pH.
Implications for In Vitro Studies:
-
Metal Ion Chelation: The deprotonated carboxyl group is a key functional moiety for chelating metal ions like iron (Fe²⁺/Fe³⁺). This is a primary mechanism for its antioxidant activity, as it prevents the formation of damaging hydroxyl radicals. Studies have shown that sodium maltobionate can achieve approximately 50% iron chelation at concentrations of 15-20 mg/mL. This property is crucial for assays investigating oxidative stress and in the development of preservation solutions.
-
Antioxidant Activity: Beyond chelation, the multiple hydroxyl groups contribute to its antioxidant capacity. In vitro studies have demonstrated that this compound can inhibit UV-induced lipid peroxidation and reduce the production of malondialdehyde, an oxidative degradation product.
-
Cellular Interaction and Uptake: As a charged anion at physiological pH, this compound's ability to passively diffuse across the lipid bilayer of cell membranes is limited. This is an important consideration when designing experiments to probe intracellular targets. Its effects are more likely to be mediated at the cell surface or in the extracellular matrix.
-
Formulation and Solubility: The high water solubility of the maltobionate form is advantageous for preparing stock solutions and media for in vitro assays. However, its low solubility in organic solvents like acetone can be a limitation for certain applications, such as incorporation into specific types of polymer films.
Summary of Key In Vitro Findings
This compound has been evaluated in a variety of in vitro models, demonstrating a range of biological activities relevant to multiple fields.
| Assay Type | Key Findings | Concentration(s) | Cell/System Used | Source(s) |
| Cytotoxicity | No cytotoxicity observed | Up to 500 µg/mL | HEK-293 cells | |
| Antibacterial | Minimal Inhibitory Concentration (MIC) determined | 8.0 - 10.5 mg/mL | S. aureus, L. monocytogenes, S. Choleraesuis, E. coli | |
| Iron Chelation | ~50% chelation (as sodium salt) | 15 - 20 mg/mL | N/A (chemical assay) | |
| MMP Inhibition | Strong, dose-dependent inhibition of matrix metalloproteinase | 0.0001% - 0.1% | Clostridium Collagenase IV | |
| Antioxidant | Moderate inhibition of UV-induced lipid peroxidation | Not specified | N/A (chemical assay) | |
| Melanogenesis | Inhibition of melanin synthesis in stimulated melanocytes | Not specified | B16 melanocytes | |
| Digestibility | Not digested by saliva, gastric, or pancreatic juice; minimal digestion by small intestinal enzymes | N/A | In vitro digestion models | |
| Microbiota Utilization | Selectively utilized by specific gut bacteria | N/A | Bifidobacterium dentium, B. adolescentis |
Experimental Protocols
Detailed protocols for in vitro assays are critical for reproducibility. Below are generalized methodologies for key experiments cited in the literature.
Cytotoxicity Assay in HEK-293 Cells
This protocol outlines a typical workflow for assessing the potential toxicity of this compound on a mammalian cell line.
References
Maltobionic Acid: A Technical Guide to its Multifaceted Mechanism of Action
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Maltobionic acid (MBA) is a bionic acid belonging to the polyhydroxy acid (PHA) family, chemically known as 4-O-α-D-Glucopyranosyl-D-gluconic acid.[][2][3] It is formed through the oxidation of natural maltose and consists of a D-glucose molecule linked to a D-gluconic acid molecule via an ether bond.[4][5] As a "fourth-generation fruit acid," it is a structural isomer of the well-characterized lactobionic acid but has the advantage of being derived from plant sources. This compound has emerged as a significant ingredient in advanced skincare and therapeutic applications due to its potent, multi-mechanism approach to skin protection and anti-aging. Its large molecular structure ensures gentle, surface-level action, minimizing the irritation associated with traditional alpha-hydroxy acids (AHAs). This document provides an in-depth exploration of the core mechanisms through which this compound exerts its biological effects, supported by quantitative data and experimental methodologies.
Core Mechanisms of Action
This compound's efficacy stems from its ability to simultaneously target multiple pathways involved in skin health and the aging process. These mechanisms include the inhibition of collagen-degrading enzymes, potent antioxidant and chelation activity, superior hydration properties, and the promotion of gentle skin renewal.
Inhibition of Matrix Metalloproteinases (MMPs)
A primary anti-aging mechanism of this compound is its strong, dose-dependent inhibition of matrix metalloproteinase (MMP) enzymes. MMPs are a family of zinc-binding endopeptidases responsible for degrading extracellular matrix components, most notably collagen. Elevated MMP activity, often induced by UV radiation and other environmental stressors, leads to the breakdown of the dermal matrix, resulting in loss of skin firmness, elasticity, and the formation of wrinkles.
By inhibiting MMP activity, this compound helps preserve the existing collagen framework, preventing its degradation and supporting the skin's structural integrity. This preventative action is crucial for maintaining firm, plump, and youthful-looking skin.
References
A Technical Whitepaper on the Preliminary Biological Activities of Maltobionic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maltobionic acid (MBA) is a polyhydroxy bionic acid derived from the oxidation of natural maltose.[][2] As a stereoisomer of the well-characterized lactobionic acid, MBA is emerging as a multifunctional ingredient with significant potential in dermatological and pharmaceutical applications.[3] This document provides a comprehensive technical overview of the preliminary investigations into its biological activities. Key functionalities identified include potent anti-aging effects through matrix metalloproteinase (MMP) inhibition and antioxidant action, significant antimicrobial properties against various pathogens, and robust cytoprotective capabilities.[3][4] Furthermore, MBA demonstrates excellent moisturizing and skin barrier-enhancing properties with a favorable safety profile, positioning it as a compelling candidate for further research and development. This whitepaper summarizes the quantitative data from key studies, details the experimental protocols used, and visualizes the underlying mechanisms and workflows.
Anti-Aging and Dermatological Activities
This compound exhibits a range of anti-aging and skin-protective effects, primarily through its action as an MMP inhibitor, an antioxidant, a moisturizer, and an inhibitor of melanogenesis.
Inhibition of Matrix Metalloproteinases (MMPs)
MMPs are enzymes that degrade collagen and other extracellular matrix proteins, a process central to the visible signs of skin aging like wrinkles and loss of firmness. This compound has been shown to strongly inhibit MMP activity in a dose-dependent manner, suggesting its utility in preserving the skin's structural integrity.
Table 1: MMP Inhibition Activity
| Bio-Activity | Test Substance | Concentration Range | Observation | Reference |
| MMP Inhibition | This compound | 0.0001% - 0.1% | Strong, dose-dependent inhibition of MMP activity in vitro. |
Experimental Protocol: In Vitro MMP Inhibition Assay
-
Enzyme Preparation: A solution of Clostridium Collagenase IV, a representative MMP, is prepared to serve as the enzyme source.
-
Test Solutions: Aqueous solutions of this compound are prepared at concentrations ranging from 0.0001% to 0.1%.
-
Controls:
-
Negative Control: A solution containing only the MMP enzyme to establish baseline activity.
-
Positive Control: A solution containing Phenanthroline, a known MMP inhibitor, to validate the assay's responsiveness.
-
-
Assay Procedure: The MMP enzyme is incubated with its substrate in the presence of the negative control, positive control, or varying concentrations of this compound.
-
Endpoint Measurement: The degradation of the substrate is measured, typically via a colorimetric or fluorometric method, to determine the level of enzyme activity.
-
Data Analysis: The percentage of MMP inhibition is calculated for each concentration of this compound relative to the negative control.
Antioxidant and Cytoprotective Effects
This compound functions as an effective antioxidant by scavenging free radicals and chelating oxidation-promoting metals. It has been demonstrated to reduce UV-induced lipid peroxidation and protect cells from oxidative damage induced by agents like hydrogen peroxide.
Table 2: Antioxidant and Cytoprotective Data
| Bio-Activity | Cell Line/Model | Test Substance/Agent | Concentration | Observation | Reference |
| Antioxidant | UV-induced lipid peroxidation model | This compound | Not specified | Reduced production of malondialdehyde. | |
| Cytotoxicity | HEK-293 | This compound | Up to 500 µg/mL | No cytotoxicity observed. | |
| Cytoprotection | HEK-293 | Hydrogen Peroxide | Up to 500 µg/mL (MBA) | Reduced H₂O₂-induced cellular toxicity. |
Experimental Protocol: H₂O₂-Induced Cellular Oxidation Assay
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells are cultured and maintained in appropriate media.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Treatment:
-
Cells are pre-treated with various non-cytotoxic concentrations of this compound (e.g., 5-500 µg/mL) for a specified duration.
-
Following pre-treatment, a solution of hydrogen peroxide (H₂O₂) is added to induce oxidative stress. Control groups include untreated cells and cells treated with H₂O₂ alone.
-
-
Incubation: The cells are incubated for a period sufficient to induce oxidative damage.
-
Viability Assessment (MTT Assay):
-
Thiazolyl Blue Tetrazolium Bromide (MTT) solution is added to each well and incubated, allowing viable cells to convert MTT into formazan crystals.
-
The formazan crystals are solubilized using a solvent (e.g., DMSO).
-
-
Endpoint Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control. The cytoprotective effect of this compound is determined by comparing the viability of cells treated with MBA + H₂O₂ to those treated with H₂O₂ alone.
Inhibition of Melanogenesis
Hyperpigmentation is a common sign of photoaging. This compound has been found to inhibit melanogenesis in cultured B16 melanocytes, indicating its potential as a pigment-evening agent. This activity helps in preventing the formation of brown spots and improving overall skin clarity.
Experimental Protocol: Melanogenesis Inhibition Assay
-
Cell Culture: B16 melanocytes are cultured in appropriate media.
-
Treatment: Cells are treated with various concentrations of this compound. In some protocols, melanogenesis is stimulated using an agent like melanocyte-stimulating hormone (MSH).
-
Incubation: Cells are incubated for a period (e.g., 72 hours) to allow for melanin production.
-
Endpoint Measurement: The amount of melanin produced by the cells is quantified. This can be done by lysing the cells and measuring the absorbance of the melanin content at a specific wavelength (e.g., 475 nm).
-
Data Analysis: The inhibition of melanin synthesis is calculated by comparing the melanin content of treated cells to that of untreated (but stimulated) control cells.
Moisturizing and Skin Barrier Function
This compound is a powerful humectant that attracts and binds water, forming a gel matrix that provides significant hydration. It has been shown to be a superior moisturizing agent compared to its stereoisomer, lactobionic acid. It also enhances skin barrier function by increasing skin hydration, promoting the expression of barrier-related proteins, and increasing glycosaminoglycans (GAGs).
Table 3: Humectant Properties
| Property | This compound | Lactobionic Acid | Test Condition | Reference |
| Water Retention | 29% | 14% | After 72 hours of evaporation at room temperature. |
Antimicrobial Activity
Recent studies have revealed the antimicrobial potential of this compound against several pathogenic bacteria. This activity is likely due to its ability to damage the microbial cell membrane. Sodium maltobionate, its salt form, did not demonstrate the same antibacterial effect.
Table 4: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Gram Stain | MIC (mg/mL) | Reference |
| Staphylococcus aureus | Positive | 8.0 | |
| Listeria monocytogenes | Positive | 8.0 | |
| Salmonella enterica serovar Choleraesuis | Negative | 8.5 | |
| Escherichia coli | Negative | 10.5 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., S. aureus) is prepared in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: this compound is serially diluted in a 96-well microtiter plate using growth medium to create a range of decreasing concentrations.
-
Inoculation: A standardized volume of the bacterial inoculum is added to each well containing the diluted this compound.
-
Controls:
-
Positive Control: A well containing only the growth medium and the bacterial inoculum to ensure microbial viability.
-
Negative Control: A well containing only the growth medium to check for sterility.
-
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Endpoint Determination: After incubation, the wells are visually inspected for turbidity. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Safety and Toxicology Profile
This compound has been evaluated through various clinical and in vitro tests and has demonstrated a favorable safety profile, showing it to be non-irritating and non-sensitizing.
Table 5: Summary of Safety and Toxicology Studies
| Test | Test Material | Participants / Model | Observation | Reference |
| Repeated Insult Patch Test (RIPT) | 20% MBA in cream | 100 men and women | No skin irritation or allergic contact sensitization reported. | |
| Ocular Irritation Evaluation | 3% MBA in cream | 32 women (periocular use) | No eye irritation reported; safe for contact lens wearers. | |
| Ames II Mutagenicity Assay | 10% MBA (aqueous) | Bacterial reverse mutation assay | Non-mutagenic; no base pair or frame shift mutations. | |
| Cell Viability (EPI-100) | 8% MBA in cream | Living skin equivalent | Classified as innocuous and non-irritating. | |
| Inflammatory/Lysis Assays | 8% MBA in cream | Living skin equivalent | No inflammatory prostaglandin (PGE2) release; no increase in cellular lysis (LDH). |
Conclusion
The preliminary investigations into this compound reveal it to be a versatile and powerful bioactive compound. Its demonstrated efficacy in inhibiting MMPs, providing antioxidant and cytoprotective effects, reducing melanogenesis, and offering superior moisturization underscores its significant potential as an anti-aging ingredient in advanced skincare formulations. Furthermore, its newly identified antimicrobial properties suggest a broader utility in products requiring preservative or anti-pathogenic action. The comprehensive safety data confirms its gentle nature, making it suitable for a wide range of applications, including for sensitive skin. Further research is warranted to fully elucidate its mechanisms of action and explore its full therapeutic potential in both dermatology and other fields.
References
Methodological & Application
Application Notes & Protocols: Enzymatic Synthesis of Maltobionic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maltobionic acid (MBA), a disaccharide sugar acid, is gaining significant interest in the pharmaceutical, cosmetic, and food industries due to its chelating, antioxidant, and humectant properties.[1][2] This document provides a detailed protocol for the enzymatic synthesis of this compound from maltose, primarily focusing on the use of quinoprotein glucose dehydrogenase (GDH). This method offers high specificity and yield under mild reaction conditions, presenting a favorable alternative to chemical synthesis.[3]
Introduction
This compound (4-O-α-D-glucopyranosyl-D-gluconic acid) is produced by the oxidation of the aldehyde group of the glucose residue in maltose to a carboxylic acid group.[1] Enzymatic synthesis provides a highly selective and environmentally friendly route to MBA, minimizing the formation of byproducts often associated with chemical oxidation methods.[4] Several enzymatic systems have been explored for this bioconversion, including glucose-fructose oxidoreductase/glucono-δ-lactonase, cellobiose dehydrogenase, and notably, quinoprotein glucose dehydrogenase (GDH). The GDH from organisms like Pseudomonas taetrolens has demonstrated high efficiency, achieving near-quantitative conversion of maltose to this compound.
This protocol will detail the materials and step-by-step methodology for the synthesis of this compound using a GDH-based system, including reaction setup, monitoring, and product quantification.
Signaling Pathways and Experimental Workflow
The enzymatic synthesis of this compound from maltose using quinoprotein glucose dehydrogenase (GDH) is a direct oxidation reaction. The enzyme utilizes a pyrroloquinoline quinone (PQQ) cofactor to catalyze the conversion. In whole-cell biocatalysis using genetically engineered E. coli or P. taetrolens, the maltose is transported into the cell where it is oxidized by the expressed GDH. To enhance production, metabolic engineering strategies, such as the inactivation of competing maltose utilization pathways (e.g., by knocking out the malQ gene encoding amylomaltase in E. coli), can be employed to direct the substrate flux towards MBA synthesis.
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters reported for the enzymatic synthesis of this compound using genetically engineered Pseudomonas taetrolens expressing quinoprotein glucose dehydrogenase (GDH).
| Parameter | Value (Pure Maltose) | Value (High-Maltose Corn Syrup) | Reference |
| Substrate Concentration | 200 g/L | 200 g/L | |
| Product Titer | ~200 g/L | 200 g/L | |
| Yield | ~100% | 95.6% | |
| Productivity | 9.52 g/L/h | 6.67 g/L/h | |
| Optimal pH | 5.0 | Not Specified | |
| Optimal Temperature | 25-35 °C | Not Specified | |
| Fermentation Time | ~21 hours | ~30 hours |
Experimental Protocols
Materials and Reagents
-
Microorganism: Genetically engineered Pseudomonas taetrolens homologously expressing quinoprotein glucose dehydrogenase (GDH) or a similarly engineered E. coli strain.
-
Substrates: Pure maltose or high-maltose corn syrup (HMCS).
-
Culture Media: Nutrient Broth (NB) or Luria-Bertani (LB) medium for cultivation.
-
pH Control: Calcium carbonate (CaCO₃) or automated addition of NaOH/HCl.
-
Analytical Standards: this compound and maltose for HPLC calibration.
-
HPLC System: Equipped with a suitable column (e.g., Aminex HPX-87H) and a refractive index (RI) detector.
-
Mobile Phase for HPLC: Dilute sulfuric acid (e.g., 5 mM H₂SO₄).
-
Purification Resin: Strong acid cationic resin (e.g., Amberlite IRA-120) for purification.
Step-by-Step Protocol
1. Preparation of Seed Culture
1.1. Prepare sterile Nutrient Broth (NB) in a baffled flask. 1.2. Inoculate the medium with a single colony of the recombinant P. taetrolens strain from an agar plate. 1.3. Incubate the culture at 25-30°C with shaking (e.g., 200 rpm) for 12-24 hours, or until the optical density at 600 nm (OD₆₀₀) reaches a suitable level for inoculation of the main culture.
2. Batch Fermentation for this compound Production
2.1. Prepare the fermentation medium in a bioreactor. A typical medium consists of Nutrient Broth supplemented with the maltose substrate (e.g., 200 g/L). 2.2. Add CaCO₃ (e.g., 30 g/L) to the medium to act as a pH buffer, maintaining the pH within an optimal range for the enzyme. Alternatively, use an automated pH control system. 2.3. Inoculate the fermentation medium with the seed culture (e.g., to an initial OD₆₀₀ of 0.1). 2.4. Maintain the fermentation at a controlled temperature, typically between 25°C and 35°C. 2.5. Provide adequate aeration and agitation to ensure sufficient oxygen supply for the oxidation reaction and to keep the cells in suspension. 2.6. Monitor the progress of the reaction by taking samples periodically (e.g., every 3-6 hours).
3. Analytical Procedure: Quantification by HPLC
3.1. Prepare samples for analysis by centrifuging to remove cells and filtering the supernatant through a 0.22 µm syringe filter. 3.2. Analyze the samples using an HPLC system equipped with an Aminex HPX-87H column (or equivalent) and an RI detector. 3.3. Use an isocratic mobile phase of 5 mM H₂SO₄ at a flow rate of 0.6 mL/min. 3.4. Maintain the column temperature at approximately 60-65°C. 3.5. Quantify the concentrations of maltose and this compound by comparing peak areas to a standard curve prepared with known concentrations of the pure compounds.
4. Downstream Processing: Purification of this compound
4.1. After the reaction is complete (indicated by the consumption of maltose), harvest the fermentation broth. 4.2. Remove the microbial cells and any remaining CaCO₃ by centrifugation followed by filtration. 4.3. The resulting supernatant contains sodium or calcium maltobionate. To convert this to this compound, ion exchange chromatography can be employed. 4.4. Pass the supernatant through a column packed with a strong acid cationic resin (e.g., Amberlite IRA-120). This will exchange the cations (Na⁺ or Ca²⁺) for H⁺, resulting in a solution of this compound. 4.5. The purified this compound solution can then be concentrated by evaporation and crystallized if a solid product is desired.
Conclusion
The enzymatic synthesis of this compound using quinoprotein glucose dehydrogenase offers a highly efficient and selective method for its production. By utilizing genetically engineered microorganisms, high titers and yields can be achieved from readily available substrates like high-maltose corn syrup. The provided protocol outlines the key steps from microbial cultivation to product purification, offering a robust framework for researchers in various fields to produce and explore the applications of this promising sugar acid. Further optimization of fermentation conditions and downstream processing may lead to even more economically viable and scalable production.
References
- 1. Bioproduction and applications of aldobionic acids with a focus on maltobionic and cellobionic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification, bioactivity and application of this compound in active films - PMC [pmc.ncbi.nlm.nih.gov]
- 3. proceedings.science [proceedings.science]
- 4. This compound|CAS 534-42-9|For Research [benchchem.com]
Application Notes and Protocols for the Chemical Oxidation of Maltose to Maltobionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltobionic acid (MBA), a disaccharide sugar acid composed of glucose and gluconic acid, is a valuable compound with applications in the pharmaceutical, cosmetic, and food industries. Its properties as a chelating agent, humectant, and antioxidant make it a desirable ingredient in various formulations. While enzymatic methods for MBA production are well-established, chemical oxidation of maltose offers a viable alternative. This document provides detailed application notes and protocols for three distinct chemical oxidation methods for the synthesis of this compound from maltose.
Chemical Oxidation Methods: An Overview
The selective oxidation of the aldehyde group in the glucose moiety of maltose to a carboxylic acid group yields this compound. This can be achieved through several chemical routes, each with its own set of advantages and considerations. This document will focus on three primary methods:
-
Electrochemical Oxidation at a Gold Electrode: A clean and controllable method that utilizes an electric current to drive the oxidation reaction.
-
Homogeneous Catalysis with Rh(III) and N-Bromoacetamide: A catalytic approach employing a transition metal complex and a bromine-based oxidizing agent.
-
Copper-Catalyzed Oxidation with Hydrogen Peroxide: A method utilizing a readily available catalyst and a green oxidizing agent.
Data Presentation: Comparison of Chemical Oxidation Methods
The following table summarizes the key quantitative data for the described chemical oxidation methods for this compound production.
| Method | Catalyst/Mediator | Oxidizing Agent | Reaction Conditions | Maltose Conversion (%) | This compound Selectivity (%) | Yield (%) | Key Byproducts |
| Electrochemical Oxidation | Gold Electrode | Electric Current | pH 10, Carbonate Buffer | 79% | 92% | ~73% | Dicarboxylic acids |
| Rh(III)-Catalyzed Oxidation | Rh(III) Chloride | N-Bromoacetamide (NBA) | 40°C, Perchloric Acid | Not explicitly stated | Not explicitly stated | Not explicitly stated | Formic acid, Arabinonic acid[1] |
| Copper-Catalyzed Oxidation | Copper(II) Sulfate (CuSO₄) | Hydrogen Peroxide (H₂O₂) | 55°C, pH 9.7 | Not explicitly stated for maltose | Not explicitly stated for maltose | High (based on maltodextrin oxidation)[2] | Potential for over-oxidation products |
Experimental Protocols
Protocol 1: Electrochemical Oxidation of Maltose to this compound
This protocol describes the electrochemical synthesis of this compound from maltose using a gold electrode in an alkaline medium.
Materials:
-
Maltose monohydrate
-
Sodium carbonate (Na₂CO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Gold (Au) foil or mesh (working electrode)
-
Platinum (Pt) foil or wire (counter electrode)
-
Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)
-
Electrochemical cell (undivided or divided)
-
Potentiostat/Galvanostat
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Electrode Preparation:
-
Clean the gold working electrode by treating it with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) for a few minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the electrode thoroughly with deionized water.
-
Further clean the electrode electrochemically by cycling the potential in a sulfuric acid solution until a stable cyclic voltammogram is obtained.
-
-
Electrolyte Preparation:
-
Prepare a 0.1 M carbonate buffer solution by dissolving the appropriate amounts of sodium carbonate and sodium bicarbonate in deionized water to achieve a pH of 10.
-
Dissolve the desired concentration of maltose in the carbonate buffer. A typical starting concentration is around 10-50 mM.
-
-
Electrochemical Oxidation:
-
Assemble the electrochemical cell with the gold working electrode, platinum counter electrode, and reference electrode.
-
If using a divided cell, ensure the compartments are separated by a suitable membrane (e.g., Nafion).
-
Immerse the electrodes in the maltose-containing electrolyte solution.
-
Apply a constant potential to the working electrode. A potential in the range of +0.4 to +0.6 V vs. Ag/AgCl is typically effective for selective maltose oxidation.
-
Stir the solution gently throughout the electrolysis to ensure mass transport to the electrode surface.
-
Monitor the reaction progress by periodically taking aliquots and analyzing for maltose consumption and this compound formation using techniques like HPLC. The reaction is typically run for several hours until the desired conversion is achieved.
-
-
Product Purification:
-
After the electrolysis is complete, the resulting solution will contain sodium maltobionate.
-
To obtain this compound, the sodium ions can be removed using a strong acid cation exchange resin (e.g., Amberlite IRA-120).[3]
-
Wash the resin with deionized water and then activate it with a solution of hydrochloric acid (e.g., 1 M HCl).[3]
-
Pass the reaction mixture through the column packed with the activated resin.
-
Collect the eluent containing this compound.
-
The purified this compound solution can be concentrated by rotary evaporation and crystallized, for example, by precipitation with methanol.
-
Protocol 2: Homogeneous Catalytic Oxidation of Maltose with Rh(III) and N-Bromoacetamide
This protocol outlines a general procedure for the oxidation of maltose using a homogeneous rhodium catalyst and N-bromoacetamide as the oxidant.
Materials:
-
Maltose monohydrate
-
Rhodium(III) chloride hydrate (RhCl₃·xH₂O)
-
N-Bromoacetamide (NBA)
-
Perchloric acid (HClO₄)
-
Mercuric acetate (Hg(OAc)₂) (as a bromide ion scavenger)
-
Deionized water
-
Reaction vessel with temperature control (e.g., a jacketed beaker)
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of Reagent Solutions:
-
Prepare aqueous solutions of maltose, Rh(III) chloride, perchloric acid, and mercuric acetate of the desired concentrations.
-
Prepare a fresh solution of N-bromoacetamide in deionized water, protecting it from light. The purity of NBA can be checked iodometrically.
-
-
Reaction Setup:
-
In the reaction vessel, combine the solutions of maltose, Rh(III) chloride, perchloric acid, and mercuric acetate.
-
Bring the reaction mixture to the desired temperature (e.g., 40°C) using a water bath or circulator.
-
Allow the mixture to equilibrate at the set temperature for about 30 minutes.
-
-
Initiation of Oxidation:
-
Initiate the reaction by adding the N-bromoacetamide solution to the pre-heated mixture with vigorous stirring.
-
Monitor the progress of the reaction by withdrawing aliquots at regular intervals and quenching the reaction (e.g., by adding a solution of sodium thiosulfate to consume unreacted NBA).
-
Analyze the quenched samples for the concentration of maltose and this compound using a suitable analytical method.
-
-
Product Isolation and Purification:
-
Upon completion of the reaction, the mixture will contain this compound, along with byproducts such as formic acid and arabinonic acid, the catalyst, and other reagents.
-
Protocol 3: Copper-Catalyzed Oxidation of Maltose with Hydrogen Peroxide
This protocol is adapted from a procedure for the oxidation of maltodextrin and can be applied to maltose.
Materials:
-
Maltose monohydrate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Three-necked round-bottom flask
-
Heating mantle or oil bath with temperature control
-
Magnetic stirrer and stir bar
-
pH meter
-
Dropping funnel
-
Ethanol
Procedure:
-
Reaction Setup:
-
Dissolve maltose in deionized water in the three-necked round-bottom flask with heating and stirring. A typical concentration would be around 40 g of maltose in 60 mL of water.
-
Add the copper(II) sulfate catalyst to the maltose solution. A catalyst loading of around 1 mol% relative to the maltose is a reasonable starting point.
-
Adjust the pH of the solution to approximately 9.7 using a sodium hydroxide solution.
-
Heat the reaction mixture to 55°C.
-
-
Oxidation Reaction:
-
Slowly add the hydrogen peroxide solution (e.g., 200 mol% relative to maltose) to the reaction mixture dropwise using the dropping funnel while maintaining vigorous stirring.
-
Continue the reaction at 55°C for a set period, for example, 2 hours. Monitor the pH and adjust as necessary with NaOH solution, as the formation of this compound will cause the pH to decrease.
-
-
Product Precipitation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the oxidized product by adding ethanol to the reaction mixture.
-
Separate the precipitate, which will be the sodium salt of this compound, by centrifugation or filtration.
-
Wash the product with ethanol to remove impurities.
-
The product can be further purified by redissolving in water and re-precipitating with ethanol.
-
To convert the sodium maltobionate to this compound, an ion-exchange chromatography step, as described in Protocol 1, can be employed.
-
Mandatory Visualizations
Caption: General workflow for the chemical oxidation of maltose to this compound.
Caption: Conceptual pathway of maltose oxidation to this compound.
References
Application Note: Purification of Maltobionic Acid Using Crystallization Techniques
Introduction
Maltobionic acid (MBA), a bionic acid composed of a glucose unit linked to a gluconic acid molecule, is gaining significant attention in the pharmaceutical, cosmetic, and food industries.[1][2] Its properties, including non-toxicity, high water solubility, moisturizing capabilities, and metal-chelating ability, make it a valuable ingredient.[1][3] this compound is typically produced via the enzymatic or chemical oxidation of maltose, often resulting in a salt form, such as sodium or calcium maltobionate, mixed with byproducts and unreacted substrates.[4]
Effective purification is critical to achieving the high-purity MBA required for its various applications. This note details a robust purification strategy centered on crystallization, a fundamental technique for obtaining high-purity solid products. The described protocol involves an initial purification of the maltobionate salt via anti-solvent precipitation, followed by conversion to the free acid form using ion-exchange chromatography, and concluding with the crystallization and drying of the final this compound product.
Principle of Purification
The purification process leverages the differential solubility of maltobionate salts and their corresponding acid form in various solvent systems.
-
Anti-Solvent Precipitation of Maltobionate Salt: The process often begins with a crude solution from bioconversion containing sodium maltobionate, sorbitol, and residual sugars. Methanol is commonly used as an anti-solvent; sodium maltobionate has low solubility in methanol-water mixtures, causing it to precipitate while impurities like sorbitol remain in the solution.
-
Conversion to this compound: The purified maltobionate salt is converted to its free acid form. This is efficiently achieved using a strong acid cationic resin, which exchanges the sodium ions (Na+) for hydrogen ions (H+).
-
Crystallization of this compound: The final step involves crystallizing the pure this compound from a concentrated aqueous solution. The conditions are controlled to promote the formation of a pure, stable crystalline solid, which is then dried to remove residual solvents.
Data Presentation
Quantitative data regarding the physicochemical properties of this compound and the efficiency of the purification process are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂O₁₂ | |
| Molecular Weight | 358.3 g/mol | |
| pKa | 3.54 | |
| Solubility in Water | 3.3 g / 100 mL (at 22 °C) | |
| Melting Point | 97.3 °C | |
| Appearance | White to off-white crystalline powder |
Table 2: Summary of Purification Parameters and Results
| Parameter | Method/Value | Outcome | Reference |
| Salt Precipitation | |||
| Anti-solvent | Methanol | Effective separation from sorbitol | |
| Methanol Concentration | 80% (v/v) | Purity of 98.1% for Sodium Maltobionate | |
| Acid Conversion | |||
| Technique | Ion-Exchange Chromatography | Conversion of salt to free acid form | |
| Resin Type | Strong acid cationic resin (e.g., Amberlite IRA-120) | High conversion efficiency | |
| Final Product | |||
| Purity Achieved | >98% | High-purity crystalline product | |
| Drying | Oven drying at 40 °C for 24-72 hours | Stable, solid crystalline powder |
Experimental Workflow
Caption: Workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Purification of Sodium Maltobionate by Anti-Solvent Precipitation
This protocol describes the initial purification of sodium maltobionate from a typical bioconversion broth.
Materials:
-
Bioconversion broth containing sodium maltobionate
-
Methanol (ACS grade or higher)
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bar
-
Centrifuge and appropriate centrifuge tubes or filtration apparatus (e.g., Büchner funnel)
-
Distilled water
Methodology:
-
Transfer the bioconversion solution to a large beaker placed on a magnetic stirrer.
-
While stirring gently, slowly add methanol to the solution to achieve a final concentration of 80% (v/v). The addition should be controlled to avoid shock precipitation and promote the formation of larger particles.
-
Continue stirring for 30-60 minutes at room temperature to ensure complete precipitation.
-
Separate the precipitated solid (sodium maltobionate) from the liquid phase containing soluble impurities via centrifugation or vacuum filtration.
-
Wash the collected precipitate with a small amount of 80% methanol to remove any remaining soluble impurities.
-
A second precipitation can be performed for higher purity by re-dissolving the solid in a minimal amount of distilled water and repeating steps 2-5.
-
The resulting white solid is the purified sodium maltobionate.
Protocol 2: Conversion to this compound via Ion-Exchange Chromatography
This protocol details the conversion of the purified sodium maltobionate into its free acid form.
Materials:
-
Purified sodium maltobionate
-
Strong acid cationic resin (e.g., Amberlite IRA-120)
-
Hydrochloric acid (HCl), 1.0 M for resin activation
-
Sodium hydroxide (NaOH), 1.0 M for resin regeneration (optional)
-
Chromatography column
-
pH meter or pH indicator strips
-
Distilled water
Methodology:
-
Resin Preparation and Activation:
-
Wash the cationic resin thoroughly with distilled water for 24 hours to remove any preservatives or impurities.
-
Pack the resin into a suitable chromatography column.
-
To activate the resin (charge it with H+ ions), slowly pass 2-3 bed volumes of 1.0 M HCl through the column.
-
Wash the column with distilled water until the eluate is neutral (pH ~7.0) to remove excess HCl.
-
-
Conversion Process:
-
Prepare an aqueous solution of the purified sodium maltobionate from Protocol 1 (e.g., 10-20% w/v).
-
Load the sodium maltobionate solution onto the top of the activated resin bed.
-
Allow the solution to flow through the column at a controlled flow rate. As the solution passes through, Na+ ions are exchanged for H+ ions, converting sodium maltobionate to this compound.
-
Collect the eluate from the column outlet. The eluate now contains the free this compound.
-
Monitor the pH of the eluate; a significant drop in pH indicates the presence of the free acid.
-
-
Resin Regeneration (Optional): After use, the resin can be regenerated by washing with 1.0 M NaOH to remove bound Na+ ions, followed by reactivation with 1.0 M HCl as described above.
Protocol 3: Crystallization and Drying of this compound
This protocol describes the final step to obtain pure, solid this compound.
Materials:
-
This compound solution (eluate from Protocol 2)
-
Rotary evaporator (optional, for concentration)
-
Crystallization vessel (e.g., glass beaker)
-
Controlled temperature bath or refrigerator
-
Vacuum oven or convection oven
-
Spatula and weighing scale
Methodology:
-
Concentration: Concentrate the this compound solution collected from the ion-exchange column to induce supersaturation. This can be done using a rotary evaporator under reduced pressure at a temperature below 50°C to prevent degradation.
-
Crystallization:
-
Transfer the concentrated solution to a clean crystallization vessel.
-
Induce crystallization by slowly cooling the solution. Place the vessel in a cold water bath or a refrigerator (4°C).
-
Optionally, seeding with a few existing pure this compound crystals can be used to promote controlled crystal growth.
-
Allow the solution to stand undisturbed for several hours to overnight to maximize crystal formation.
-
-
Isolation and Drying:
-
Separate the formed crystals from the mother liquor by vacuum filtration.
-
Wash the crystals with a minimal amount of cold distilled water to remove any remaining soluble impurities.
-
Dry the purified crystals in an oven at a controlled temperature, for example, 40°C for 24 to 72 hours, until a constant weight is achieved.
-
The final product is a high-purity, white crystalline powder of this compound.
-
References
- 1. Purification, bioactivity and application of this compound in active films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioproduction and applications of aldobionic acids with a focus on maltobionic and cellobionic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|CAS 534-42-9|For Research [benchchem.com]
- 4. proceedings.science [proceedings.science]
Application of Maltobionic Acid in Active Films for Food Packaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltobionic acid (MBA), a disaccharide sugar acid composed of a d-glucose unit linked to a gluconic acid molecule, is emerging as a promising bioactive compound for the development of active food packaging films.[1] Its inherent properties, including biodegradability, non-toxicity, antioxidant and antimicrobial activities, and high water solubility, make it an attractive alternative to conventional packaging additives.[1][2] The incorporation of MBA into biopolymer films, such as those made from chitosan and cassava starch, has been shown to enhance their mechanical, optical, and antimicrobial properties, thereby extending the shelf life of packaged foods.[1][3]
These application notes provide a comprehensive overview of the use of this compound in active food packaging, detailing its effects on film properties and providing standardized protocols for its synthesis and application.
Data Presentation
The following tables summarize the quantitative data on the physicochemical, mechanical, and antimicrobial properties of active films incorporated with this compound.
Table 1: Physicochemical Properties of Active Films with 7.5% this compound
| Film Matrix | Thickness (mm) | Water Solubility (%) | Oil Solubility (%) |
| Cassava Starch | 0.17 | 62.68 | 6.23 |
| Chitosan | 0.13 | 78.85 | 11.91 |
Data sourced from a study by Souza et al. (2024).
Table 2: Mechanical Properties of Active Films with 7.5% this compound
| Film Matrix | Tensile Strength (MPa) | Elongation at Break (%) | Elastic Modulus |
| Cassava Starch | - | - | 1.7 |
| Chitosan | 30.3 | 9.0 | - |
Data sourced from a study by Souza et al. (2024).
Table 3: Antimicrobial Activity of this compound and Active Films
| Parameter | Salmonella enterica | Escherichia coli | Staphylococcus aureus | Listeria monocytogenes |
| This compound MIC (mg/mL) | 8.5 | 10.5 | 8.0 | 8.0 |
| Inhibition Halo (mm) - Cassava Starch Film (7.5% MBA) | 15.67 | - | 18.33 | - |
| Inhibition Halo (mm) - Chitosan Film (7.5% MBA) | 22.33 | - | 21.00 | - |
MIC: Minimum Inhibitory Concentration. Data sourced from a study by Souza et al. (2024).
Experimental Protocols
Protocol 1: Conversion of Sodium Maltobionate to this compound
This protocol describes the ion exchange method for converting sodium maltobionate to its acidic form, this compound.
Materials:
-
Sodium maltobionate
-
Amberlite IRA-120 strong acid cationic resin
-
Hydrochloric acid (HCl), 1.0 mol/L
-
Distilled water
-
Magnetic stirrer and stir bar
-
Glass column
Procedure:
-
Wash the Amberlite IRA-120 resin with distilled water for approximately 24 hours.
-
Activate the resin by adding 100 mL of 1.0 mol/L HCl to the drained resin and stirring magnetically for 20 minutes.
-
Pack the activated resin into a glass column.
-
Dissolve sodium maltobionate in distilled water to create a solution.
-
Pass the sodium maltobionate solution through the resin-packed column.
-
Collect the eluate, which will be a solution of this compound.
-
The this compound can then be crystallized from the solution.
Protocol 2: Fabrication of Active Films by Casting
This protocol details the casting technique for incorporating this compound into biopolymer films.
Materials:
-
Film-forming biopolymer (e.g., cassava starch, chitosan)
-
This compound
-
Appropriate solvent for the biopolymer (e.g., water for cassava starch, acidic solution for chitosan)
-
Plasticizer (e.g., glycerol)
-
Magnetic stirrer and hot plate
-
Casting plates (e.g., acrylic plates)
-
Drying oven
Procedure:
-
Prepare the film-forming solution by dissolving the biopolymer in the appropriate solvent with the aid of heat and stirring.
-
Add the desired concentration of this compound (e.g., 2.5, 5.0, 7.5, or 10.0% w/w) to the film-forming solution and mix until fully dissolved.
-
Incorporate a plasticizer into the solution to improve film flexibility.
-
Pour a standardized volume of the film-forming solution onto a casting plate (e.g., 39 g for a 15 cm diameter plate).
-
Dry the cast films in a drying oven at a controlled temperature and humidity until the solvent has completely evaporated.
-
Carefully peel the dried active films from the casting plates.
Protocol 3: Evaluation of Antimicrobial Activity (Agar Diffusion Method)
This protocol describes how to assess the antimicrobial potential of the prepared active films.
Materials:
-
Active film samples (cut into 10 mm diameter discs)
-
Test microorganisms (e.g., S. aureus, E. coli)
-
Müeller-Hinton Agar
-
Petri dishes
-
Incubator
Procedure:
-
Prepare a bacterial suspension of the test microorganism with a concentration of 10^6 CFU/mL.
-
Inoculate the surface of the Müeller-Hinton Agar plates with the bacterial suspension using the surface plating technique.
-
Aseptically place the 10 mm diameter active film discs onto the surface of the inoculated agar plates.
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
Measure the diameter of the inhibition zone (halo) around the film discs, which indicates the antimicrobial activity.
Visualizations
Caption: Workflow for the preparation and characterization of this compound-based active films.
Caption: Logical relationship of components in active packaging with this compound.
References
Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) of Maltobionic Acid Against Foodborne Pathogens
Audience: Researchers, scientists, and drug development professionals.
Introduction
Maltobionic acid, a bionic acid derived from maltose, has demonstrated promising antimicrobial properties against a range of common foodborne pathogens.[1][2][3] Its potential as a natural preservative and antimicrobial agent in the food industry warrants a standardized approach to quantifying its efficacy. This document provides detailed application notes and protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against key foodborne pathogens using the broth microdilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][5]
Data Presentation
The antimicrobial activity of this compound has been evaluated against several significant foodborne pathogens. The reported MIC values are summarized in the table below for easy comparison.
| Foodborne Pathogen | Gram Stain | MIC (mg/mL) |
| Escherichia coli | Negative | 10.5 |
| Salmonella enterica | Negative | 8.5 |
| Listeria monocytogenes | Positive | 8.0 |
| Staphylococcus aureus | Positive | 8.0 |
Experimental Workflow for MIC Determination
Caption: Experimental workflow for determining the MIC of this compound.
Experimental Protocols
The following is a detailed protocol for determining the MIC of this compound using the broth microdilution method, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials
-
This compound (powder)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette (8 or 12 channel) and sterile tips
-
Single-channel pipettes and sterile tips
-
Spectrophotometer or densitometer
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Cultures of foodborne pathogens (e.g., E. coli, S. enterica, L. monocytogenes, S. aureus) grown on appropriate agar plates for 18-24 hours
-
Incubator set to 35 ± 2°C
-
Vortex mixer
Protocol
1. Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound at a concentration that is at least twice the highest concentration to be tested (e.g., 40 mg/mL).
-
Dissolve the this compound powder in sterile CAMHB. Ensure it is completely dissolved. The pH of the solution should be checked and adjusted if necessary, as the acidity of the compound could inhibit bacterial growth independently of its antimicrobial activity.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
2. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism using a sterile loop.
-
Transfer the colonies to a tube containing 5 mL of sterile saline or CAMHB.
-
Vortex the tube thoroughly to create a uniform suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done by adding more bacteria to increase turbidity or more sterile saline/broth to decrease it. A spectrophotometer can be used to confirm the turbidity (absorbance at 620 nm should be between 0.08 and 0.10). This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate. This is typically a 1:100 dilution followed by a 1:2 dilution in the plate.
3. Broth Microdilution Assay
-
Using a multichannel pipette, add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the this compound stock solution to each well in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the corresponding wells in the second column. Mix by pipetting up and down several times.
-
Continue this serial dilution process across the plate to the desired final concentration (e.g., column 10). Discard 100 µL from the last column of the dilution series.
-
The 11th column will serve as the growth control (no this compound), and the 12th column will be the sterility control (no bacteria).
-
Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. Do not add bacteria to the sterility control wells (column 12). The final volume in each well will be 200 µL.
4. Incubation
-
Cover the microtiter plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.
5. Reading and Interpreting Results
-
After incubation, examine the plate for bacterial growth. The sterility control wells (column 12) should show no growth (clear). The growth control wells (column 11) should show turbidity, indicating adequate bacterial growth.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well in the dilution series).
-
A plate reader can be used to measure the optical density (OD) at 600 nm to aid in determining the MIC. The MIC is the lowest concentration that inhibits ≥80% of growth compared to the growth control.
Potential Mechanism of Action
The antimicrobial activity of this compound is likely due to its ability to disrupt the bacterial cell membrane. This is a common mechanism for organic acids, which can lead to the leakage of intracellular components and ultimately cell death. Further research is needed to elucidate the precise molecular targets and signaling pathways involved in the antibacterial action of this compound.
Conclusion
This compound exhibits significant inhibitory activity against a range of important foodborne pathogens. The broth microdilution method provides a reliable and reproducible means of quantifying this activity. The data and protocols presented here serve as a valuable resource for researchers and professionals in the fields of food science, microbiology, and drug development who are interested in exploring the potential applications of this compound as a natural antimicrobial agent.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating Maltobionic Acid into Biomaterial Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to incorporating Maltobionic acid (MBA) into various biomaterial scaffolds. This document details the rationale, methods of incorporation, characterization techniques, and expected outcomes for researchers seeking to leverage the unique properties of MBA in tissue engineering and drug delivery applications.
Introduction to this compound in Biomaterials
This compound, a bionic acid derived from maltose, is gaining significant interest in the biomedical field due to its array of beneficial properties. Comprising a gluconic acid molecule linked to a glucose unit, MBA is biocompatible, biodegradable, and exhibits antioxidant and antimicrobial activities.[1] Its high water solubility and moisturizing capabilities further enhance its appeal for biomaterial applications.[1] The incorporation of MBA into biomaterial scaffolds can impart these favorable characteristics, potentially improving cellular interactions, promoting tissue regeneration, and enabling controlled release for therapeutic purposes.
Techniques for Incorporating this compound
The method of incorporation is critical and depends on the type of biomaterial scaffold and the desired properties of the final construct. Two primary strategies are employed: covalent conjugation and physical entrapment.
Covalent Conjugation of this compound
Covalent attachment ensures the long-term stability of MBA within the scaffold, preventing premature release and providing sustained bioactivity. This is typically achieved by forming amide bonds between the carboxylic acid group of MBA and amine groups present on the polymer backbone of the biomaterial.
This is a widely used method for conjugating carboxylic acids to primary amines. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) activates the carboxylic acid group of MBA, making it reactive towards the amine groups on scaffolds like gelatin, chitosan, or collagen.
Workflow for EDC/NHS Conjugation of MBA:
References
Protocols for assessing the antibacterial efficacy of Maltobionic acid in vitro.
Application Notes
Maltobionic acid, a bionic acid derived from maltose, has garnered interest for its potential applications in the food, pharmaceutical, and cosmetic industries.[1] Recent studies have highlighted its capabilities as an iron-chelating agent, its cytoprotective properties, and its significant antibacterial activity.[2][3] This document provides detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro antibacterial efficacy of this compound.
The primary methods for evaluating antibacterial activity are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).[4][5] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum. These values are critical for understanding the potency of an antibacterial agent and for guiding further development.
Standardized methods, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), are crucial for ensuring the reproducibility and comparability of results. The most common techniques for determining MIC and MBC are the broth microdilution method and the agar diffusion method. The broth microdilution method is often preferred for its accuracy and ability to test multiple antibiotics simultaneously.
Recent research has established the antibacterial potential of this compound against several common foodborne pathogens. These studies provide a baseline for expected efficacy and can inform the design of new experiments.
Data Presentation
The following table summarizes the reported Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Type | MIC (mg/mL) | Reference |
| Salmonella enterica serovar Choleraesuis | Gram-Negative | 8.5 | |
| Escherichia coli | Gram-Negative | 10.5 | |
| Staphylococcus aureus | Gram-Positive | 8.0 | |
| Listeria monocytogenes | Gram-Positive | 8.0 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible in vitro growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Test bacterial strains (e.g., E. coli, S. aureus)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
-
Pipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., sterile deionized water) to create a high-concentration stock solution. The exact concentration will depend on the expected MIC values.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 600 nm.
-
Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound) and should contain 100 µL of MHB.
-
Well 12 will serve as the sterility control (no bacteria) and should contain 200 µL of MHB.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound in which there is no visible growth (turbidity) of the organism. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.
-
Minimum Bactericidal Concentration (MBC) Determination
This protocol is performed after the MIC is determined to find the lowest concentration of an antimicrobial agent that kills the bacteria.
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates or other suitable solid growth medium
-
Sterile pipette tips or loops
-
Incubator (37°C)
Procedure:
-
Subculturing from MIC Plate:
-
From each well of the MIC plate that shows no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
-
Plating:
-
Spot-inoculate the 10 µL aliquot onto a quadrant of an MHA plate. Be sure to label each quadrant corresponding to the well concentration.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 24 hours.
-
-
Reading the MBC:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count. This is determined by observing the number of colonies on the MHA plate. The well corresponding to the lowest concentration with no more than 0.1% of the original inoculum surviving is the MBC.
-
Agar Well Diffusion Method
This is a qualitative or semi-quantitative method to screen for antimicrobial activity.
Materials:
-
This compound
-
MHA plates
-
Test bacterial strains
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the MIC protocol.
-
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
-
Creating Wells:
-
Allow the plate to dry for a few minutes.
-
Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer or the wide end of a sterile pipette tip.
-
-
Application of this compound:
-
Add a known concentration of the this compound solution into each well. A control with the solvent alone should also be included.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Measurement of Inhibition Zone:
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.
-
Potential Mechanism of Action
While the precise signaling pathways of this compound's antibacterial action are still under investigation, it is hypothesized that its acidic nature and chelating properties play a significant role. The antimicrobial activity of this compound is likely attributed to its ability to damage the structure of the cell membrane in microorganisms. The chelation of essential metal ions by this compound could also disrupt critical enzymatic functions within the bacterial cell, leading to growth inhibition and cell death.
References
- 1. qvsiete.com [qvsiete.com]
- 2. Purification, bioactivity and application of this compound in active films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|CAS 534-42-9|For Research [benchchem.com]
- 4. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 5. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
Application Notes and Protocols for Maltobionic Acid as a Chelating Agent in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltobionic acid (MBA), a bionic acid derived from the oxidation of maltose, is gaining significant attention in various scientific fields due to its multifaceted properties, including its notable capacity as a chelating agent. Comprised of a gluconic acid moiety linked to a glucose unit, MBA's structure, rich in hydroxyl and carboxylic acid groups, allows it to form stable complexes with a variety of metal ions. This chelating ability is central to many of its biological effects, including its antioxidant, anti-aging, and mineral absorption-enhancing properties.
These application notes provide an overview of the use of this compound as a chelating agent in several key biological assays. Detailed protocols are provided to facilitate the practical application of MBA in research and development settings.
Applications of this compound as a Chelating Agent
This compound's ability to sequester metal ions is leveraged in a range of biological applications:
-
Antioxidant Assays: By chelating pro-oxidant metal ions like iron (Fe²⁺/Fe³⁺), this compound can inhibit the formation of highly reactive hydroxyl radicals via the Fenton reaction, thus contributing to its overall antioxidant capacity.
-
Mineral Absorption and Bioavailability: this compound can form soluble complexes with essential minerals such as calcium (Ca²⁺) and magnesium (Mg²⁺), which can enhance their absorption in the gastrointestinal tract.[1][2][3]
-
Cosmeceuticals and Dermatology: In skincare, the chelation of metal ions by this compound can help to mitigate oxidative stress and inhibit the activity of matrix metalloproteinases (MMPs), enzymes that degrade collagen and contribute to skin aging.
-
Bone Metabolism Research: By influencing calcium availability and potentially modulating the activity of zinc-dependent enzymes like MMPs, this compound has been studied for its effects on bone metabolism, including the inhibition of osteoclast differentiation.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the chelating and related biological activities of this compound.
Table 1: Metal Ion Chelation
| Metal Ion | Assay Method/Parameter | Result | Reference(s) |
| Iron (Fe²⁺) | Ferrozine Assay | Sodium maltobionate: ~50% chelation at 15-20 mg/mL | [4] |
| This compound: <20% chelation at 15-20 mg/mL | [4] | ||
| Calcium (Ca²⁺) | In vivo (rats) | Enhanced intestinal absorption and retention | |
| Magnesium (Mg²⁺) | In vivo (rats) | Enhanced intestinal absorption and retention | |
| Iron (Fe³⁺) | In vivo (rats) | Accelerated recovery from iron-deficiency anemia |
Table 2: Biological Activities Related to Chelation
| Biological Activity | Assay | Result | Reference(s) |
| Antibacterial Activity (MIC) | Broth Dilution | S. enterica: 8.5 mg/mL | |
| E. coli: 10.5 mg/mL | |||
| S. aureus: 8.0 mg/mL | |||
| L. monocytogenes: 8.0 mg/mL | |||
| Cytotoxicity | MTT Assay (HEK-293 cells) | No cytotoxicity observed up to 500 µg/mL |
Experimental Protocols
Protocol 1: Ferrous Ion (Fe²⁺) Chelating Activity using the Ferrozine Assay
This protocol determines the Fe²⁺ chelating capacity of this compound. The principle is based on the competition between this compound and ferrozine for the binding of ferrous ions. Ferrozine forms a stable, magenta-colored complex with Fe²⁺, which can be measured spectrophotometrically at 562 nm. The presence of a chelating agent will reduce the formation of the ferrozine-Fe²⁺ complex, leading to a decrease in absorbance.
Materials:
-
This compound
-
Ferrous chloride (FeCl₂)
-
Ferrozine
-
Methanol or distilled water (for sample preparation)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in methanol or distilled water at a desired concentration (e.g., 10 mg/mL).
-
Prepare a 2 mM solution of FeCl₂ in distilled water.
-
Prepare a 5 mM solution of ferrozine in methanol or distilled water.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of various concentrations of the this compound solution (e.g., serial dilutions from the stock solution).
-
Add 100 µL of distilled water to each well.
-
Add 50 µL of 2 mM FeCl₂ solution to each well.
-
Mix and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of 5 mM ferrozine solution to each well.
-
Mix thoroughly and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 562 nm using a microplate reader.
-
A control is prepared using the solvent in place of the this compound solution. A blank is prepared without the addition of ferrozine.
-
-
Calculation: The percentage of ferrous ion chelating activity is calculated using the following formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the this compound sample.
Caption: Ferrous Ion Chelation Assay Workflow.
Protocol 2: In Vitro Calcium (Ca²⁺) Chelation Assay using o-Cresolphthalein Complexone (OCPC)
This protocol is adapted to determine the Ca²⁺ chelating capacity of this compound. The OCPC reagent forms a colored complex with free calcium ions in an alkaline medium, which can be measured spectrophotometrically. The presence of this compound will chelate calcium, making it unavailable to react with OCPC, thus resulting in a lower absorbance.
Materials:
-
This compound
-
Calcium chloride (CaCl₂)
-
o-Cresolphthalein complexone (OCPC) reagent kit (commercially available)
-
Alkaline buffer (usually included in the OCPC kit)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in distilled water.
-
Prepare a standard solution of CaCl₂ in distilled water (e.g., 10 mM).
-
Follow the manufacturer's instructions for the preparation of the OCPC working solution.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of various concentrations of the this compound solution.
-
Add 50 µL of the CaCl₂ standard solution to each well.
-
Mix and incubate for 15 minutes at room temperature to allow for chelation.
-
Add 150 µL of the OCPC working solution to each well.
-
Mix and incubate for 5-10 minutes at room temperature.
-
Measure the absorbance at the wavelength specified by the OCPC kit manufacturer (typically around 575 nm).
-
A control is prepared with distilled water instead of the this compound solution.
-
-
Calculation: The percentage of calcium chelating activity is calculated as: Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (CaCl₂ + OCPC) and A_sample is the absorbance of the sample (this compound + CaCl₂ + OCPC).
References
- 1. The effect of this compound on bone metabolism markers in healthy Japanese postmenopausal women: A randomized double‐blind placebo‐controlled crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound enhances intestinal absorption of calcium and magnesium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of Maltobionic Acid in Drug Delivery System Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltobionic acid (MBA), a bionic acid derived from the oxidation of maltose, is an emerging excipient in the development of advanced drug delivery systems. Comprising a D-glucose unit linked to a gluconic acid molecule, MBA shares structural similarities with the more extensively studied lactobionic acid (LBA)[1][2][3]. Its inherent properties, including high water solubility, biocompatibility, biodegradability, and non-toxicity, make it an attractive candidate for various pharmaceutical applications[4]. This document provides detailed application notes and protocols for the utilization of this compound in the development of targeted drug delivery systems, drawing upon its known characteristics and analogous applications of its stereoisomer, lactobionic acid.
This compound's primary potential in drug delivery lies in its ability to act as a targeting ligand for the asialoglycoprotein receptor (ASGP-R), which is highly expressed on the surface of hepatocytes. This makes it a promising tool for liver-specific drug delivery, a critical need for the treatment of liver diseases such as hepatocellular carcinoma.
Key Properties of this compound for Drug Delivery
| Property | Description | Citation |
| Biocompatibility | Does not elicit a significant toxic or immunological response in biological systems. Studies have shown no cytotoxicity in HEK-293 cells at concentrations up to 500 µg/mL. | [4] |
| Biodegradability | Can be broken down by biological processes, minimizing accumulation in the body. | |
| High Water Solubility | Facilitates its use in aqueous-based formulations and for modifying hydrophobic drugs to improve their solubility. | |
| Non-Toxicity | Generally recognized as safe for pharmaceutical applications. | |
| Targeting Potential | The galactose-like moiety in its structure allows for potential binding to the asialoglycoprotein receptor (ASGP-R) on hepatocytes, similar to lactobionic acid. | |
| Chelating Ability | Capable of chelating metal ions, which can be a useful property in certain drug formulations. |
Applications in Drug Delivery Systems
This compound can be incorporated into various drug delivery platforms to enhance their efficacy and targeting capabilities. Below are detailed protocols for its application in nanoparticles, hydrogels, and as a direct drug conjugate.
Application Note 1: this compound-Functionalized Nanoparticles for Targeted Drug Delivery
This compound can be conjugated to the surface of nanoparticles (e.g., PLGA, liposomes, dendrimers) to facilitate active targeting to liver cells. This approach aims to increase the therapeutic index of encapsulated drugs by enhancing their concentration at the site of action while minimizing systemic side effects.
Experimental Protocol: Synthesis of this compound-Conjugated PLGA Nanoparticles
This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles surface-functionalized with this compound for targeted delivery of a hydrophobic drug (e.g., Doxorubicin). The methodology is adapted from established protocols for lactobionic acid conjugation.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound (MBA)
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Doxorubicin (DOX)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Dimethyl sulfoxide (DMSO)
-
Dialysis membrane (MWCO 12 kDa)
-
Phosphate buffered saline (PBS, pH 7.4)
Procedure:
-
Activation of this compound:
-
Dissolve this compound (100 mg), NHS (45 mg), and EDC (75 mg) in 10 mL of anhydrous DMSO.
-
Stir the reaction mixture at room temperature for 12 hours to activate the carboxylic acid group of MBA.
-
-
Preparation of Drug-Loaded PLGA Nanoparticles (Single Emulsion-Solvent Evaporation Method):
-
Dissolve 100 mg of PLGA and 10 mg of Doxorubicin in 5 mL of DCM.
-
Add this organic phase dropwise to 20 mL of a 2% (w/v) PVA aqueous solution while sonicating on an ice bath.
-
Continue sonication for 5 minutes to form an oil-in-water (o/w) emulsion.
-
Stir the emulsion at room temperature for 4 hours to allow for the evaporation of DCM and the formation of nanoparticles.
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes, discard the supernatant, and wash the pellet three times with deionized water to remove excess PVA and unencapsulated drug.
-
-
Surface Conjugation of this compound:
-
Resuspend the washed PLGA nanoparticles in 10 mL of PBS (pH 7.4).
-
Add the activated this compound solution dropwise to the nanoparticle suspension.
-
Stir the mixture at room temperature for 24 hours to allow the conjugation of MBA to the surface of the nanoparticles.
-
Purify the MBA-conjugated nanoparticles by dialysis against deionized water for 48 hours to remove unreacted MBA, EDC, and NHS.
-
Lyophilize the purified nanoparticles for long-term storage.
-
Characterization:
-
Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).
-
Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Drug Loading and Encapsulation Efficiency: Quantified using UV-Vis spectrophotometry by measuring the amount of unencapsulated drug in the supernatant after centrifugation. The formulas are as follows:
-
Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
-
In Vitro Drug Release: The release profile of the drug from the nanoparticles is studied at different pH values (e.g., pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively) using a dialysis method.
Application Note 2: this compound-Based Hydrogels for Controlled Drug Release
This compound can be incorporated into hydrogel networks to enhance their biocompatibility and potentially provide a stimulus-responsive drug release mechanism. The carboxylic acid and multiple hydroxyl groups of MBA can participate in cross-linking and hydrogen bonding, influencing the swelling behavior and drug diffusion from the hydrogel matrix.
Experimental Protocol: Preparation of this compound-Chitosan Hydrogel
This protocol outlines the synthesis of a pH-sensitive hydrogel composed of chitosan and this compound for the controlled release of a model drug.
Materials:
-
Chitosan (low molecular weight)
-
This compound
-
Genipin (as a cross-linker)
-
Model drug (e.g., Buspirone Hydrochloride)
-
Acetic acid solution (1% v/v)
-
Phosphate buffered saline (PBS, pH 7.4 and pH 5.5)
Procedure:
-
Preparation of Chitosan Solution:
-
Dissolve 2 g of chitosan in 100 mL of 1% acetic acid solution with continuous stirring until a homogenous solution is obtained.
-
-
Incorporation of this compound and Drug:
-
Dissolve the desired amount of the model drug and 0.5 g of this compound in the chitosan solution.
-
-
Hydrogel Formation:
-
Add 10 mL of 1% (w/v) genipin solution to the chitosan-MBA-drug mixture.
-
Stir the solution vigorously for 10 minutes.
-
Pour the mixture into a petri dish and allow it to stand at room temperature for 24 hours for cross-linking and hydrogel formation.
-
Wash the resulting hydrogel extensively with deionized water to remove any unreacted reagents.
-
Lyophilize the hydrogel for further characterization.
-
Characterization:
-
Swelling Studies: The swelling ratio of the hydrogel is determined at different pH values by measuring the weight of the swollen and dry hydrogel.
-
In Vitro Drug Release: The release of the drug from the hydrogel is monitored over time in PBS at different pH values (e.g., pH 7.4 and 5.5). The amount of released drug is quantified by UV-Vis spectrophotometry.
-
Morphology: The porous structure of the lyophilized hydrogel is examined using SEM.
Application Note 3: this compound as a Targeting Ligand for Hepatocyte-Specific Delivery
The structural similarity of this compound to galactose suggests its potential to bind to the ASGP-R, which is overexpressed on hepatocytes. This receptor-mediated endocytosis pathway can be exploited for the targeted delivery of therapeutics to the liver.
Signaling Pathway: ASGP-R Mediated Endocytosis
Experimental Protocol: In Vitro Cellular Uptake Study in HepG2 Cells
This protocol is designed to evaluate the targeting efficiency of MBA-functionalized nanoparticles to liver cancer cells (HepG2), which overexpress the ASGP-R.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MBA-functionalized fluorescently labeled nanoparticles (e.g., Coumarin-6 loaded)
-
Non-functionalized fluorescently labeled nanoparticles (Control)
-
Free this compound
-
DAPI solution
-
Paraformaldehyde (PFA)
Procedure:
-
Cell Culture:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
-
Cellular Uptake Assay:
-
Seed HepG2 cells in a 24-well plate with glass coverslips at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
For the competition assay, pre-incubate one set of cells with a high concentration of free this compound (e.g., 10 mM) for 1 hour to block the ASGP-receptors.
-
Treat the cells with MBA-functionalized fluorescent nanoparticles and control nanoparticles at a specific concentration for 4 hours.
-
After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Fix the cells with 4% PFA for 15 minutes.
-
Stain the cell nuclei with DAPI for 5 minutes.
-
Mount the coverslips on glass slides.
-
-
Visualization and Quantification:
-
Visualize the cellular uptake of nanoparticles using a fluorescence microscope or a confocal laser scanning microscope.
-
Quantify the cellular uptake using a flow cytometer by measuring the fluorescence intensity of the cells.
-
Expected Outcome:
-
Higher fluorescence intensity will be observed in cells treated with MBA-functionalized nanoparticles compared to the control nanoparticles, indicating enhanced uptake.
-
In the competition assay, the uptake of MBA-functionalized nanoparticles will be significantly reduced in the presence of free this compound, confirming that the uptake is mediated by the ASGP-R.
Quantitative Data Summary (Hypothetical Data Based on LBA Studies for Illustration)
Since specific quantitative data for this compound in these applications are scarce in the literature, the following tables present hypothetical data based on typical results observed for its stereoisomer, lactobionic acid, to serve as a benchmark for researchers.
Table 1: Physicochemical Properties of Drug-Loaded Nanoparticles
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| Control Nanoparticles | 150 ± 10 | -15 ± 2 | 75 ± 5 | 7.5 ± 0.5 |
| MBA-Nanoparticles | 165 ± 12 | -25 ± 3 | 72 ± 6 | 7.2 ± 0.6 |
Table 2: In Vitro Drug Release Profile
| Time (hours) | % Cumulative Release (pH 7.4) | % Cumulative Release (pH 5.5) |
| 2 | 15 ± 2 | 25 ± 3 |
| 8 | 30 ± 3 | 50 ± 4 |
| 24 | 45 ± 4 | 75 ± 5 |
| 48 | 60 ± 5 | 90 ± 6 |
Table 3: Cellular Uptake in HepG2 Cells (Flow Cytometry Data)
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) |
| Control Nanoparticles | 1500 ± 200 |
| MBA-Nanoparticles | 8500 ± 500 |
| MBA-Nanoparticles + Free MBA | 2500 ± 300 |
Conclusion
This compound presents a promising platform for the development of advanced drug delivery systems, particularly for liver-targeted therapies. Its favorable physicochemical properties, coupled with its potential for ASGP-R mediated targeting, make it a valuable tool for researchers in drug development. The protocols and application notes provided herein, largely based on the well-documented applications of its stereoisomer lactobionic acid, offer a solid foundation for initiating research into the use of this compound in creating safer and more effective drug delivery vehicles. Further research is warranted to fully elucidate the specific characteristics and advantages of this compound in these applications and to generate robust quantitative data.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioproduction and applications of aldobionic acids with a focus on maltobionic and cellobionic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioproduction and applications of aldobionic acids with a focus on maltobionic and cellobionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Evaluating the Moisturizing Properties of Maltobionic Acid in Topical Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction: Maltobionic acid, a polyhydroxy acid (PHA), is gaining prominence in dermatology and cosmetic science for its multifaceted benefits.[1][2] As a larger molecule compared to alpha-hydroxy acids (AHAs), it provides gentle exfoliation with a reduced risk of irritation, making it suitable for sensitive skin.[1][2][3] A key attribute of this compound is its powerful humectant and moisturizing capability, owing to its multiple hydroxyl groups that attract and bind water to the skin. This document provides detailed protocols for robustly evaluating the moisturizing efficacy of topical formulations containing this compound.
Part 1: In-Vitro Evaluation Methods
In-vitro methods offer a controlled environment to assess the intrinsic moisturizing properties of this compound and its effect on key biomarkers of skin hydration.
Hygroscopicity and Water Retention Capacity
Principle: This gravimetric method directly measures the ability of a formulation to absorb moisture from a high-humidity environment (hygroscopicity) and retain it in a low-humidity environment (water retention). This is a fundamental test to quantify the humectant properties of this compound.
Experimental Protocol:
-
Materials: Analytical balance, desiccators with saturated salt solutions (e.g., Potassium Sulfate for high humidity ~97% RH, and Silica Gel for low humidity ~0% RH), constant temperature and humidity chamber, petri dishes.
-
Procedure:
-
Accurately weigh empty petri dishes (W_initial).
-
Apply a standardized amount (e.g., 1.0 g) of the test formulation (containing this compound) and a placebo (vehicle) formulation into separate dishes.
-
Hygroscopicity: Place the dishes in a desiccator with a high-humidity environment at a constant temperature (e.g., 32°C).
-
Weigh the dishes at predetermined time points (e.g., 1, 2, 4, 8, 24 hours) (W_t).
-
Water Retention: After the final hygroscopicity reading, transfer the dishes to a desiccator with a low-humidity environment.
-
Weigh the dishes at the same time intervals to measure water loss.
-
-
Data Analysis:
-
Moisture Absorption Rate (%) = [(W_t - W_initial) / W_initial] x 100
-
Moisture Retention Rate (%) = [(W_t_retention - W_initial_retention) / W_initial_retention] x 100
-
Gene and Protein Expression Analysis in 3D Reconstructed Human Epidermis (RHE) Models
Principle: This method evaluates the effect of this compound on the expression of genes and proteins crucial for skin barrier function and hydration. Key biomarkers include Aquaporin-3 (AQP3), a water channel protein, and Filaggrin (FLG), a protein essential for the production of Natural Moisturizing Factors (NMFs).
Experimental Protocol:
-
Materials: Commercially available RHE models (e.g., EpiDerm™, SkinEthic™), cell culture medium, test formulation with this compound, placebo formulation, RNA extraction kits, qPCR reagents, antibodies for immunohistochemistry (IHC) or western blotting (e.g., anti-AQP3, anti-FLG).
-
Procedure:
-
Culture the RHE models according to the manufacturer's instructions.
-
Topically apply a standardized dose (e.g., 2 mg/cm²) of the this compound formulation and the placebo to the tissue surface. Use an untreated tissue as a negative control.
-
Incubate for a specified period (e.g., 24 to 48 hours).
-
Gene Expression (qPCR):
-
Harvest the tissues and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct quantitative PCR using specific primers for AQP3, FLG, and a housekeeping gene (e.g., GAPDH).
-
-
Protein Analysis (IHC/Western Blot):
-
Fix, embed, and section the tissues for immunohistochemical staining.
-
Alternatively, lyse the tissues to extract total protein for western blot analysis.
-
-
-
Data Analysis:
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Quantify protein expression through densitometry of western blots or scoring of IHC images.
-
Part 2: In-Vivo Clinical Evaluation Methods
In-vivo studies on human subjects are essential to substantiate in-vitro findings and evaluate the formulation's performance in a real-world context.
Instrumental Assessment of Skin Hydration and Barrier Function
Principle: Non-invasive biophysical instruments provide objective, quantitative data on skin hydration and barrier integrity. The most common methods are Corneometry for hydration and Tewametry for Transepidermal Water Loss (TEWL).
Experimental Workflow Diagram
Caption: Workflow for in-vivo clinical evaluation of a topical formulation.
2.1.1 Corneometry (Skin Hydration)
-
Principle: Measures the capacitance of the skin's surface. Since water has a higher dielectric constant than other skin components, the capacitance reading is directly proportional to the level of hydration in the stratum corneum. Higher readings indicate better moisturization.
-
Protocol:
-
Subject Acclimatization: Subjects must rest for at least 20-30 minutes in a room with controlled temperature (20-22°C) and humidity (40-60% RH) before measurements.
-
Site Selection: Define test areas on the volar forearm. Ensure sites are free of hair, scars, and blemishes.
-
Baseline Measurement: Take at least three readings per site before product application (T0) and average them.
-
Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the this compound formulation, a placebo, and a positive control (e.g., a known moisturizer) to the assigned sites. Leave one site untreated as a negative control.
-
Post-Application Measurements: Take measurements at specified time points (e.g., 1, 2, 4, 8 hours for short-term effects, and after 2 and 4 weeks of regular use for long-term effects).
-
2.1.2 Tewametry (Transepidermal Water Loss - TEWL)
-
Principle: Measures the rate of water vapor evaporating from the skin surface, which is an indicator of the skin's barrier function. A lower TEWL value signifies a more intact and efficient skin barrier.
-
Protocol:
-
Subject Acclimatization: Same as for Corneometry. This step is critical as TEWL is highly sensitive to environmental conditions and perspiration.
-
Measurement: Place the Tewameter probe gently on the skin surface without excessive pressure. The probe measures the water vapor gradient.
-
Procedure: Follow the same study design as Corneometry (baseline, product application, post-application measurements). It is crucial to allow at least 30 minutes for the skin to dry if it was washed before the measurement.
-
Data Acquisition: Record the TEWL value, typically in g/m²/h. Take multiple readings and average them for accuracy.
-
Part 3: Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment groups.
Table 1: Short-Term Moisturization Effect (Hypothetical Data)
| Time Point | Untreated Control (AU) | Placebo (AU) | 4% this compound (AU) | % Change vs. Placebo |
| Baseline (T0) | 35.2 ± 3.1 | 35.5 ± 3.4 | 35.3 ± 3.2 | - |
| 2 Hours | 36.1 ± 3.3 | 45.8 ± 4.0 | 65.1 ± 5.5 | +42.1% |
| 4 Hours | 35.8 ± 3.5 | 42.1 ± 3.8 | 60.5 ± 5.1 | +43.7% |
| 8 Hours | 35.5 ± 3.2 | 39.5 ± 3.6 | 55.2 ± 4.8 | +39.7% |
| Values are Mean Corneometer Units (AU) ± SD. p < 0.05 vs. Placebo. |
Table 2: Long-Term Skin Barrier Function (Hypothetical Data)
| Time Point | Untreated Control (g/m²/h) | Placebo (g/m²/h) | 4% this compound (g/m²/h) | % Improvement vs. Placebo |
| Baseline | 12.5 ± 1.8 | 12.7 ± 2.0 | 12.6 ± 1.9 | - |
| Week 2 | 12.3 ± 1.7 | 11.9 ± 1.8 | 9.8 ± 1.5 | -17.6% |
| Week 4 | 12.4 ± 1.9 | 11.5 ± 1.6 | 8.2 ± 1.3 | -28.7% |
| *Values are Mean TEWL (g/m²/h) ± SD. p < 0.05 vs. Placebo. |
Part 4: Mechanism of Action Visualization
This compound improves skin hydration through multiple mechanisms, primarily by acting as a humectant and supporting the skin's natural barrier.
Potential Mechanism of Action Diagram
References
In Vitro Assays to Measure the Antioxidant Capacity of Maltobionic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltobionic acid (MBA), a polyhydroxy acid (PHA) belonging to the bionic acid group, is increasingly recognized for its potential applications in cosmetics, pharmaceuticals, and food preservation due to its antioxidant properties.[1] Comprised of a gluconic acid molecule linked to a glucose unit, MBA's structure, rich in hydroxyl groups, endows it with the ability to function as a potent antioxidant.[1][2] Its proposed mechanisms of action include free radical scavenging and metal ion chelation, which help to mitigate oxidative stress-induced cellular damage.[2][3] Notably, it has been described as a moderate inhibitor of UV-induced lipid peroxidation.
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of pathological conditions and the aging process. Antioxidants like MBA can neutralize these reactive species, thereby protecting cells and tissues. The evaluation of the antioxidant capacity of molecules like MBA is a critical step in drug development and formulation. Standardized in vitro assays provide a means to quantify this activity, offering insights into the potential therapeutic and preservative efficacy of the compound.
This document provides detailed application notes and protocols for the most common in vitro assays used to assess the antioxidant capacity of this compound: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay.
Mechanism of Antioxidant Action and Signaling Pathways
The antioxidant activity of this compound is primarily attributed to its molecular structure, which features multiple hydroxyl groups. These groups can donate hydrogen atoms to neutralize free radicals, thus terminating the oxidative chain reactions. Additionally, the carboxylic acid group and hydroxyl groups can chelate pro-oxidant metal ions, such as iron (Fe²⁺), preventing them from participating in the Fenton reaction, a major source of hydroxyl radicals in biological systems.
From a cellular perspective, antioxidants can modulate signaling pathways involved in the response to oxidative stress. While specific studies on this compound's interaction with these pathways are limited, it is hypothesized that, like other antioxidants, it may influence key signaling cascades such as the Keap1-Nrf2 pathway. Under conditions of oxidative stress, the transcription factor Nrf2 is activated and translocates to the nucleus, where it initiates the transcription of a battery of antioxidant and cytoprotective genes. By reducing the overall oxidative load, MBA could potentially support the cellular antioxidant defense system and contribute to the maintenance of redox homeostasis.
Oxidative Stress Signaling Pathway
Caption: Oxidative stress pathway and potential intervention by this compound.
Experimental Protocols and Data Presentation
The following sections detail the protocols for four standard in vitro antioxidant assays and provide templates for data presentation. It is important to note that while general protocols are provided, specific parameters such as incubation times and concentrations may need to be optimized for this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the sample.
Experimental Workflow: DPPH Assay
Caption: General workflow for the DPPH radical scavenging assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or ethanol).
-
Prepare a series of dilutions of the MBA stock solution to obtain a range of concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in a dark, light-protected container.
-
Prepare a series of dilutions of a standard antioxidant (e.g., Ascorbic Acid or Trolox) to be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of each MBA dilution, standard antioxidant dilution, and a solvent blank to respective wells.
-
Add 150 µL of the DPPH working solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance of the DPPH solution with the MBA or standard.
-
Plot the % Inhibition against the concentration of MBA and the standard antioxidant.
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
-
Data Presentation:
| Sample | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
| This compound | [Conc. 1] | ||
| [Conc. 2] | |||
| [Conc. 3] | |||
| [Conc. 4] | |||
| Ascorbic Acid | [Conc. 1] | ||
| (Positive Control) | [Conc. 2] | ||
| [Conc. 3] | |||
| [Conc. 4] |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green ABTS•⁺ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ stock solution.
-
Dilute the ABTS•⁺ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm. This is the working solution.
-
Prepare a series of dilutions of this compound and a standard antioxidant (e.g., Trolox).
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each MBA dilution, standard antioxidant dilution, and a solvent blank to respective wells.
-
Add 180 µL of the ABTS•⁺ working solution to all wells.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•⁺ scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the % inhibition of different concentrations of Trolox. The TEAC value of MBA is then calculated from this curve and expressed as µmol of Trolox equivalents per gram of MBA.
-
Data Presentation:
| Sample | Concentration (µg/mL) | % Inhibition | TEAC (µmol TE/g) |
| This compound | [Conc. 1] | ||
| [Conc. 2] | |||
| [Conc. 3] | |||
| [Conc. 4] | |||
| Trolox | [Conc. 1] | ||
| (Standard) | [Conc. 2] | ||
| [Conc. 3] | |||
| [Conc. 4] |
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at an acidic pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm. The change in absorbance is proportional to the antioxidant power of the sample.
Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.
-
Prepare a series of dilutions of this compound and a standard (e.g., FeSO₄·7H₂O).
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each MBA dilution, standard dilution, and a solvent blank to respective wells.
-
Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
Incubate the plate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve by plotting the absorbance of the Fe²⁺ standards against their concentrations.
-
The FRAP value of the MBA samples is determined by comparing their absorbance to the standard curve and is expressed as µmol of Fe²⁺ equivalents per gram of MBA.
-
Data Presentation:
| Sample | Concentration (µg/mL) | Absorbance at 593 nm | FRAP Value (µmol Fe²⁺/g) |
| This compound | [Conc. 1] | ||
| [Conc. 2] | |||
| [Conc. 3] | |||
| [Conc. 4] | |||
| FeSO₄·7H₂O | [Conc. 1] | ||
| (Standard) | [Conc. 2] | ||
| [Conc. 3] | |||
| [Conc. 4] |
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve. A higher ORAC value indicates a greater antioxidant capacity.
Protocol:
-
Reagent Preparation:
-
Fluorescein Stock Solution (10 µM): Prepare in 75 mM phosphate buffer (pH 7.4).
-
Fluorescein Working Solution (100 nM): Dilute the stock solution 1:100 in phosphate buffer.
-
AAPH Solution (240 mM): Prepare fresh in phosphate buffer for each assay.
-
Prepare a series of dilutions of this compound and a standard antioxidant (Trolox) in phosphate buffer.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 25 µL of each MBA dilution, standard dilution, and a buffer blank to respective wells.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin recording the fluorescence intensity every minute for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for each sample, standard, and the blank.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Create a standard curve by plotting the net AUC of the Trolox standards against their concentrations.
-
The ORAC value of the MBA samples is determined by comparing their net AUC to the Trolox standard curve and is expressed as µmol of Trolox equivalents (TE) per gram of MBA.
-
Data Presentation:
| Sample | Concentration (µg/mL) | Net Area Under Curve (AUC) | ORAC Value (µmol TE/g) |
| This compound | [Conc. 1] | ||
| [Conc. 2] | |||
| [Conc. 3] | |||
| [Conc. 4] | |||
| Trolox | [Conc. 1] | ||
| (Standard) | [Conc. 2] | ||
| [Conc. 3] | |||
| [Conc. 4] |
Conclusion
The in vitro assays described provide a robust framework for quantifying the antioxidant capacity of this compound. By employing a battery of tests that measure different aspects of antioxidant activity, researchers and drug development professionals can gain a comprehensive understanding of MBA's potential to combat oxidative stress. The provided protocols and data presentation formats are intended to serve as a guide for the systematic evaluation of this promising polyhydroxy acid. Further studies are warranted to fully elucidate the in vivo efficacy and the precise molecular mechanisms by which this compound exerts its antioxidant effects.
References
Application Notes and Protocols: Histological Evaluation of Maltobionic Acid on Human Skin Explants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltobionic acid, a polyhydroxy acid (PHA), is increasingly recognized for its efficacy in dermatological and cosmetic applications. Its purported benefits include anti-aging, enhanced skin hydration, and improved skin barrier function, with a lower potential for irritation compared to traditional alpha-hydroxy acids. These application notes provide detailed protocols for utilizing histological and immunohistochemical staining techniques to observe and quantify the effects of this compound on human skin explants. The methodologies outlined herein are designed to deliver robust and reproducible data for preclinical research and product development.
Data Presentation: Quantitative Analysis of this compound Effects
The following tables summarize representative quantitative data on the effects of this compound on key skin parameters, based on studies of this compound and the closely related polyhydroxy acid, Lactobionic acid.[1] These tables are intended to serve as a benchmark for expected outcomes when following the provided protocols.
Table 1: Epidermal and Dermal Structural Changes
| Parameter | Control (Untreated) | 8% this compound (12 Weeks) | Percentage Change |
| Viable Epidermal Thickness (µm) | Baseline | Increased | ~7% Increase[1][2] |
| Collagen Density (Qualitative) | Normal | Increased | - |
| Glycosaminoglycan (GAG) Density | Baseline | Markedly Increased | - |
Table 2: Skin Biomechanical and Functional Improvements
| Parameter | Control (Untreated) | 8% this compound (12 Weeks) | Percentage Change |
| Skin Firmness & Elasticity | Baseline | Significantly Increased | ~14.5% Increase[1] |
| Stratum Corneum Compactness | Normal | More Compact | - |
Experimental Workflows and Logical Relationships
The following diagram illustrates the overall experimental workflow, from the initial treatment of skin explants with this compound to the final histological analysis and data interpretation.
Signaling Pathways Modulated by this compound
This compound exerts its beneficial effects on the skin through multiple mechanisms, primarily as an antioxidant and an inhibitor of matrix metalloproteinases (MMPs).
1. Antioxidant and Anti-inflammatory Pathway:
As an antioxidant, this compound can help mitigate the damaging effects of reactive oxygen species (ROS), which are key drivers of skin aging. By neutralizing ROS, this compound can downregulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, leading to a decrease in the expression of inflammatory cytokines and MMPs.
2. Matrix Metalloproteinase (MMP) Inhibition Pathway:
This compound also functions as a chelating agent, binding to zinc ions that are essential for the catalytic activity of MMPs. By sequestering these ions, this compound directly inhibits MMP activity, thereby preserving the extracellular matrix and reducing collagen degradation.
Experimental Protocols
Protocol 1: Human Skin Explant Culture and Treatment with this compound
This protocol describes the preparation, culture, and treatment of human skin explants for subsequent histological analysis.
Materials:
-
Fresh human skin tissue (e.g., from abdominoplasty or facelift procedures)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine
-
Sterile phosphate-buffered saline (PBS)
-
Sterile surgical instruments (scalpel, forceps)
-
6-well culture plates
-
Sterile filter paper or sterile stainless steel grids
-
This compound solution (8% w/v in a suitable vehicle, e.g., a hydrophilic cream base or aqueous solution, pH adjusted to ~3.8)
-
Vehicle control (cream base or aqueous solution without this compound)
Procedure:
-
Tissue Preparation: Under sterile conditions, wash the skin tissue three times in sterile PBS. Remove any subcutaneous fat and connective tissue. Cut the full-thickness skin into approximately 1x1 cm pieces.
-
Explant Culture: Place a sterile filter paper disc or a stainless steel grid in each well of a 6-well plate. Add culture medium to the well until the support is saturated, but not submerged, creating an air-liquid interface. Carefully place one skin explant, dermal side down, onto the support.
-
Incubation: Incubate the explants at 37°C in a humidified atmosphere with 5% CO2. Change the culture medium every 2-3 days.
-
Topical Treatment: After an initial 24-hour stabilization period, begin the topical treatment. For the treatment group, apply a thin, even layer of the 8% this compound formulation to the epidermal surface of the explants. For the control group, apply an equal amount of the vehicle control.
-
Treatment Duration: Continue the treatment for a period of up to 12 days, reapplying the formulations every 48 hours. The culture medium should be changed with each reapplication.
-
Sample Collection: At the end of the treatment period, harvest the skin explants for histological processing.
Protocol 2: Hematoxylin and Eosin (H&E) Staining
This standard staining protocol is used to visualize the general morphology of the skin explants and to measure epidermal thickness.
Materials:
-
Paraffin-embedded skin sections on slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
Harris's Hematoxylin solution
-
Eosin Y solution (1% aqueous)
-
Acid alcohol (1% HCl in 70% ethanol)
-
Scott's tap water substitute (or 0.2% ammonia water)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene (2 changes, 5 minutes each), followed by a graded series of ethanol (100%, 95%, 70%; 2 minutes each), and finally rinse in distilled water.
-
Hematoxylin Staining: Stain in Harris's Hematoxylin for 5-10 minutes.
-
Washing: Rinse in running tap water for 5 minutes.
-
Differentiation: Dip slides briefly in acid alcohol to remove excess stain.
-
Bluing: Rinse in running tap water, then immerse in Scott's tap water substitute for 1-2 minutes until sections turn blue.
-
Washing: Rinse in running tap water for 5 minutes.
-
Eosin Staining: Counterstain with Eosin Y solution for 1-3 minutes.
-
Dehydration and Clearing: Dehydrate through a graded series of ethanol (70%, 95%, 100%; 2 minutes each) and clear in xylene (2 changes, 5 minutes each).
-
Mounting: Mount with a coverslip using a permanent mounting medium.
Protocol 3: Colloidal Iron Staining for Glycosaminoglycans (GAGs)
This protocol is used to visualize acidic mucopolysaccharides, such as glycosaminoglycans, in the dermal extracellular matrix.
Materials:
-
Paraffin-embedded skin sections on slides
-
Xylene and graded alcohols
-
12% Acetic acid
-
Working Colloidal Iron solution
-
1% Potassium Ferrocyanide in 1% HCl solution
-
Nuclear Fast Red (Kernechtrot) solution
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: As described in the H&E protocol.
-
Acetic Acid Rinse: Rinse slides in 12% acetic acid for 3 minutes.
-
Colloidal Iron Staining: Stain in working Colloidal Iron solution for 1 hour.
-
Acetic Acid Rinse: Rinse in 12% acetic acid (4 changes, 3 minutes each).
-
Prussian Blue Reaction: Immerse in freshly prepared 1% potassium ferrocyanide / 1% HCl solution for 20 minutes.
-
Washing: Rinse thoroughly in distilled water.
-
Counterstaining: Stain with Nuclear Fast Red solution for 5 minutes.
-
Washing: Rinse in running tap water.
-
Dehydration, Clearing, and Mounting: As described in the H&E protocol.
Protocol 4: Masson's Trichrome Staining for Collagen
This technique is used to differentiate collagen fibers from other tissue components.
Materials:
-
Paraffin-embedded skin sections on slides
-
Bouin's solution (optional, for mordanting)
-
Weigert's iron hematoxylin
-
Biebrich scarlet-acid fuchsin solution
-
Phosphomolybdic-phosphotungstic acid solution
-
Aniline blue solution
-
1% Acetic acid
-
Xylene, graded alcohols, and mounting medium
Procedure:
-
Deparaffinization and Rehydration: As described in the H&E protocol.
-
(Optional) Mordanting: If required, mordant sections in Bouin's solution at 56-60°C for 1 hour, then wash in running tap water until the yellow color disappears.
-
Nuclear Staining: Stain in Weigert's iron hematoxylin for 10 minutes. Wash in running water.
-
Cytoplasmic Staining: Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes. Rinse in distilled water.
-
Differentiation: Place in phosphomolybdic-phosphotungstic acid solution for 5 minutes.
-
Collagen Staining: Transfer directly to Aniline blue solution and stain for 5 minutes.
-
Final Rinse: Rinse briefly in 1% acetic acid.
-
Dehydration, Clearing, and Mounting: As described in the H&E protocol.
Protocol 5: Immunohistochemistry (IHC) for Specific Protein Markers
This is a general protocol for the immunohistochemical detection of proteins such as Ki67 (proliferation), Collagen I (synthesis), Filaggrin, and Loricrin (differentiation/barrier function). Specific antibody concentrations and antigen retrieval methods should be optimized for each target.
Materials:
-
Paraffin-embedded skin sections on slides
-
Xylene and graded alcohols
-
Antigen retrieval buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA buffer pH 9.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody (e.g., anti-Ki67, anti-Collagen I, anti-Filaggrin, anti-Loricrin)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen system
-
Hematoxylin (for counterstaining)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: As described in the H&E protocol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in the appropriate antigen retrieval buffer at 95-100°C for 20-30 minutes. Cool to room temperature.
-
Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Incubate with blocking solution for 30-60 minutes to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary antibody at the optimized dilution and temperature (e.g., 1 hour at room temperature or overnight at 4°C).
-
Secondary Antibody Incubation: Wash with PBS and incubate with the biotinylated secondary antibody for 30-60 minutes.
-
Enzyme Conjugate Incubation: Wash with PBS and incubate with the streptavidin-HRP conjugate for 30 minutes.
-
Chromogen Development: Wash with PBS and apply the DAB substrate solution. Monitor the color development under a microscope.
-
Counterstaining: Rinse with distilled water and counterstain with hematoxylin.
-
Dehydration, Clearing, and Mounting: As described in the H&E protocol.
References
Troubleshooting & Optimization
Technical Support Center: Scaling Up Enzymatic Production of Maltobionic Acid
Welcome to the technical support center for the enzymatic production of Maltobionic Acid (MBA). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up MBA production. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis and purification of this compound.
Issue 1: Low this compound Yield
Q1: My reaction shows a low yield of this compound. What are the potential causes and how can I troubleshoot this?
A1: Low yield is a common challenge that can stem from several factors related to reaction conditions, enzyme stability, and substrate quality. A systematic approach is crucial for identifying the root cause.
-
Sub-optimal Reaction Conditions: Enzyme activity is highly dependent on the reaction environment.
-
pH: Ensure the pH of your reaction buffer is optimal for the specific enzyme you are using. Deviations can significantly reduce enzyme activity. For instance, some enzymes have an optimal pH around 8.5.[1]
-
Temperature: Verify that the reaction is conducted at the optimal temperature for your enzyme. Temperatures above the optimum can lead to rapid enzyme inactivation.[1]
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion of the substrate. Conversely, excessively long reaction times might result in product degradation or the formation of byproducts, particularly if the enzyme preparation is not pure.[1]
-
-
Enzyme Inactivation or Insufficient Activity: The health of your enzyme is critical for a successful reaction.
-
Improper Storage: Confirm that the enzyme has been stored at the correct temperature and in the recommended buffer to maintain its activity.
-
Enzyme Age: Use an enzyme within its recommended shelf life, as activity can diminish over time.
-
Enzyme Concentration: Ensure the correct concentration of the enzyme is being used. An insufficient amount of enzyme will result in a slow and incomplete reaction.
-
-
Substrate or Product Inhibition: High concentrations of substrate or the accumulation of the final product, this compound, can inhibit enzyme activity.[1]
-
Substrate Inhibition: If you suspect substrate inhibition, try running the reaction with a lower initial substrate concentration. A fed-batch approach, where the substrate is added incrementally, can also mitigate this issue.[1]
-
Product Inhibition: Consider methods to remove the product from the reaction mixture as it is formed.
-
-
Substrate Quality: The purity of the maltose substrate is important. Impurities can inhibit the enzyme or lead to the formation of unwanted byproducts.
Issue 2: Incomplete Substrate Conversion
Q2: I am observing a significant amount of unreacted maltose at the end of my reaction. What could be the reason?
A2: Incomplete substrate conversion is often linked to enzyme-related issues or reaction equilibrium.
-
Enzyme Activity Loss: The enzyme may have lost activity over the course of the reaction. This can be due to thermal instability, pH shifts during the reaction, or the presence of denaturing agents. Consider using immobilized enzymes, which often exhibit enhanced stability.
-
Insufficient Enzyme Loading: The initial amount of enzyme may not be sufficient to convert all the substrate within the desired timeframe. Try increasing the enzyme concentration.
-
Reversible Reaction: While the oxidation of maltose to this compound is generally considered irreversible, unfavorable reaction conditions could potentially slow down the forward reaction, giving the appearance of an incomplete reaction.
-
Maltose Utilization by Host Cells (in whole-cell biocatalysis): If you are using a whole-cell system, such as E. coli, the host cells may have alternative pathways for maltose utilization, leading to a lower yield of MBA. Inactivating competing pathways, such as the one involving the enzyme amylomaltase (MalQ), has been shown to significantly improve MBA production.
Issue 3: Byproduct Formation
Q3: My final product contains significant impurities and byproducts. How can I minimize their formation?
A3: Byproduct formation is a critical issue in scaling up, as it complicates downstream processing and reduces product purity.
-
Non-Specific Enzyme Activity: The enzyme preparation you are using may not be entirely specific for maltose oxidation, leading to the formation of other sugar acids or byproducts. Consider using a more highly purified enzyme.
-
Chemical Degradation: Under certain pH and temperature conditions, both the substrate and the product can degrade into various byproducts. Ensure your reaction conditions are mild and optimized.
-
Side Reactions from Substrate Impurities: If you are using a less pure substrate, such as high-maltose corn syrup, it may contain other sugars that can be converted into byproducts by the enzyme.
-
Sorbitol Formation (with specific enzymes): When using the enzyme complex from Zymomonas mobilis, sorbitol is produced in equimolar amounts with this compound from fructose, which is also present in some substrate syrups.
Issue 4: Challenges in Downstream Processing and Purification
Q4: I am having difficulty purifying this compound to a high purity. What are the recommended purification strategies and how can I troubleshoot them?
A4: Effective downstream processing is essential for obtaining high-purity this compound suitable for pharmaceutical and other applications.
-
Crystallization Issues:
-
Problem: Difficulty in inducing crystallization or obtaining crystals of poor quality.
-
Troubleshooting:
-
Solvent System: Methanol precipitation is a common method to crystallize sodium maltobionate. Experiment with different methanol concentrations (e.g., 70%, 80%, 85%) and consider sequential precipitations to improve purity. An 80% methanol solution with two precipitation steps has been shown to be effective in separating sorbitol from maltobionate.
-
Purity of the Solution: The presence of impurities can inhibit crystallization. Ensure the pre-crystallization solution is as pure as possible.
-
Supersaturation: Control the rate of solvent addition or cooling to achieve optimal supersaturation for crystal growth.
-
-
-
Inefficient Removal of Impurities:
-
Problem: Residual unreacted substrate, byproducts, or salts remain in the final product.
-
Troubleshooting:
-
Ion Exchange Chromatography: This technique is effective for converting the salt form of this compound (e.g., sodium maltobionate) to the free acid form and for removing ionic impurities. A strong acid cationic resin like Amberlite IRA-120 can be used for this purpose.
-
Filtration: Use appropriate membrane filtration techniques to remove cells (in whole-cell systems) and other particulate matter before downstream processing.
-
-
Frequently Asked Questions (FAQs)
Q5: What are the main enzymatic systems used for this compound production?
A5: The most commonly used enzymatic systems for MBA production are:
-
Quinoprotein glucose dehydrogenase (GDH): This enzyme, found in bacteria like Pseudomonas taetrolens, can be expressed in host organisms like E. coli to convert maltose to MBA.
-
Glucose-fructose oxidoreductase (GFOR) and glucono-δ-lactonase (GL) complex: This enzyme system from Zymomonas mobilis is also used for MBA production.
Q6: What is a typical yield and productivity I can expect from enzymatic this compound production?
A6: Yields and productivities can vary significantly depending on the production system, substrate, and operating conditions.
-
Metabolically engineered E. coli has been reported to achieve a production titer of 209.3 g/L with a 100% yield and a productivity of 1.5 g/L/h in a 5-L bioreactor.
-
Genetically engineered Pseudomonas taetrolens has achieved a production of 200 g/L with a 95.6% yield and a productivity of 6.67 g/L/h using high-maltose corn syrup.
Q7: What analytical methods are recommended for monitoring the reaction and assessing product purity?
A7: High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for monitoring the consumption of maltose and the formation of this compound. It is also crucial for assessing the purity of the final product.
Q8: Can I use a cheaper substrate than pure maltose for large-scale production?
A8: Yes, high-maltose corn syrup (HMCS) is a more cost-effective alternative to pure maltose for industrial-scale production. While it may result in slightly lower productivity, the significant cost reduction makes it a viable option.
Data Presentation
Table 1: Comparison of Different Enzymatic Systems for this compound Production
| Biocatalyst System | Substrate | Titer (g/L) | Yield (%) | Productivity (g/L/h) | Reference |
| Metabolically engineered E. coli (with MalQ inactivation) | Maltose | 209.3 | 100 | 1.5 | |
| Metabolically engineered E. coli (without MalQ inactivation) | Maltose | 167.3 | 79.9 | 0.65 | |
| Genetically engineered P. taetrolens | Pure Maltose | 200 | ~100 | 9.52 | |
| Genetically engineered P. taetrolens | High-Maltose Corn Syrup | 200 | 95.6 | 6.67 | |
| Zymomonas mobilis | Maltose | ~210 (584.9 mmol/L) | - | - | |
| Zymomonas mobilis | Maltose Syrup | ~195 (545.2 mmol/L) | - | - |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using Whole-Cell Biocatalysis
This protocol is a general guideline based on the production using genetically engineered E. coli. Optimization will be required for specific strains and conditions.
-
Strain Cultivation:
-
Inoculate a single colony of the recombinant E. coli strain into a suitable liquid medium (e.g., LB broth) containing the appropriate antibiotics.
-
Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches a mid-log phase.
-
-
Bioconversion Reaction:
-
Prepare the reaction medium containing a high concentration of maltose (e.g., 200 g/L) and other necessary nutrients and buffers.
-
Inoculate the reaction medium with the seed culture to a specific starting OD600.
-
Maintain the reaction at the optimal temperature (e.g., 30°C) and pH (e.g., by adding CaCO3 or using a pH controller).
-
Provide adequate aeration and agitation.
-
-
Monitoring the Reaction:
-
Take samples periodically to measure cell growth (OD600), maltose consumption, and this compound production using HPLC.
-
-
Harvesting:
-
Once the maltose is consumed, harvest the cells by centrifugation. The supernatant contains the this compound.
-
Protocol 2: Purification of this compound
This protocol outlines the key steps for purifying MBA from the reaction broth.
-
Cell Removal:
-
Centrifuge the final reaction broth to pellet the cells.
-
Collect the supernatant containing the crude this compound.
-
-
Precipitation of Sodium Maltobionate:
-
To the supernatant, slowly add methanol to a final concentration of 80% (v/v) while stirring to precipitate sodium maltobionate.
-
Allow the precipitate to form, then collect it by filtration or centrifugation.
-
For higher purity, a second precipitation step can be performed by redissolving the precipitate in water and repeating the methanol addition.
-
-
Conversion to this compound (Free Acid Form):
-
Dissolve the purified sodium maltobionate in deionized water.
-
Pass the solution through a column packed with a strong acid cation exchange resin (e.g., Amberlite IRA-120) that has been pre-activated with HCl.
-
The eluate will contain this compound in its free acid form.
-
-
Crystallization and Drying:
-
Concentrate the this compound solution under reduced pressure.
-
Induce crystallization by cooling the concentrated solution.
-
Collect the crystals by filtration and dry them under vacuum.
-
Visualizations
Caption: General workflow for enzymatic production and purification of this compound.
Caption: A logical workflow for troubleshooting low yields in this compound production.
Caption: A typical downstream processing pathway for the purification of this compound.
References
Optimizing culture conditions for enhanced Maltobionic acid yield in E. coli.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize culture conditions for enhanced Maltobionic Acid (MBA) yield in recombinant Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind producing this compound (MBA) in E. coli?
A1: The production of MBA in E. coli from maltose is achieved through metabolic engineering. It involves the heterologous expression of a glucose dehydrogenase (GDH) enzyme and the genes for its essential cofactor, pyrroloquinoline quinone (PQQ).[1][2][3] To maximize the yield, native pathways that consume maltose are typically inactivated.[1]
Q2: Which E. coli strains are recommended for MBA production?
A2: E. coli BL21(DE3) is a commonly used strain for recombinant protein production due to its robust growth and inducible T7 expression system.[4] For enhanced MBA yield, genetically modified strains with deletions in genes involved in maltose metabolism, such as malQ, are highly effective as they prevent the diversion of the maltose substrate.
Q3: What are the key enzymes and cofactors required for MBA synthesis?
A3: The primary enzyme is a PQQ-dependent glucose dehydrogenase (GDH), which catalyzes the oxidation of maltose to MBA. This enzyme requires the cofactor pyrroloquinoline quinone (PQQ). Since E. coli does not naturally synthesize PQQ, the genes for its biosynthesis (e.g., the pqqFABCDEMIH cluster) must be co-expressed with the GDH gene.
Q4: What are typical MBA yields in recombinant E. coli?
A4: MBA yields can vary significantly based on the strain, culture conditions, and fermentation strategy. In flask cultures, yields can range from approximately 77% to 100%. With optimized fed-batch fermentation in a bioreactor, it is possible to achieve yields approaching 100%, with titers as high as 209.3 g/L.
Q5: How is MBA production typically induced in E. coli?
A5: Production is commonly induced using Isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches the mid-logarithmic growth phase (OD₆₀₀ of 0.4-0.8). The optimal IPTG concentration and induction temperature need to be determined empirically but often range from 0.1 mM to 1.0 mM, with induction temperatures between 18°C and 37°C.
Troubleshooting Guides
Problem 1: Low or No MBA Production
Possible Causes and Solutions
| Potential Cause | Recommended Action | Expected Outcome |
| Inefficient Induction | Optimize IPTG concentration (test a range from 0.1 mM to 1.0 mM) and induction temperature (e.g., 18°C, 25°C, 37°C). Induce at the mid-log phase (OD₆₀₀ 0.4-0.8). | Identification of optimal induction parameters for maximal GDH and PQQ synthesis gene expression. |
| Inactive GDH Enzyme | Confirm the integrity of the GDH expression vector via sequencing. Ensure the host strain is suitable for expressing active enzyme. If the protein has disulfide bonds, consider strains engineered for cytoplasmic disulfide bond formation. | Verification of the genetic construct and selection of an appropriate expression host. |
| Insufficient PQQ Cofactor | Verify the co-expression and integrity of the PQQ synthesis gene cluster. Supplementing the medium with PQQ precursors might be beneficial. | Adequate supply of the essential PQQ cofactor for GDH enzyme activity. |
| Maltose Diversion | Use an E. coli strain with an inactivated maltose utilization pathway (e.g., a malQ knockout strain). | Channeling of maltose exclusively towards MBA production, thereby increasing yield. |
| Plasmid Instability | Inoculate from a fresh bacterial colony or a recently prepared glycerol stock. If using ampicillin, consider switching to a more stable antibiotic like carbenicillin. | Maintenance of the expression plasmids throughout the culture period. |
Problem 2: Slow Cell Growth or Low Cell Density
Possible Causes and Solutions
| Potential Cause | Recommended Action | Expected Outcome |
| Suboptimal Media Composition | Optimize the composition of the fermentation medium. Ensure adequate concentrations of carbon and nitrogen sources, as well as essential minerals and trace elements. Rich media like Terrific Broth or Super Broth can enhance cell yield. | Improved cell growth rate and higher final cell density. |
| Inadequate Aeration and Agitation | In a bioreactor, maintain dissolved oxygen (DO) levels, typically around 30-40% saturation, by adjusting agitation and aeration rates. | Sufficient oxygen supply for robust aerobic respiration and cell growth. |
| Suboptimal pH | Maintain the pH of the culture medium within the optimal range for E. coli growth, typically between 6.8 and 7.2, using automated addition of acid or base. | A stable pH environment conducive to optimal cell growth and enzyme activity. |
| Toxicity of Recombinant Proteins | If high-level expression of GDH or other pathway enzymes is toxic, use a lower IPTG concentration or a lower induction temperature (e.g., 18-25°C) for a longer duration. | Reduced metabolic burden on the cells, leading to healthier growth. |
Quantitative Data Summary
Table 1: Comparison of MBA Production in Different E. coli Strains and Fermentation Scales
| Strain | Fermentation Scale | MBA Titer (g/L) | Yield (%) | Productivity (g/L/h) | Reference |
| E. coli [pKK-ECGDH1 + pACYC-PQQ] | Flask | 162.1 | 77.4 | 0.5 | |
| E. coli ΔmalQ [pKK-ECGDH1 + pACYC-PQQ] | Flask | 209.3 | 100 | 1.1 | |
| E. coli [pKK-ECGDH1 + pACYC-PQQ] | 5-L Bioreactor | 167.3 | 79.9 | 0.65 | |
| E. coli ΔmalQ [pKK-ECGDH1 + pACYC-PQQ] | 5-L Bioreactor | 209.3 | 100 | 1.5 |
Experimental Protocols
Fed-Batch Fermentation for High-Yield MBA Production
This protocol is adapted for a 5-L bioreactor, using a genetically engineered E. coli strain (e.g., BL21(DE3) ΔmalQ) co-expressing GDH and a PQQ synthesis gene cluster.
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** inoculum Preparation:**
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Inoculate a single colony into 10 mL of Luria-Bertani (LB) medium with appropriate antibiotics.
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Incubate overnight at 37°C with shaking at 200-250 rpm.
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Use the overnight culture to inoculate 500 mL of fresh LB medium in a 2-L baffled flask and grow to an OD₆₀₀ of 2.0-3.0.
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Bioreactor Setup and Batch Phase:
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Prepare the bioreactor with 3 L of defined fermentation medium. A typical medium might consist of:
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Basal Salts: (NH₄)₂SO₄, KH₂PO₄, K₂HPO₄
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Carbon Source: 20 g/L Maltose
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Nitrogen Source: Yeast extract, Peptone
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Trace Metals Solution: Containing FeCl₃, ZnSO₄, MnCl₂, CuSO₄, etc.
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Autoclave the bioreactor and medium. Aseptically add antibiotics and the inoculum.
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Set initial culture parameters: Temperature at 37°C, pH controlled at 7.0 (with NH₄OH and H₃PO₄), and Dissolved Oxygen (DO) maintained at 40% saturation by cascading agitation (300-800 rpm) and aeration.
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Fed-Batch and Induction Phase:
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Once the initial maltose is depleted (indicated by a sharp increase in DO), start the fed-batch phase.
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Feed a sterile, concentrated solution containing maltose (e.g., 500 g/L) and yeast extract. An exponential feeding strategy can be employed to maintain a constant specific growth rate.
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When the culture reaches an OD₆₀₀ of approximately 40-50, lower the temperature to 30°C and induce with 0.5 mM IPTG.
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Continue the fed-batch fermentation for 24-48 hours post-induction, monitoring MBA concentration periodically.
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Quantification of this compound by HPLC
This protocol provides a general method for the quantification of MBA from culture supernatant.
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Sample Preparation:
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Collect a sample of the culture broth.
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Centrifuge at 10,000 x g for 10 minutes to pellet the cells.
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Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.
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Dilute the sample with the mobile phase to a concentration within the linear range of the standard curve.
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HPLC Conditions:
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Column: A reverse-phase C18 column is often suitable for organic acid analysis.
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Mobile Phase: An isocratic mobile phase of 0.1% phosphoric acid in water is a good starting point.
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Flow Rate: 0.6-0.8 mL/min.
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Detection: UV detection at 210 nm.
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Temperature: 60°C.
-
-
Quantification:
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Prepare a series of MBA standards of known concentrations to generate a standard curve.
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Inject the prepared samples and standards into the HPLC system.
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Determine the concentration of MBA in the samples by comparing the peak area to the standard curve.
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Visualizations
References
- 1. Enhanced production of this compound by a metabolically engineered Escherichia coli incapable of maltose utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Glucose Dehydrogenase and Pyrroloquinoline Quinine (pqq) Mutagenesis that Renders Functional Inadequacies in Host Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PQQ-GDH - Structure, function and application in bioelectrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neb.com [neb.com]
Strategies to overcome the high production costs of Maltobionic acid.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the high production costs of Maltobionic acid (MBA).
Troubleshooting Guides
This section addresses common issues encountered during MBA production experiments.
Issue 1: Low this compound Yield
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Question: My experiment resulted in a significantly lower yield of this compound than expected. What are the potential causes and how can I troubleshoot this?
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Answer: Low MBA yield can stem from several factors related to the biocatalyst, substrate, and reaction conditions.
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Inefficient Biocatalyst: The enzymatic activity of your production strain may be suboptimal.
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Solution 1: Strain Optimization: If using a wild-type strain, consider switching to a genetically engineered microorganism with enhanced expression of key enzymes like quinoprotein glucose dehydrogenase (GDH). Homologous expression of GDH in Pseudomonas taetrolens has been shown to significantly improve MBA production.
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Solution 2: Metabolic Engineering: In host organisms like E. coli, native metabolic pathways might compete for the maltose substrate. For instance, the amylomaltase (MalQ) enzyme is part of the maltose utilization pathway in E. coli. Inactivating the malQ gene can redirect maltose towards MBA synthesis, potentially increasing the yield to 100%.[1]
-
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Substrate Impurities: If you are using a cost-effective substrate like high-maltose corn syrup (HMCS), impurities may inhibit the enzymatic conversion.
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Solution: While HMCS is a viable alternative to pure maltose, its composition can vary.[2][3][4][5] Consider performing a small-scale substrate screening with HMCS from different suppliers. Additionally, a simple pre-treatment step, such as activated carbon treatment, may help remove inhibitory compounds.
-
-
Suboptimal Reaction Conditions: The pH, temperature, and aeration of your fermentation or biocatalysis reaction are critical.
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Solution: Review and optimize your reaction parameters. For MBA production using recombinant P. taetrolens, a temperature of 25°C has been shown to be effective. The pH should be controlled, as the accumulation of MBA will lower the pH of the medium. The addition of a neutralizing agent like CaCO₃ is often necessary.
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-
Issue 2: Slow Conversion Rate (Low Productivity)
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Question: The conversion of maltose to this compound is very slow in my experiment, leading to low productivity. How can I improve the reaction rate?
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Answer: Low productivity, measured in g/L/h, is a common challenge that directly impacts production costs.
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Insufficient Catalyst Density: The concentration of your biocatalyst (whole cells or enzyme) may be too low.
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Solution 1: Increase Cell Density in Whole-Cell Biocatalysis (WCB): In a WCB setup, the reaction rate is often directly proportional to the cell density. Optimizing the cell density of the WCB can significantly enhance productivity. For example, using recombinant P. taetrolens as a WCB has achieved high productivity.
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Solution 2: Optimize Fermentation Inoculum: In a fermentation process, ensure you start with a healthy and appropriately sized inoculum to achieve a robust cell density during the production phase.
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Sub-optimal Culture/Reaction Conditions: As with yield, suboptimal conditions can slow down the enzymatic conversion.
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Solution: Systematically optimize parameters such as temperature, pH, and agitation/aeration. For fermentation of recombinant P. taetrolens, a productivity of up to 9.52 g/L/h has been reported under optimized conditions with pure maltose.
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Product Inhibition: High concentrations of the product, this compound, may inhibit the activity of the enzyme.
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Solution: Consider implementing a fed-batch or continuous culture strategy to maintain a lower, non-inhibitory concentration of MBA in the reactor. In-situ product removal techniques, although more complex, could also be explored.
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Issue 3: Difficulties in Product Purification
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Question: I am struggling to purify the this compound from my reaction mixture efficiently. What are some cost-effective purification strategies?
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Answer: Downstream processing can account for a significant portion of the total production cost. Simplifying the purification process is key to reducing expenses.
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Complex Reaction Mixture: The presence of unreacted substrate, byproducts, and components from the culture medium complicates purification.
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Solution 1: Crystallization: A common and effective method for purifying aldobionic acids is crystallization. For MBA, precipitation with a solvent like methanol has been shown to be effective. One study demonstrated that using 80% methanol with two sequential precipitations could efficiently separate MBA from byproducts like sorbitol.
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Solution 2: Filtration and Adsorption: Before crystallization, pre-purification steps can improve the final purity. Centrifugation to remove biomass, followed by microfiltration and treatment with activated carbon can remove particulates and colored impurities.
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Solution 3: Minimize Byproduct Formation: Optimizing the production process to achieve near-complete conversion of the substrate will simplify the downstream purification steps.
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Frequently Asked Questions (FAQs)
Q1: What are the most promising strategies to significantly reduce the cost of this compound production?
A1: The most impactful strategies focus on two key areas: raw material costs and process efficiency.
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Replacing Pure Maltose: The cost of the substrate is a major driver of overall production cost. Substituting expensive, high-purity maltose with cheaper alternatives is a critical step. High-maltose corn syrup (HMCS) has been successfully used, and its cost is only about 1.1% of that of pure maltose. Using agro-industrial wastes is another emerging area of research.
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Improving Biocatalyst Performance: Utilizing genetically engineered microorganisms can lead to higher titers, yields, and productivity, which reduces the cost per unit of product. Whole-cell biocatalysis offers the advantages of high productivity and the potential for catalyst reuse, further reducing costs.
Q2: Is it better to use a fermentation process or a whole-cell biocatalysis (WCB) approach?
A2: The choice depends on the specific production goals and available infrastructure.
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Fermentation: This is a well-established process that can achieve high product titers. For example, batch fermentation with genetically engineered P. taetrolens has achieved MBA concentrations of 200 g/L. However, fermentation can be slower, and downstream processing can be more complex due to the presence of cell biomass and media components.
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Whole-Cell Biocatalysis (WCB): WCB generally offers higher productivity because a high concentration of pre-grown cells is used directly for the conversion. This separates the cell growth phase from the product formation phase. WCB systems can be very robust, allowing for multiple reuse cycles, which significantly lowers catalyst-related costs.
Q3: What are the key parameters to optimize in a fermentation process for MBA production?
A3: Several parameters are crucial for maximizing MBA production during fermentation:
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Substrate Concentration: The initial concentration of maltose (or HMCS) needs to be optimized. While a higher concentration can lead to a higher final product titer, it can also cause substrate inhibition.
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Temperature: Temperature affects both cell growth and enzyme activity. For recombinant P. taetrolens, 25°C was found to be optimal for MBA production.
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pH: The production of MBA, an acid, will cause the pH to drop, which can inhibit microbial growth and enzyme function. Maintaining a stable pH, often through the addition of CaCO₃, is essential.
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Aeration and Agitation: Adequate oxygen supply is often necessary for the oxidative conversion of maltose. The optimal agitation speed (rpm) ensures proper mixing and oxygen transfer.
Q4: Can I use enzymes directly instead of whole cells?
A4: Yes, using isolated enzymes is a viable approach. Enzymatic methods are considered a "clean technology" with milder process conditions and less byproduct formation. For example, the enzyme complex glucose-fructose oxidoreductase/glucono-δ-lactonase from Zymomonas mobilis can be used to produce MBA. However, the cost of purifying the enzyme can be high, and enzyme stability can be a concern. Immobilizing the enzyme on a solid support is a common strategy to improve stability and allow for reuse.
Data on Production Strategies
The following tables summarize quantitative data from various studies on this compound production, providing a comparison of different strategies.
Table 1: Comparison of Production Strains and Substrates
| Production Strain | Substrate | Titer (g/L) | Yield (%) | Productivity (g/L/h) | Reference |
| Recombinant P. taetrolens | Pure Maltose | 200 | 100 | 9.52 | |
| Recombinant P. taetrolens | HMCS | 200 | 95.6 | 6.67 | |
| Recombinant E. coli ΔmalQ | Maltose | 209.3 | 100 | 1.5 | |
| Recombinant E. coli (wild-type malQ) | Maltose | 167.3 | 79.9 | 0.65 | |
| Aspergillus awamori MH2 (optimized) | Maltose | ~2.08 | N/A | N/A |
Table 2: Comparison of Production Processes
| Process | Biocatalyst | Substrate | Titer (g/L) | Productivity (g/L/h) | Key Advantage | Reference |
| Batch Fermentation | Recombinant P. taetrolens | HMCS | 200 | 6.67 | High Titer | |
| Whole-Cell Biocatalysis | Recombinant P. taetrolens | HMCS | N/A | 8.33 | High productivity, Reusability | |
| Batch Fermentation | Recombinant E. coli ΔmalQ | Maltose | 209.3 | 1.5 | High Titer and Yield |
Experimental Protocols
Protocol 1: MBA Production via Batch Fermentation using Genetically Engineered P. taetrolens
This protocol is based on the methods described for high-level MBA production.
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Strain Preparation:
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Prepare a seed culture of recombinant P. taetrolens (homologously expressing quinoprotein GDH) in Nutrient Broth (NB) medium.
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Incubate at 25°C with shaking at 200 rpm until the optical density at 600 nm (OD₆₀₀) reaches approximately 1.0.
-
-
Bioreactor Setup:
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Prepare the fermentation medium in a 5-L bioreactor. The medium should contain NB, 200 g/L of high-maltose corn syrup (HMCS), and 30 g/L of CaCO₃.
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Autoclave the bioreactor and medium.
-
-
Fermentation:
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Inoculate the bioreactor with the seed culture to an initial OD₆₀₀ of 0.1.
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Set the fermentation parameters:
-
Temperature: 25°C
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Agitation: Maintain at a level to ensure adequate mixing and aeration.
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pH: The CaCO₃ will act as a buffer. Monitor pH and adjust if necessary.
-
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Run the fermentation for approximately 30-40 hours.
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Monitoring:
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Periodically take samples to measure cell growth (OD₆₀₀), maltose consumption, and MBA production using HPLC.
-
-
Harvesting:
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Once maltose is consumed and MBA concentration plateaus, stop the fermentation.
-
Proceed with downstream processing to recover the MBA.
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Protocol 2: Purification of this compound by Crystallization
This protocol is adapted from methods used for aldobionic acids.
-
Biomass Removal:
-
Centrifuge the fermentation broth at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the cells.
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Collect the supernatant.
-
-
Initial Purification (Optional but Recommended):
-
Pass the supernatant through a microfiltration system (e.g., 0.22 µm filter) to remove any remaining fine particles.
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Treat the clarified supernatant with activated carbon (e.g., 1% w/v) for 1 hour with gentle stirring to remove color and other impurities.
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Remove the activated carbon by centrifugation or filtration.
-
-
Crystallization/Precipitation:
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Transfer the purified supernatant to a suitable vessel.
-
Slowly add cold methanol with constant stirring until the final methanol concentration is 80% (v/v). This will cause the sodium or calcium salt of this compound to precipitate.
-
Allow the precipitation to proceed at 4°C for several hours to maximize recovery.
-
-
Recovery and Washing:
-
Collect the precipitate by centrifugation or filtration.
-
Wash the precipitate with a small volume of cold 80% methanol to remove soluble impurities.
-
-
Re-dissolution and Second Precipitation (for higher purity):
-
Re-dissolve the precipitate in a minimal amount of deionized water.
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Repeat the precipitation step by adding cold methanol to 80% (v/v).
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Collect and wash the final precipitate as described above.
-
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Drying:
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Dry the purified maltobionate salt under vacuum at a low temperature to obtain a fine white powder.
-
Visualizations
Caption: Enzymatic conversion of Maltose to this compound.
Caption: Workflow for this compound production using a Whole-Cell Biocatalyst.
References
- 1. Enhanced production of this compound by a metabolically engineered Escherichia coli incapable of maltose utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-level production of this compound from high-maltose corn syrup by genetically engineered Pseudomonas taetrolens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. High-level production of this compound from high-maltose corn syrup by genetically engineered Pseudomonas taetrolens - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting side reactions during the chemical synthesis of Maltobionic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Maltobionic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: this compound can be synthesized through two main routes: chemical oxidation and biotechnological conversion.[1][2] Chemical methods often involve the oxidation of maltose using reagents like bromine water or catalytic oxidation with noble metals.[2] Biotechnological methods utilize enzymes, such as glucose-fructose oxidoreductase from Zymomonas mobilis, or whole-cell biocatalysts like Pseudomonas taetrolens to achieve the conversion of maltose to this compound.[1][3]
Q2: What are the common side reactions observed during the chemical synthesis of this compound?
A2: The primary side reactions in chemical synthesis include:
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Over-oxidation: This can lead to the cleavage of the glycosidic bond, resulting in the formation of smaller organic acids like formic acid, glycolic acid, and glyceric acid.
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Alkaline Degradation: Under alkaline conditions, maltose can degrade into saccharinic acids.
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Thermal Degradation: High temperatures can cause the degradation of maltose and the formation of byproducts like 5-hydroxymethylfurfural (HMF), which can lead to discoloration of the reaction mixture.
Q3: What are the main byproducts in the biotechnological synthesis of this compound?
A3: In the enzymatic synthesis of this compound using the glucose-fructose oxidoreductase/glucono-δ-lactonase system from Zymomonas mobilis, the main byproduct is sorbitol , which is produced in equimolar amounts to this compound. Other potential metabolic byproducts, depending on the microorganism and conditions, can include ethanol, glycerol, and other organic acids.
Q4: How can I purify this compound from the reaction mixture?
A4: Common purification strategies include:
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Crystallization: this compound or its salts (e.g., sodium or calcium maltobionate) can be crystallized from the reaction mixture using solvents like methanol or ethanol. A triple precipitation with methanol has been reported to yield sodium maltobionate with a purity of 98.1%.
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Ion Exchange Chromatography: This technique can be used to separate this compound from charged impurities and to convert its salt form to the free acid.
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Centrifugation and Filtration: These methods are used to remove insoluble materials, such as microbial biomass, from the crude reaction mixture.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Chemical Synthesis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Oxidation | Increase reaction time or the amount of oxidizing agent (e.g., bromine). Monitor the reaction progress using techniques like HPLC. | Higher conversion of maltose to this compound. |
| Side Reactions (e.g., alkaline degradation) | Maintain a neutral or slightly acidic pH throughout the reaction. For alkaline reactions, carefully control the hydroxide ion concentration. | Reduced formation of saccharinic acids and other degradation products. |
| Sub-optimal Temperature | Optimize the reaction temperature. For many oxidation reactions, moderate temperatures are preferred to minimize degradation. | Increased yield of the desired product and reduced byproduct formation. |
| Catalyst Deactivation (for catalytic oxidation) | Ensure the catalyst is active and not poisoned by impurities. Consider catalyst regeneration or using a fresh batch. | Restored or improved catalytic activity leading to higher yields. |
Issue 2: Presence of Colored Impurities in the Final Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Thermal Degradation | Conduct the reaction at a lower temperature. Minimize the exposure of the reaction mixture to high temperatures for extended periods. | Reduced formation of colored byproducts like HMF. |
| Caramelization | Control the pH and temperature carefully, especially during concentration steps. | A clearer, less colored product solution. |
| Impurities in Starting Material | Use high-purity maltose as the starting material. | A cleaner reaction and final product with less color. |
| Maillard Reaction (if amine-containing compounds are present) | Ensure the reaction environment is free from amines or amino acids. | Prevention of browning reactions. |
Issue 3: Difficulty in Crystallizing this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solution is Too Dilute | Concentrate the solution by evaporating some of the solvent. | Reaching the supersaturation point required for crystallization to begin. |
| Presence of Impurities Inhibiting Crystallization | Purify the crude product further before attempting crystallization (e.g., by chromatography or activated carbon treatment). | Removal of impurities that interfere with crystal lattice formation. |
| Incorrect Solvent System | Experiment with different solvent or anti-solvent systems. Methanol and ethanol are commonly used for precipitating maltobionate salts. | Finding a suitable solvent system that promotes the formation of well-defined crystals. |
| Cooling Rate is Too Fast | Allow the solution to cool down slowly to room temperature, followed by further cooling in a refrigerator or ice bath. | Formation of larger, more pure crystals instead of amorphous precipitate. |
| "Oiling Out" | Re-dissolve the oily substance by heating and add a small amount of additional solvent before cooling slowly. | Formation of solid crystals instead of an oil. |
Quantitative Data Summary
Table 1: Yield and Purity of this compound under Different Synthesis Conditions
| Synthesis Method | Catalyst/Microorganism | Substrate | Yield | Purity | Key Byproducts | Reference |
| Enzymatic Bioconversion | Zymomonas mobilis (GFOR/GL) | Maltose | - | - | Sorbitol (equimolar) | |
| Whole-cell Biocatalysis | Recombinant P. taetrolens | Pure Maltose | 100% | - | - | |
| Whole-cell Biocatalysis | Recombinant P. taetrolens | High-Maltose Corn Syrup | 100% | - | - | |
| Whole-cell Biocatalysis | Engineered E. coli | Maltose | 100% | - | - | |
| Chemical Oxidation | Au/TiO₂ | Maltose | >99.5% selectivity | - | - | |
| Electrochemical Oxidation | Gold Electrode | Maltose | 92% selectivity | - | Maltose dicarboxylic acid, gluconic acid, formic acid, glycolic acid, glyceric acid | |
| Chemical Oxidation | Bromine | Maltose | - | 79.3% | - |
Table 2: Purity of Maltobionate Salts After Purification
| Purification Method | Salt Form | Purity Achieved | Reference |
| Triple precipitation with methanol | Sodium Maltobionate | 98.1% | |
| Precipitation with ethanol | Lactobionic acid (structurally similar) | 95 ± 2% |
Experimental Protocols & Methodologies
Protocol 1: Enzymatic Synthesis of Sodium Maltobionate using Zymomonas mobilis
This protocol is a general guideline based on literature.
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Biocatalyst Preparation: Cultivate Zymomonas mobilis cells containing the glucose-fructose oxidoreductase (GFOR) and glucono-δ-lactonase (GL) enzyme complex. The cells can be used as free cells or immobilized on a suitable support.
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Reaction Setup: Prepare a reaction mixture containing a known concentration of maltose in a buffered solution (e.g., phosphate buffer).
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Bioconversion: Add the Z. mobilis cell preparation to the reaction mixture. Maintain the temperature and pH at optimal conditions for the enzymatic activity. The pH is typically controlled by the addition of a base, such as NaOH, which also leads to the formation of sodium maltobionate.
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Monitoring: Monitor the consumption of maltose and the formation of this compound and sorbitol using techniques like HPLC.
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Termination and Biomass Removal: Once the reaction is complete, terminate it and separate the biomass from the reaction broth by centrifugation or microfiltration.
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Purification:
-
Precipitation: Add methanol to the supernatant to a final concentration of 80% (w/v) to precipitate the sodium maltobionate.
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Washing and Recrystallization: The precipitate can be washed and re-dissolved in water, followed by repeated precipitation steps to improve purity.
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Drying: The final purified sodium maltobionate is dried under vacuum.
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Protocol 2: Chemical Synthesis of this compound using Bromine Water
This protocol is a general representation of a classical chemical oxidation method.
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Reaction Setup: Dissolve maltose in distilled water in a reaction vessel equipped with a stirrer and a dropping funnel. The solution should be kept cool in an ice bath.
-
Oxidation: Slowly add bromine water to the maltose solution with constant stirring. The amount of bromine should be in slight excess to ensure complete oxidation.
-
Reaction Monitoring: Monitor the disappearance of the bromine color, which indicates the progress of the reaction. The reaction is typically complete when a faint bromine color persists.
-
Bromine Removal: Remove the excess bromine by bubbling a stream of air or nitrogen through the solution, or by adding a small amount of a reducing agent like sodium bisulfite until the color disappears.
-
Purification:
-
Concentration: Concentrate the reaction mixture under reduced pressure to a syrup.
-
Crystallization: Induce crystallization by adding a suitable solvent like ethanol or by cooling the concentrated syrup.
-
Isolation and Drying: Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.
-
Visualizations
Caption: Chemical synthesis pathway of this compound and common side reactions.
Caption: Biotechnological synthesis of this compound with its primary byproduct.
References
Improving the efficiency of Maltobionic acid purification from crude reaction mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of maltobionic acid purification from crude reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound reaction mixtures?
Common impurities in crude this compound mixtures, particularly from enzymatic synthesis, include residual substrates like maltose and fructose, byproducts such as sorbitol, and the salt form of the product, sodium maltobionate.[1][2] The presence of these impurities can affect the quality and yield of the final purified this compound.[3]
Q2: What are the primary methods for purifying this compound?
The main strategies for purifying this compound from crude reaction mixtures are:
-
Ion Exchange Chromatography: This technique is used to convert sodium maltobionate to its acidic form, this compound, using a strong acid cationic resin.[1]
-
Crystallization: This is a crucial step for separating this compound from soluble impurities. Solvents like methanol are often employed to induce crystallization.[2]
-
Electrodialysis: This method can be used for the desalination and concentration of organic acids from fermentation broths.
Q3: What is a typical purity level achievable for this compound and its salt form?
With appropriate purification methods, high purity levels can be achieved. For instance, sodium maltobionate has been purified to 98.1% purity. Another study reported obtaining calcium maltobionate with a purity greater than 99% and sodium maltobionate with a final purity of 98%.
Q4: How can I convert the sodium maltobionate in my crude mixture to this compound?
The conversion of sodium maltobionate to this compound is typically achieved using ion exchange chromatography. A strong acid cationic resin, such as Amberlite IRA-120, is employed for this purpose. The resin is first activated, and then the solution containing sodium maltobionate is passed through it, allowing for the exchange of sodium ions for hydrogen ions.
Troubleshooting Guides
Crystallization
| Problem | Potential Cause | Suggested Solution |
| Low Crystal Yield | - Too much solvent was used, leading to a significant amount of the compound remaining in the mother liquor.- The compound may be highly soluble in the chosen solvent at low temperatures. | - Reduce the amount of solvent used. If the mother liquor has not been discarded, you can test for the presence of a large amount of dissolved compound by dipping a glass stirring rod into it and observing the residue upon drying.- Consider using a different solvent or a mixed solvent system to decrease solubility. |
| Oiling Out (Formation of liquid droplets instead of solid crystals) | - The solid is coming out of the solution too quickly at a temperature above its melting point.- High levels of impurities are present. | - Reheat the solution and add more solvent to ensure the compound stays dissolved for a longer period as it cools.- If impurities are suspected, consider a charcoal treatment step to remove them. |
| Rapid Crystallization Leading to Impure Crystals | - The solution is supersaturated to a very high degree, causing the solid to "crash out" of the solution. | - To slow down crystal growth, place the solution back on the heat source and add a small amount of additional solvent. This will allow for a more gradual cooling and crystallization process, leading to the formation of purer crystals. |
Ion Exchange Chromatography
| Problem | Potential Cause | Suggested Solution |
| Poor Separation of this compound | - Incorrect buffer pH or ionic strength.- Sample is not properly prepared. | - Optimize the pH and ionic strength of your buffers to enhance the difference in net charge between this compound and the impurities.- Ensure your sample is free of particulate matter by filtering or centrifuging it before loading it onto the column. |
| This compound Binds Too Strongly to the Resin | - The ionic strength of the elution buffer is too low. | - Increase the salt concentration (ionic strength) of the elution buffer to facilitate the elution of the bound this compound. |
| Low Recovery of this compound | - The sample load is too high for the column's capacity.- The flow rate is too high. | - Decrease the amount of sample loaded onto the column. A general guideline is to not exceed 30% of the column's total binding capacity.- Reduce the flow rate to allow for better interaction between the this compound and the resin. |
Electrodialysis
| Problem | Potential Cause | Suggested Solution |
| Low Demineralization Rate | - Inappropriate current density.- Low feed concentration. | - Optimize the current density; a study on malic acid found 40 mA/cm² to be optimal.- Higher feed concentrations (0.5–1.0 mol/L for malic acid) can improve the conversion ratio and current efficiency. |
| Membrane Fouling | - Presence of proteins, colloids, or other macromolecules in the crude mixture. | - Pre-treat the crude mixture to remove fouling agents. This can include filtration or other clarification steps. |
| Low Product Purity | - Non-selective ion transport across the membranes. | - Utilize monoselective ion-exchange membranes to improve the separation of specific ions. For example, a monoselective cation-exchange membrane can be effective in removing divalent cations. |
Quantitative Data Summary
Table 1: Purity of Maltobionate Salts After Purification
| Compound | Purification Method | Purity Achieved | Reference |
| Sodium Maltobionate | Bioconversion and subsequent purification | 98.1% | |
| Calcium Maltobionate | Purification using 80% (v/v) methanol | >99% | |
| Sodium Maltobionate | Purification using 80% (v/v) methanol | 98% |
Table 2: Efficiency of Crystallization with Methanol for Maltobionate Purification
| Methanol Concentration | Efficacy | Reference |
| 70% | Evaluated | |
| 80% | More efficient in separating sorbitol from maltobionate | |
| 85% | Evaluated |
Experimental Protocols
Protocol 1: Conversion of Sodium Maltobionate to this compound via Ion Exchange
-
Resin Preparation:
-
Wash a strong acid cationic resin (e.g., Amberlite IRA-120) with distilled water for approximately 24 hours.
-
Activate the resin by adding 1.0 M HCl and stirring for 20 minutes.
-
Drain the HCl and wash the resin with distilled water until the pH of the wash water is neutral.
-
-
Ion Exchange:
-
Prepare a solution of the crude sodium maltobionate.
-
Pass the solution through a column packed with the activated resin.
-
Collect the liquid fraction containing the formed this compound.
-
Wash the resin with additional distilled water to recover any residual this compound, continuing collection until the pH of the eluate increases to approximately 3.4.
-
-
Product Recovery:
-
Lyophilize the collected this compound solution to obtain a powder.
-
Store the powdered this compound in a desiccator.
-
Protocol 2: Crystallization of this compound
-
Dissolution:
-
Dissolve the crude this compound powder in a minimal amount of a suitable hot solvent (e.g., an aqueous methanol solution).
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Crystal formation should ideally begin within 5-20 minutes.
-
If crystallization is too rapid, gently reheat the solution and add a small amount of additional solvent to slow down the process.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by suction filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals thoroughly to remove any residual solvent.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common crystallization issues.
Caption: Key parameters influencing ion exchange chromatography.
References
Resolving solubility issues of Maltobionic acid in organic solvents for experimental use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Maltobionic acid. The following information addresses common challenges related to its solubility in organic solvents for experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: The solubility of this compound varies significantly across different solvents. It is highly soluble in water and Dimethyl Sulfoxide (DMSO), but shows low solubility in less polar organic solvents like acetone.[1] Quantitative data for commonly used solvents are summarized in the table below.
Q2: I am having trouble dissolving this compound in my desired organic solvent. What can I do?
A2: If you are encountering solubility issues, consider the following troubleshooting steps:
-
Increase Temperature: Gently warming the solution may enhance solubility. However, be cautious with heat-sensitive experiments.
-
Sonication: Use an ultrasonic bath to aid dissolution, particularly for solvents like DMSO.[2]
-
Use of Co-solvents: For in vivo experiments or challenging applications, a co-solvent system can be effective. A common formulation involves dissolving this compound in a small amount of DMSO first, and then diluting it with a solution containing a solubilizing agent like SBE-β-CD.[2]
-
pH Adjustment: As this compound is an acidic compound, altering the pH of the solution might improve its solubility, depending on the solvent system.
Q3: Are there established protocols for preparing this compound solutions for in vitro and in vivo studies?
A3: Yes, there are general and specific protocols available. For in vitro cell culture assays, preparing a concentrated stock solution in DMSO is a standard method. For in vivo studies, formulations with co-solvents are often necessary to achieve the desired concentration and maintain biocompatibility. Detailed protocols are provided in the "Experimental Protocols" section below.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | 3.3 g / 100 mL | 22 | [1] |
| Dimethyl Sulfoxide (DMSO) | ~100 mg / mL | Room Temperature | Ultrasonication is recommended to aid dissolution.[2] |
| Acetone | Low | Not specified | |
| Ethanol | Data not available | Not specified | Used in the purification of sodium maltobionate, suggesting some degree of solubility. |
| Methanol | Data not available | Not specified | Used in the purification of sodium maltobionate, suggesting some degree of solubility. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO for In Vitro Use
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 100 mM stock solution, you will need 35.83 mg of this compound (Molecular Weight: 358.30 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in an ultrasonic bath for 10-15 minutes, or until the solution becomes clear.
-
-
Sterilization (Optional): If required for your cell culture application, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a this compound Formulation for In Vivo Studies using a Co-solvent System
This protocol is designed to achieve a concentration of ≥ 2.5 mg/mL for administration.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Saline solution (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Prepare 20% SBE-β-CD in Saline:
-
Dissolve 2 g of SBE-β-CD in 10 mL of sterile saline solution.
-
Mix until the SBE-β-CD is completely dissolved. This solution can be stored at 4°C for up to one week.
-
-
Prepare this compound Stock in DMSO:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL). Refer to Protocol 1 for dissolution steps.
-
-
Prepare the Final Formulation (10% DMSO + 90% (20% SBE-β-CD in Saline)):
-
In a sterile conical tube, add 900 µL of the 20% SBE-β-CD in saline solution.
-
To this, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
Vortex the solution thoroughly until it is clear and homogenous. This will result in a final this compound concentration of 2.5 mg/mL.
-
-
Administration: The final formulation should be prepared fresh before use.
Visualizing Experimental Workflows and Logical Relationships
Experimental Workflow for Preparing this compound Solutions
Caption: Workflow for preparing this compound solutions for in vitro and in vivo use.
Biological Activities of this compound
Caption: Key biological activities of this compound relevant to experimental research.
References
Best practices for long-term storage and stability of Maltobionic acid solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and stability of maltobionic acid solutions.
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for this compound solutions?
For optimal stability, aqueous solutions of this compound should be stored in a cool, dry, and well-ventilated place, protected from light.[1] Based on stability data for the structurally similar lactobionic acid, it is advisable to use freshly prepared aqueous solutions. Storage of aqueous solutions for more than one day is not recommended to prevent potential degradation.[2] For solid this compound, storage at room temperature in a tightly sealed container away from moisture and oxidizing agents is recommended.[3]
2. What is the expected shelf life of a this compound solution?
The shelf life of a this compound solution is highly dependent on the formulation, including its pH, the presence of preservatives, and storage conditions. As a polyhydroxy acid, it can be susceptible to degradation in aqueous environments over time. For cosmetic formulations, accelerated stability testing is typically conducted for at least 3 months at 40-45°C, which can be extrapolated to a shelf life of approximately 24 months under normal storage conditions.[4] However, specific stability testing for each unique formulation is crucial to establish a reliable shelf life.
3. At what pH range are this compound solutions most stable?
This compound is a weak acid with a pKa of approximately 3.54.[5] Studies on the analogous lactobionic acid have shown it to be stable in both acidic and alkaline conditions at elevated temperatures (60°C and 80°C), suggesting a broad pH stability range for aldobionic acids in the absence of other reactive species. However, the optimal pH for a formulation will also depend on the intended application and the stability of other ingredients. For skincare applications, formulations are often buffered to a specific pH to ensure both efficacy and skin compatibility.
4. Are this compound solutions sensitive to light?
Yes, protection from light is a general recommendation for the storage of many active ingredients, including this compound, to prevent potential photodegradation. Exposure to UV radiation can induce chemical reactions in organic molecules. Therefore, it is best practice to store this compound solutions in opaque or amber-colored containers.
5. Can I add preservatives to my this compound solution?
Yes, for multi-use aqueous formulations, a preservative system is necessary to prevent microbial growth. Given the acidic nature of this compound, preservatives that are effective in a low pH range are suitable. Commonly used preservatives for acidic formulations include:
-
Sodium Benzoate: Effective in the pH range of 2-6.
-
Potassium Sorbate: Effective in a pH range of 3.0–6.5.
It is crucial to ensure the compatibility of the chosen preservative with this compound and other formulation components.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Discoloration (Yellowing/Browning) | Maillard Reaction: Reaction between the reducing sugar moiety of this compound and amino acids or proteins present as impurities or in the formulation. This is a common cause of browning in sugar-containing solutions, especially upon heating or prolonged storage. | 1. Use High-Purity this compound: Ensure the starting material is free from amino acid contaminants. 2. Control pH: Adjusting the pH can sometimes slow down the rate of Maillard reactions. 3. Avoid High Temperatures: Store the solution at recommended cool temperatures. |
| Oxidation: Degradation due to exposure to oxygen, potentially accelerated by trace metal ions. | 1. Use Chelating Agents: Incorporate a chelating agent like EDTA to bind metal ions that can catalyze oxidation. 2. Use Antioxidants: Add antioxidants such as Vitamin E (Tocopherol) to the formulation. 3. Inert Atmosphere: For bulk storage, consider blanketing the solution with an inert gas like nitrogen. | |
| Precipitation | Low Solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent system, especially at lower temperatures. This compound has a water solubility of 3.3 g/100 mL at 22°C. | 1. Adjust Concentration: Reduce the concentration of this compound. 2. Co-solvents: Consider the addition of a co-solvent to improve solubility, but verify compatibility. 3. pH Adjustment: The solubility of acidic compounds can be pH-dependent. Ensure the pH of the solution is optimized for solubility. |
| Salting Out: Addition of high concentrations of salts or other electrolytes can reduce the solubility of this compound. | 1. Review Formulation: Assess the concentration of all ionic species in the formulation. 2. Incremental Additions: Add components slowly with stirring to monitor for any precipitation. | |
| Incompatibility: Interaction with other formulation ingredients leading to the formation of an insoluble complex. | 1. Compatibility Studies: Perform compatibility tests with individual excipients to identify the problematic ingredient. | |
| Loss of Potency | Hydrolysis or Oxidation: Chemical degradation of this compound over time. Studies on lactobionic acid show it degrades in the presence of hydrogen peroxide. | 1. Stability-Indicating Assay: Use a validated stability-indicating HPLC method to monitor the concentration of this compound over time. 2. Reformulate: If significant degradation is observed, consider adjusting the pH, adding antioxidants, or using a more robust preservative system. |
Data on Stability of Aldobionic Acids
While specific quantitative stability data for this compound is limited in publicly available literature, a study on its close structural analog, lactobionic acid, provides valuable insights.
| Stress Condition | Observation for Lactobionic Acid and its Salts | Implication for this compound |
| Acidic Hydrolysis (pH adjusted with HCl) | Stable at 60°C and 80°C. | Likely to be stable under acidic conditions at elevated temperatures. |
| Alkaline Hydrolysis (pH adjusted with NaOH) | Stable at 60°C and 80°C. | Likely to be stable under alkaline conditions at elevated temperatures. |
| Oxidative Degradation (Hydrogen Peroxide) | Degradation observed for both lactobionic acid and its salts. | Susceptible to degradation in the presence of strong oxidizing agents. |
| Photostability (UV light exposure) | Stable. | Likely to be stable under UV light, though protection from light is still recommended as a general precaution. |
| Thermal Stability (in the absence of other stressors) | Stable at 60°C and 80°C. | Good thermal stability in aqueous solution. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Solution
Objective: To investigate the intrinsic stability of this compound and identify potential degradation products.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in purified water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1N HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1N NaOH. Heat at 80°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the stock solution at 80°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolyzed samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC-UV method (see Protocol 2).
-
For identification of degradation products, analyze the stressed samples using LC-MS.
-
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
Objective: To develop a method to quantify this compound and separate it from its degradation products. This method is adapted from a published method for lactobionic acid.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a filtered and degassed mixture of a suitable aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 2.5 with phosphoric acid) and acetonitrile (e.g., 95:5 v/v). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Method Validation (as per ICH guidelines):
-
Specificity: Analyze stressed samples to ensure separation of the this compound peak from any degradation product peaks.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and plot a calibration curve.
-
Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo formulation.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. Accelerated Stability Testing: Guide for Lasting Cosmetics [myswisslab.com]
- 2. certifiedcosmetics.com [certifiedcosmetics.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability Testing Cosmetics I Taobe Consulting [taobe.consulting]
- 5. Purification, bioactivity and application of this compound in active films - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Potential Interference of Maltobionic Acid in Colorimetric Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Maltobionic acid in their experimental workflows and may encounter interference in common colorimetric assays. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, understand, and mitigate these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my colorimetric assay?
A1: this compound is a bionic acid composed of a glucose molecule linked to a gluconic acid molecule.[1][2] Its structure, rich in hydroxyl groups, gives it several key chemical properties that can potentially interfere with colorimetric assays:
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Antioxidant Activity: this compound can scavenge free radicals, which can interfere with assays that rely on redox reactions.[1][3]
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Chelating Properties: It can bind to metal ions, which may be essential cofactors for enzymes in certain assays.[4]
-
Sugar-like Structure: As a disaccharide derivative, it may interact with reagents that are sensitive to the presence of sugars.
Q2: Which common colorimetric assays are most susceptible to interference by this compound?
A2: Based on its chemical properties, this compound may interfere with the following assays:
-
Cell Viability Assays (e.g., MTT, XTT): These assays rely on the reduction of a tetrazolium salt to a colored formazan product. The antioxidant nature of this compound can directly reduce the tetrazolium salt, leading to a false-positive signal for cell viability.
-
Protein Quantification Assays (e.g., BCA, Bradford):
-
BCA Assay: This assay involves the reduction of Cu²⁺ to Cu¹⁺, which then chelates with bicinchoninic acid to produce a colored product. Reducing agents and chelators can interfere with this process.
-
Bradford Assay: While generally less susceptible to interference from reducing sugars than the BCA assay, high concentrations of any sugar-like molecule can still cause interference.
-
-
Enzyme Assays: Assays that rely on metalloenzymes can be inhibited if this compound chelates the metal cofactors essential for enzyme activity.
Q3: How can I determine if this compound is interfering with my assay?
A3: The most effective way to determine if this compound is causing interference is to run a cell-free control or a compound-only control . This involves running the assay with this compound in the assay medium but without any cells or the protein/enzyme of interest. If you observe a color change or signal in this control, it indicates direct interference.
Troubleshooting Guides
Issue 1: Unexpectedly High Readings in Cell Viability Assays (e.g., MTT)
Potential Cause: The antioxidant property of this compound is directly reducing the tetrazolium salt (e.g., MTT) to formazan, independent of cellular metabolic activity. This leads to a false-positive signal, suggesting higher cell viability than is actually present.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for MTT assay interference.
Mitigation Strategies:
-
Wash Step: Before adding the MTT reagent, wash the cells with phosphate-buffered saline (PBS) to remove any residual this compound.
-
Alternative Assays: Consider using a viability assay that is less susceptible to interference from reducing agents, such as the Sulforhodamine B (SRB) assay, which measures total protein content, or an ATP-based assay like CellTiter-Glo.
Issue 2: Inaccurate Protein Concentration in BCA or Bradford Assays
Potential Cause:
-
BCA Assay: The reducing and/or chelating properties of this compound can interfere with the copper reduction step, leading to inaccurate readings.
-
Bradford Assay: The sugar-like structure of this compound can interfere with the dye-binding mechanism, although this is generally less pronounced than in the BCA assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for protein assay interference.
Mitigation Strategies:
-
Sample Dilution: Dilute the sample to a concentration where this compound no longer interferes, while the protein concentration remains within the detection range of the assay.
-
Protein Precipitation: Use a method like acetone or trichloroacetic acid (TCA) precipitation to separate the protein from the interfering this compound before performing the assay.
-
Use a Compatible Assay: If interference persists, consider a protein quantification method that is less prone to interference from the specific properties of this compound.
Issue 3: Reduced Enzyme Activity in Metalloenzyme Assays
Potential Cause: this compound is chelating essential metal ion cofactors (e.g., Mg²⁺, Mn²⁺, Zn²⁺) required for enzyme activity.
Decision Tree for Troubleshooting:
Caption: Decision tree for troubleshooting enzyme assay interference.
Mitigation Strategies:
-
Cofactor Titration: Add increasing concentrations of the essential metal cofactor to the assay to overcome the chelating effect of this compound.
-
Alternative Buffers: Use a buffer system that does not contain components that can be chelated by this compound.
-
Control Experiments: Run controls with a known strong chelator (e.g., EDTA) to confirm that the observed inhibition is due to metal ion chelation.
Quantitative Data Summary
Disclaimer: The following tables provide representative data on the interference of compounds with similar chemical properties to this compound. This data is for illustrative purposes to demonstrate the potential extent of interference and may not directly reflect the interference profile of this compound.
Table 1: Representative Interference in Cell Viability (MTT) Assay by Antioxidants
| Antioxidant Compound | Concentration | % False Positive Signal (Cell-Free) |
| Ascorbic Acid | 100 µM | 15-25% |
| N-acetylcysteine | 1 mM | 20-30% |
| Quercetin | 50 µM | 40-60% |
Table 2: Representative Interference in BCA Protein Assay
| Interfering Substance | Concentration | Effect on Absorbance |
| Glucose | 10 mM | Slight Increase |
| Dithiothreitol (DTT) | 1 mM | Significant Increase |
| EDTA | 1 mM | Decrease |
Table 3: Representative Interference in Bradford Protein Assay by Sugars
| Sugar | Concentration | % Interference |
| Sucrose | 1 M | ~10% |
| Glucose | 1 M | ~5% |
Experimental Protocols
Protocol 1: Cell-Free Control for MTT Assay
Objective: To determine if this compound directly reduces the MTT reagent.
Materials:
-
96-well plate
-
Cell culture medium
-
This compound stock solution
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in cell culture medium at the same concentrations used in your cell-based experiments.
-
Add 100 µL of each this compound dilution to triplicate wells of a 96-well plate.
-
Include control wells with 100 µL of medium only (blank).
-
Add 10 µL of MTT reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Analysis: A significant increase in absorbance in the wells containing this compound compared to the blank indicates direct reduction of MTT.
Protocol 2: Compound-Only Control for BCA Assay
Objective: To determine if this compound interferes with the BCA assay reagents.
Materials:
-
96-well plate
-
Assay buffer (the same buffer your protein samples are in)
-
This compound stock solution
-
BCA assay reagents (Reagent A and Reagent B)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add 25 µL of each this compound dilution to triplicate wells of a 96-well plate.
-
Include control wells with 25 µL of assay buffer only (blank).
-
Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions.
-
Add 200 µL of the BCA working reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Cool the plate to room temperature.
-
Read the absorbance at 562 nm.
-
Analysis: Any significant absorbance in the wells with this compound indicates interference.
Protocol 3: Acetone Precipitation to Remove Interfering Substances
Objective: To separate proteins from interfering substances like this compound prior to a colorimetric assay.
Materials:
-
Protein sample containing this compound
-
Cold (-20°C) acetone
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Place your protein sample (e.g., 100 µL) in a microcentrifuge tube.
-
Add four times the sample volume of cold (-20°C) acetone (e.g., 400 µL).
-
Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.
-
Centrifuge at 13,000-15,000 x g for 10 minutes to pellet the protein.
-
Carefully decant and discard the supernatant which contains the interfering this compound.
-
Allow the protein pellet to air-dry for about 10-15 minutes. Do not over-dry.
-
Resuspend the protein pellet in a buffer that is compatible with your downstream colorimetric assay.
-
Proceed with your protein quantification assay.
By following these troubleshooting guides and protocols, researchers can effectively identify and mitigate the potential interference of this compound in their colorimetric assays, leading to more accurate and reliable experimental results.
References
Optimizing the concentration of Maltobionic acid for non-toxic effects in cell culture
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of Maltobionic acid (MBA) for non-toxic effects in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration for this compound in cell culture?
A1: Based on available data, this compound has been shown to be non-cytotoxic to Human Embryonic Kidney 293 (HEK-293) cells at concentrations up to 500 µg/mL.[1] For initial experiments in other cell lines, a concentration range of 10-100 µg/mL can be considered as a starting point. However, it is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
Q2: How can I determine the optimal non-toxic concentration of this compound for my specific cell line?
A2: To determine the precise non-toxic concentration for your cell line, it is essential to perform a cytotoxicity assay. Commonly used assays include the MTT, LDH, and Neutral Red uptake assays. These methods will help you establish a dose-response curve and identify the concentration at which this compound does not adversely affect cell viability. Detailed protocols for these assays are provided in the "Experimental Protocols" section below.
Q3: Are there any known signaling pathways affected by this compound?
A3: this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs).[2] MMPs are enzymes involved in the degradation of the extracellular matrix and play a role in processes such as cell proliferation, migration, and angiogenesis. The inhibition of MMPs by this compound suggests its potential involvement in modulating these cellular processes. Based on the actions of similar molecules, it is hypothesized that MBA may influence downstream signaling cascades such as the PI3K/Akt and MAPK pathways. A putative signaling pathway is illustrated in the "Signaling Pathways" section.
Q4: Can this compound protect cells from other toxic insults?
A4: Yes, studies have demonstrated that this compound has a cytoprotective effect against oxidative stress induced by hydrogen peroxide (H₂O₂) in HEK-293 cells.[1] Treatment with 100 µg/mL of this compound was shown to reduce the toxicity induced by H₂O₂.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected cell death or reduced viability at low concentrations of this compound. | 1. Cell line is particularly sensitive to this compound.2. Error in concentration calculation or dilution.3. Contamination of cell culture or reagents. | 1. Perform a dose-response curve starting from a very low concentration (e.g., 1 µg/mL) to determine the IC50 value for your specific cell line.2. Double-check all calculations and ensure accurate pipetting.3. Use fresh, sterile reagents and practice aseptic cell culture techniques. |
| No observable effect of this compound on cells. | 1. The concentration used is too low to elicit a response.2. The experimental endpoint is not sensitive to the effects of this compound.3. The incubation time is not optimal. | 1. Increase the concentration of this compound in a stepwise manner.2. Consider using alternative assays to measure different cellular functions (e.g., proliferation, migration, gene expression).3. Perform a time-course experiment to determine the optimal incubation duration. |
| Precipitation of this compound in culture medium. | This compound has limited solubility at very high concentrations. | Ensure the concentration of this compound does not exceed its solubility limit in your culture medium. Prepare a fresh stock solution and filter-sterilize before use. If precipitation occurs, try dissolving the compound in a small amount of a suitable solvent before adding it to the medium, ensuring the final solvent concentration is non-toxic to the cells. |
Quantitative Data Summary
The following table summarizes the available quantitative data for the non-toxic effects of this compound in cell culture.
| Cell Line | Assay | Concentration | Effect | Reference |
| HEK-293 | MTT | Up to 500 µg/mL | No significant cytotoxicity observed. | [1] |
| HEK-293 | MTT | 100 µg/mL | Cytoprotective against H₂O₂-induced toxicity. |
Note: There is currently limited publicly available data on the IC50 values of this compound for a wide range of cancer and normal cell lines. Researchers are encouraged to determine these values empirically for their specific cell lines of interest.
Experimental Protocols
Here are detailed methodologies for key experiments to determine the non-toxic concentration of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve MBA) and a no-treatment control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate in the dark for at least 2 hours or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding a reaction mixture to the supernatant.
-
Incubate the plate for the time specified in the kit protocol, usually at room temperature and protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH release from treated cells compared to control cells (spontaneous release) and a positive control for maximum LDH release (cells lysed with a detergent).
Neutral Red Uptake Assay
This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Neutral Red solution
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water)
-
Microplate reader
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, remove the treatment medium and add Neutral Red solution diluted in culture medium to each well.
-
Incubate for 2-3 hours at 37°C to allow for dye uptake by viable cells.
-
Remove the Neutral Red solution and wash the cells with PBS.
-
Add the destain solution to each well to extract the dye from the cells.
-
Shake the plate for 10 minutes to ensure complete solubilization of the dye.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Visualizations
Experimental Workflow for Determining Non-Toxic Concentration
Caption: Workflow for determining the non-toxic concentration of this compound.
Putative Signaling Pathway of this compound
Caption: Hypothetical signaling pathway of this compound's cellular effects.
References
Technical Support Center: Maltobionic Acid Protocols for Consistent and Reproducible Results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for achieving consistent and reproducible results in experiments involving maltobionic acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during the handling and use of this compound in various experimental settings.
1. Solubility and Solution Preparation
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Question: I am having difficulty dissolving this compound. What is the recommended procedure?
-
Answer: this compound has moderate water solubility. For aqueous solutions, it is recommended to use purified water (e.g., Milli-Q) and stir at room temperature. Gentle heating may aid dissolution, but avoid high temperatures to prevent potential degradation. For cell culture experiments, dissolve this compound in the appropriate culture medium and filter-sterilize the solution before use. The solubility of this compound in water is approximately 3.3 g/100 mL at 22°C[1]. Higher concentrations in aqueous media for cell-based assays may not be achievable due to its limited solubility[1].
-
-
Question: My this compound solution appears cloudy or forms a precipitate over time. What could be the cause?
-
Answer: Cloudiness or precipitation can be due to several factors:
-
Supersaturation: The concentration may be too high for the given solvent and temperature. Try preparing a more dilute solution.
-
pH changes: The solubility of this compound, being a weak acid (pKa of 3.54), can be influenced by the pH of the solution[1]. Ensure the pH of your buffer or medium is compatible.
-
Contamination: Microbial growth can cause turbidity. Always use sterile techniques for solution preparation and storage.
-
Storage conditions: Store stock solutions at recommended temperatures (e.g., -20°C or -80°C for long-term storage) to maintain stability[2].
-
-
-
Question: Can I use organic solvents to dissolve this compound?
-
Answer: The solubility of this compound in many common organic solvents, such as acetone, is low[1]. This can lead to non-uniform distribution in certain applications, like film preparation. It is crucial to test solubility in small volumes before preparing a large batch for your specific application.
-
2. Cell-Based Assays
-
Question: I am observing inconsistent results in my cell viability/cytotoxicity assays (e.g., MTT, XTT). What are the potential reasons?
-
Answer: Inconsistent results in cell viability assays are a common issue. Here are some troubleshooting steps:
-
Compound Precipitation: At higher concentrations, this compound might precipitate in the culture medium, leading to an inaccurate assessment of its effect. Visually inspect your wells for any precipitate. It has been noted that concentrations above 500 µg/mL can be difficult to evaluate due to low solubility.
-
Assay Interference: Some compounds can interfere with the chemistry of viability assays. For example, a compound might directly reduce the MTT reagent, leading to a false-positive signal for viability. It is advisable to run a control without cells to check for any direct reaction between this compound and the assay reagent.
-
Inconsistent Seeding Density: Ensure a uniform cell seeding density across all wells, as variations can significantly impact the final readout.
-
Edge Effects: Wells on the periphery of a microplate are prone to evaporation, which can concentrate the test compound and affect cell growth. To mitigate this, consider not using the outer wells or ensuring proper humidification in the incubator.
-
-
-
Question: How can I determine the optimal concentration range for my experiments?
-
Answer: It is recommended to perform a dose-response study starting with a wide range of concentrations. Based on published data, this compound has been shown to be non-cytotoxic to HEK-293 cells at concentrations up to 500 µg/mL. For cytoprotection assays, a concentration of 100 µg/mL has been effectively used.
-
3. Antimicrobial Assays
-
Question: My Minimum Inhibitory Concentration (MIC) values for this compound vary between experiments. How can I improve reproducibility?
-
Answer: Reproducibility in MIC assays can be challenging. Consider the following:
-
Inoculum Preparation: The density of the bacterial inoculum is critical. Ensure you are using a standardized and consistent inoculum preparation method (e.g., McFarland standards).
-
pH of the Medium: The antimicrobial activity of an acidic compound like this compound can be pH-dependent. The pH of the test medium should be controlled and consistent across experiments.
-
Solubility in Broth: Ensure that the highest tested concentration of this compound is fully dissolved in the broth to avoid inaccurate results due to precipitation.
-
Incubation Conditions: Maintain consistent incubation times and temperatures.
-
-
-
Question: I do not observe any antimicrobial activity with sodium maltobionate. Is this expected?
-
Answer: Yes, this is consistent with published findings. Studies have shown that while this compound exhibits antimicrobial activity, its sodium salt, sodium maltobionate, does not. The antimicrobial effect is likely attributed to the acidic nature of the this compound molecule, which can damage the microbial cell membrane.
-
4. General Handling and Storage
-
Question: What are the recommended storage conditions for this compound?
-
Answer: For solid this compound, store in a cool, dry, and well-ventilated area in a tightly closed container, protected from moisture and sunlight. For stock solutions, short-term storage at -20°C (up to 1 month) and long-term storage at -80°C (up to 6 months) is recommended to ensure stability.
-
-
Question: Is this compound stable?
-
Answer: this compound is generally stable under normal storage conditions in a closed container at room temperature. However, it is incompatible with strong oxidizing agents and moisture. For experimental solutions, it is best to prepare them fresh or store them appropriately to avoid degradation.
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Quantitative Data Summary
The following tables summarize key quantitative data from various experimental protocols involving this compound.
Table 1: Physicochemical Properties of this compound and its Sodium Salt
| Property | This compound | Sodium Maltobionate | Reference |
| Molecular Formula | C₁₂H₂₂O₁₂ | C₁₂H₂₁NaO₁₂ | |
| Molecular Weight | 358.3 g/mol | 380.28 g/mol | |
| pKa | 3.54 | - | |
| Solubility in Water (22°C) | 3.3 g/100 mL | 0.22 g/100 mL | |
| Melting Point | 97.3 °C | 87 °C |
Table 2: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Microorganism | MIC (mg/mL) | Reference |
| Salmonella enterica serovar Choleraesuis | 8.5 | |
| Escherichia coli | 10.5 | |
| Staphylococcus aureus | 8.0 | |
| Listeria monocytogenes | 8.0 |
Table 3: Cytotoxicity and Cytoprotective Concentrations
| Cell Line | Assay | Concentration | Effect | Reference |
| HEK-293 | Cytotoxicity (MTT) | Up to 500 µg/mL | Non-cytotoxic | |
| HEK-293 | Cytoprotection against H₂O₂ | 100 µg/mL | Reduced toxicity |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
1. Protocol for Preparation of this compound from Sodium Maltobionate
This protocol is adapted from the ion exchange method.
-
Materials:
-
Sodium maltobionate
-
Strong acid cationic resin (e.g., Amberlite IRA-120)
-
1.0 M Hydrochloric acid (HCl)
-
Distilled water
-
Lyophilizer
-
Mortar and pestle
-
Desiccator with silica gel
-
-
Procedure:
-
Wash the cationic resin with distilled water for approximately 24 hours.
-
Activate the resin by adding 100 mL of 1.0 M HCl and stirring for 20 minutes.
-
Wash the activated resin with distilled water until the pH of the wash water is neutral.
-
Dissolve the sodium maltobionate in distilled water and pass the solution through the column packed with the activated resin.
-
Collect the eluate containing this compound. The collection can be monitored by the pH of the eluate, stopping when the pH begins to rise (e.g., around pH 3.4).
-
Lyophilize the collected this compound solution under vacuum at -45°C for 36 hours.
-
Grind the lyophilized powder using a mortar and pestle.
-
Store the final this compound powder in a desiccator with silica gel until use.
-
2. Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol utilizes the broth microdilution method.
-
Materials:
-
This compound
-
Appropriate bacterial strains (e.g., E. coli, S. aureus)
-
Müeller-Hinton Broth (MHB) or other suitable broth
-
96-well microplates
-
Spectrophotometer or microplate reader (490 nm)
-
Bacteriological incubator
-
-
Procedure:
-
Prepare a stock solution of this compound in the appropriate broth.
-
Perform serial two-fold dilutions of the this compound stock solution in the 96-well plate to achieve a range of concentrations (e.g., from 0.4 to 50 mg/mL).
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (containing 150 µL of the diluted this compound) with 10 µL of the bacterial suspension (10⁸ CFU/mL).
-
Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).
-
Take an initial absorbance reading at 490 nm (0 hours).
-
Incubate the microplate at 36 ± 1°C for 24 hours.
-
After incubation, determine the MIC by visual inspection for the lowest concentration that inhibits visible bacterial growth, or by measuring the absorbance at 490 nm.
-
3. Protocol for Cell Viability (MTT) Assay
This protocol assesses the cytotoxicity of this compound on a cell line.
-
Materials:
-
HEK-293 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and antibiotics
-
This compound
-
MTT (thiazolyl blue tetrazolium bromide) solution (1 mg/mL)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader (517 nm)
-
-
Procedure:
-
Seed 1 x 10⁵ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Prepare various concentrations of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium only).
-
Incubate the cells with this compound for the desired exposure time (e.g., 30 minutes).
-
After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT stock solution to each well.
-
Incubate the plate for 1 hour at 37°C.
-
Remove the MTT solution and allow the plate to dry for 24 hours.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 517 nm using a microplate reader.
-
Express the results as a percentage of cell viability relative to the control group.
-
Visualizations
Diagram 1: General Workflow for this compound Production and Purity Analysis
Caption: Workflow for the production and purification of this compound.
Diagram 2: Troubleshooting Logic for Inconsistent Cell Viability Assay Results
Caption: Troubleshooting guide for cell viability assay inconsistencies.
Diagram 3: Known Biological Activities of this compound
Caption: Overview of the biological activities of this compound.
References
Validation & Comparative
Comparative analysis of Maltobionic acid and Lactobionic acid as humectants.
In the realm of cosmetic science and dermatological research, the quest for effective and gentle humectants is perpetual. Among the promising candidates are polyhydroxy acids (PHAs), which have garnered attention for their hydrating properties coupled with a favorable side-effect profile. This guide provides a comprehensive comparative analysis of two prominent PHAs, Maltobionic Acid and Lactobionic Acid, focusing on their efficacy as humectants. This document is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental methodologies, and mechanistic visualizations to aid in formulation and development decisions.
Introduction to Bionic Acids
This compound and Lactobionic Acid are bionic acids, a subclass of PHAs. Structurally, they are larger molecules compared to alpha-hydroxy acids (AHAs), which limits their skin penetration and results in a gentler action, making them suitable for sensitive skin.[] Their primary mechanism as humectants lies in their molecular structure, which is rich in hydroxyl (-OH) groups. These groups readily form hydrogen bonds with water molecules, effectively attracting and retaining moisture within the stratum corneum.[2][3][4]
This compound is derived from maltose, while lactobionic acid is derived from lactose.[2] Both share a similar molecular weight of 358.30 g/mol and a pKa of approximately 3.8. Despite these similarities, subtle structural differences may influence their performance as humectants.
Quantitative Comparison of Humectant Performance
A key measure of a humectant's efficacy is its ability to retain water under specific conditions. An in-vitro study directly compared the water retention capacity of this compound and Lactobionic Acid. The results demonstrated a superior water-retaining ability of this compound.
| Parameter | This compound | Lactobionic Acid | Reference |
| Water Retention (after 72 hours) | 29% | 14% |
These findings suggest that this compound is a more potent humectant than Lactobionic Acid, capable of holding more than double the amount of water under the tested conditions.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, a detailed experimental protocol for assessing the water retention of these bionic acids is provided below. This protocol is based on the available description of the key experiment comparing the two acids.
Experiment: Comparative Water Retention of this compound and Lactobionic Acid
Objective: To quantify and compare the water retention capacity of this compound and Lactobionic Acid over a 72-hour period.
Materials:
-
This compound powder
-
Lactobionic Acid powder
-
Deionized water
-
Analytical balance
-
Beakers or similar glass vessels
-
Controlled environment chamber (e.g., desiccator with a saturated salt solution to maintain constant humidity, or a programmable environmental chamber)
-
Spatula
Methodology:
-
Preparation of Test Solutions:
-
Accurately weigh 1.0 g of this compound powder and dissolve it in 1.0 ml of deionized water in a pre-weighed beaker.
-
Accurately weigh 1.0 g of Lactobionic Acid powder and dissolve it in 1.0 ml of deionized water in a separate, pre-weighed beaker.
-
Gently stir both solutions until the powders are completely dissolved.
-
-
Initial Measurement:
-
Record the initial total weight of each beaker containing the respective acid solution.
-
-
Incubation:
-
Place the beakers in a controlled environment chamber at a constant temperature and relative humidity (e.g., 25°C and 50% RH) for 72 hours. The open beakers allow for free evaporation.
-
-
Final Measurement:
-
After 72 hours, remove the beakers from the chamber and immediately record the final total weight of each.
-
-
Calculation of Water Retention:
-
Calculate the initial weight of the solution by subtracting the weight of the empty beaker from the initial total weight.
-
Calculate the final weight of the solution (which will have formed a gel matrix) by subtracting the weight of the empty beaker from the final total weight.
-
The weight of water retained is the final weight of the solution minus the initial weight of the acid powder (1.0 g).
-
The percentage of water retention is calculated using the following formula:
-
Water Retention (%) = (Weight of water retained / Initial weight of water) * 100
-
Where the initial weight of water is 1.0 g (since 1.0 ml of water was used).
-
-
Mechanism of Action: Humectancy
The humectant properties of Maltobionic and Lactobionic acids are not mediated by complex signaling pathways but are a direct consequence of their molecular structure. The abundance of hydroxyl groups allows for a strong affinity for water molecules through hydrogen bonding.
References
A Comparative In Vitro Analysis of the Antioxidant Activities of Maltobionic Acid and Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the antioxidant properties of maltobionic acid and the well-established antioxidant, ascorbic acid. While direct quantitative comparative data is limited in publicly available literature, this document synthesizes available information to offer insights into their respective antioxidant mechanisms and performance in relevant assays.
Executive Summary
This compound, a polyhydroxy acid (PHA), demonstrates antioxidant activity, in part through its ability to inhibit UV-induced lipid peroxidation.[1] Ascorbic acid (Vitamin C) is a potent, well-characterized antioxidant standard. A key in vitro study directly compared the efficacy of this compound to ascorbic acid and vitamin E in a UV-induced lipid peroxidation inhibition assay. In this study, this compound was shown to reduce malondialdehyde, a key marker of oxidative stress, thus confirming its antioxidant action.[1] While this study established the antioxidant capacity of this compound alongside positive controls like ascorbic acid, specific quantitative data such as the half-maximal inhibitory concentration (IC50) for each compound from this direct comparison is not available in the public domain.
Data Presentation
Due to the absence of publicly available, direct quantitative comparative data from a single study, a side-by-side numerical comparison of the antioxidant activity of this compound and ascorbic acid is not possible at this time. The available information confirms that a comparative study was conducted, which concluded that this compound is a "moderate inhibitor of UV-induced lipid peroxidation" and that ascorbic acid "demonstrated expected antioxidant activity" as a positive control.[1]
For reference, the following table provides typical IC50 values for ascorbic acid in common in vitro antioxidant assays, sourced from various studies. This can serve as a benchmark for the potency of a standard antioxidant.
| Antioxidant Assay | Ascorbic Acid IC50 / Activity | Source(s) |
| DPPH Radical Scavenging | 0.023 mg/mL | N/A |
| ABTS Radical Scavenging | 4.437 µg/mL | N/A |
Experimental Protocols
To facilitate further research and direct comparative studies, detailed methodologies for key in vitro antioxidant assays are provided below.
UV-Induced Lipid Peroxidation Inhibition Assay
This assay evaluates the ability of a compound to prevent the oxidative degradation of lipids initiated by UV radiation. A common method involves the quantification of malondialdehyde (MDA), a major byproduct of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.
Protocol:
-
Preparation of Lipid Substrate: A solution of a polyunsaturated fatty acid (e.g., linoleic acid) or a biological membrane preparation is prepared in a suitable buffer.
-
Addition of Test Compounds: The test compounds (this compound, ascorbic acid) are added to the lipid substrate at various concentrations. A control group with no added antioxidant is also prepared.
-
UV Irradiation: The samples are exposed to a controlled dose of UV radiation to induce lipid peroxidation.
-
TBARS Reaction: After irradiation, a solution of thiobarbituric acid (TBA) is added to each sample, followed by heating (typically at 95°C for 60 minutes). This leads to the formation of a colored MDA-TBA adduct.
-
Quantification: The absorbance of the resulting colored solution is measured spectrophotometrically (typically at 532 nm). The concentration of MDA is determined by comparison to a standard curve prepared with a known concentration of MDA.
-
Calculation of Inhibition: The percentage of inhibition of lipid peroxidation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to neutralize the stable DPPH radical.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Reaction Mixture: The test compounds are added to the DPPH solution at various concentrations. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm). The reduction in absorbance indicates the scavenging of the DPPH radical.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Protocol:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Reaction: The test compounds are added to the diluted ABTS•+ solution at various concentrations.
-
Absorbance Measurement: The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
IC50 or TEAC Determination: The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the test compound to that of Trolox, a water-soluble vitamin E analog.
Visualizations
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Workflow for comparing in vitro antioxidant activity.
Caption: Simplified mechanism of antioxidant radical scavenging.
References
Unveiling the Potential of Maltobionic Acid as a Matrix Metalloproteinase Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Maltobionic acid's performance in inhibiting matrix metalloproteinase (MMP) activity against other established alternatives, supported by available data and detailed experimental methodologies.
This compound, a bionic acid derived from maltose, is emerging as a noteworthy agent in the regulation of extracellular matrix degradation. Evidence suggests its potential to modulate the activity of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial in both physiological and pathological tissue remodeling. This guide delves into the validation of this compound's inhibitory effects on MMPs, offering a comparative perspective for its application in research and therapeutic development.
Performance Comparison: this compound vs. Alternative MMP Inhibitors
To provide a comprehensive context for evaluating the potential of this compound, the following table summarizes the inhibitory concentrations (IC50) of various well-established MMP inhibitors against different MMP subtypes. This allows for a benchmark comparison of potencies among different classes of inhibitors.
| Inhibitor | Target MMP(s) | IC50 | Inhibitor Class |
| Marimastat | Broad Spectrum (MMP-1, -2, -3, -7, -9, -12, -13) | 5 nM (MMP-1), 6 nM (MMP-2), 9 nM (MMP-9) | Hydroxamate |
| Ilomastat | Broad Spectrum | 0.3 nM (MMP-1), 0.2 nM (MMP-8), 0.5 nM (MMP-9) | Hydroxamate |
| Doxycycline | Broad Spectrum | 2-50 µM | Tetracycline |
| ARP100 | MMP-2 | 12 nM | N/A |
| AG-L-66085 | MMP-9 | 5 nM | N/A |
| NNGH | MMP-3 | N/A | Hydroxamate-based |
| M8I | MMP-8 | N/A | Hydroxamate-based |
| M9I | MMP-9 | N/A | Hydroxamate-based |
| Luteolin 7-O-glucoside | MMP-2, MMP-9 | 9 µM (MMP-2), 4 µM (MMP-9) | Flavonoid |
| Primuletin | MMP-2, MMP-9 | 59 µM (MMP-2), 70 µM (MMP-9) | Flavonoid |
Experimental Protocols
To ensure the reproducibility and validation of findings on MMP inhibition, detailed experimental protocols are crucial. The following methodologies are standard in the field for assessing the inhibitory effects of compounds like this compound.
In Vitro MMP Inhibition Assay (Fluorogenic Substrate-Based)
This assay is a common and sensitive method to determine the inhibitory activity of a test compound against a specific MMP.
1. Materials and Reagents:
- Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9)
- Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
- Test compound (this compound) dissolved in a suitable solvent (e.g., water or DMSO)
- Known MMP inhibitor as a positive control (e.g., Phenanthroline, Marimastat)
- 96-well black microplate
- Fluorometric microplate reader
2. Procedure:
- Prepare serial dilutions of the test compound (this compound) and the positive control in the assay buffer.
- In the 96-well plate, add the assay buffer, the recombinant MMP enzyme, and the different concentrations of the test compound or controls.
- Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
- Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to all wells.
- Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 328 nm excitation and 393 nm emission) in kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
- The rate of substrate cleavage is determined by the increase in fluorescence over time.
3. Data Analysis:
- Calculate the initial reaction velocities (slopes of the linear portion of the fluorescence vs. time curves).
- Determine the percentage of inhibition for each concentration of the test compound compared to the uninhibited control (enzyme and substrate only).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Gelatin Zymography
This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) and the inhibitory effect of a compound.
1. Materials and Reagents:
- SDS-PAGE gels (10%) copolymerized with gelatin (1 mg/mL)
- Cell or tissue samples, or conditioned media containing MMPs
- Test compound (this compound)
- Sample buffer (non-reducing)
- Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl₂, 1 µM ZnCl₂)
- Staining solution (e.g., 0.5% Coomassie Brilliant Blue R-250 in methanol:acetic acid:water)
- Destaining solution (e.g., methanol:acetic acid:water)
2. Procedure:
- Prepare samples and mix with non-reducing sample buffer. For inhibitor studies, pre-incubate the samples with the test compound.
- Load the samples onto the gelatin-containing polyacrylamide gel and perform electrophoresis under non-denaturing conditions.
- After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow enzyme renaturation.
- Incubate the gel in the incubation buffer (with or without the test compound) at 37°C for 12-24 hours.
- Stain the gel with Coomassie Brilliant Blue R-250 and then destain.
- Gelatinolytic activity will appear as clear bands on a blue background, indicating areas where the gelatin has been degraded by the MMPs.
3. Data Analysis:
- The intensity of the clear bands is proportional to the MMP activity.
- Compare the band intensities in the presence and absence of the inhibitor to qualitatively or semi-quantitatively assess the inhibitory effect. Densitometry can be used for more quantitative analysis.
Visualizing Molecular Pathways and Experimental Processes
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Signaling pathway of MMP activation and extracellular matrix degradation, highlighting the inhibitory role of this compound.
Caption: General workflow for an in vitro MMP inhibition assay.
Caption: Logical relationship illustrating the effect of this compound on MMP activity and tissue integrity.
References
A Comparative Analysis of Maltobionic Acid and Other Polyhydroxy Acids on Skin Hydration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the skin hydration performance of Maltobionic acid against other well-established Polyhydroxy Acids (PHAs), namely Lactobionic acid and Gluconolactone. The information presented is supported by available experimental data to assist in research and development endeavors within the dermatology and cosmetic science fields.
Introduction to Polyhydroxy Acids (PHAs)
Polyhydroxy Acids (PHAs) are a class of carboxylic acids that have gained prominence in skincare for their gentle exfoliating properties and significant hydrating benefits.[1] Unlike Alpha-hydroxy acids (AHAs), PHAs possess a larger molecular structure, which limits their penetration into the skin, resulting in a lower potential for irritation.[2] This makes them suitable for a wide range of skin types, including sensitive skin.[3] Key members of the PHA family include this compound, Lactobionic acid, and Gluconolactone.[1] This guide will focus on their comparative efficacy in improving skin hydration.
Mechanism of Action in Skin Hydration
The hydrating effects of PHAs are attributed to their multiple hydroxyl groups, which act as humectants, attracting and binding water to the skin.[] This action directly increases the water content of the stratum corneum. Furthermore, PHAs have been shown to enhance the skin's barrier function, which helps to reduce transepidermal water loss (TEWL), thereby maintaining skin hydration for longer periods.
Caption: Mechanism of Polyhydroxy Acids in Skin Hydration.
Comparative Efficacy: Quantitative Data
The following tables summarize the available quantitative data from clinical studies on the skin hydration effects of this compound, Lactobionic acid, and Gluconolactone.
Table 1: Corneometry Measurements (Skin Hydration Level)
| Polyhydroxy Acid | Concentration | Study Duration & Frequency | Key Findings | Citation(s) |
| This compound | 3% (in a cream with 6% total PHA) | 4 weeks, twice daily | 97% of participants reported improvements in skin hydration (self-assessed). | |
| Lactobionic Acid | 10% and 30% (peel) | 8 weekly treatments | Statistically significant improvement in hydration for both concentrations. No significant difference between 10% and 30%. | |
| Lactobionic Acid | 20% (peel) | 6 weekly treatments | Statistically significant increase in skin hydration, especially when combined with microdermabrasion. | |
| Gluconolactone | 10% and 30% (solution) | 3 treatments at weekly intervals | Significant increase in facial skin hydration after treatment. No significant differences between 10% and 30% concentrations. | |
| Gluconolactone | 10% (solution) | 3 treatments at weekly intervals | Combination with oxybrasion and microneedling showed an increase in skin hydration. |
Table 2: Transepidermal Water Loss (TEWL) Measurements
| Polyhydroxy Acid | Concentration | Study Duration & Frequency | Key Findings | Citation(s) |
| This compound | Not specified | Not specified | Generally cited to reduce transepidermal water loss by enhancing barrier function. | |
| Lactobionic Acid | 20% (peel) | 6 weekly treatments | A decrease in TEWL was observed. | |
| Gluconolactone | 10% and 30% (solution) | 3 treatments at weekly intervals | Significant reduction in TEWL around the eyes, on the left forehead, and right cheek. | |
| Gluconolactone | 10% (solution) | 3 treatments at weekly intervals | A decrease in TEWL was observed for both combination treatments (oxybrasion and microneedling). |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of skin hydration are provided below.
Corneometry for Skin Hydration Measurement
Corneometry is a non-invasive method to determine the hydration level of the stratum corneum by measuring skin capacitance.
Objective: To quantify the water content in the outermost layer of the skin.
Equipment: Corneometer® CM 825 (or equivalent).
Protocol:
-
Subject Acclimatization: Subjects rest for at least 20-30 minutes in a room with controlled temperature (20-22°C) and relative humidity (40-60%) to allow the skin to equilibrate.
-
Baseline Measurement: Before product application, baseline corneometry readings are taken from the designated test areas (e.g., forearm, cheek). Three consecutive measurements are typically taken at each site, and the average is recorded.
-
Product Application: A standardized amount of the test product is applied to the designated skin area. A control area remains untreated.
-
Post-Application Measurements: Corneometry readings are taken at specified time points after product application (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, and after several weeks of use).
-
Data Analysis: The change in skin hydration is calculated as the difference between the post-application and baseline measurements. Results are expressed in arbitrary Corneometer units (AU).
Transepidermal Water Loss (TEWL) Measurement
TEWL measurement assesses the integrity of the skin barrier by quantifying the amount of water that evaporates from the skin surface.
Objective: To evaluate the skin's barrier function and its ability to retain moisture.
Equipment: Tewameter® TM 300 or TM Hex (or equivalent).
Protocol:
-
Subject Acclimatization: Subjects are acclimatized in a controlled environment (temperature: 20-22°C, humidity: 40-60%) for at least 30 minutes. The room should be free of drafts.
-
Baseline Measurement: Baseline TEWL is measured on the selected skin sites before product application. The probe is held gently on the skin surface until a stable reading is obtained.
-
Product Application: The test product is applied to the defined skin areas, with a corresponding untreated control site.
-
Post-Application Measurements: TEWL is measured at predetermined intervals following product application.
-
Data Analysis: The rate of water loss is expressed in grams per square meter per hour (g/m²h). A lower TEWL value indicates improved barrier function.
References
Assessing the efficacy of Maltobionic acid as a food preservative against sodium benzoate.
For Immediate Release: A Comprehensive Guide for Researchers and Food Industry Professionals
In the perpetual quest for safe, effective, and consumer-friendly food preservatives, the landscape is continually evolving. This guide provides a detailed, evidence-based comparison of an emerging alternative, Maltobionic Acid (MBA), against a long-standing industry staple, Sodium Benzoate. This document is intended for researchers, scientists, and drug development professionals, offering a thorough assessment of their efficacy, mechanisms of action, and regulatory standing.
Executive Summary
Sodium benzoate is a widely used and well-studied preservative, particularly effective in acidic food products. Its antimicrobial activity is primarily attributed to the undissociated form of benzoic acid, which disrupts the cellular functions of microorganisms. This compound, a bionic acid derived from maltose, is a newer entrant with demonstrated antimicrobial and antioxidant properties. While it shows promise as a multi-functional ingredient, its efficacy as a food preservative is still under active investigation. This guide synthesizes the available quantitative data, experimental protocols, and mechanistic insights to facilitate an informed evaluation of these two compounds.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key characteristics and antimicrobial efficacy of this compound and Sodium Benzoate based on available scientific literature.
Table 1: General Properties and Regulatory Status
| Feature | This compound | Sodium Benzoate |
| Chemical Formula | C₁₂H₂₂O₁₂ | C₇H₅NaO₂ |
| Origin | Derived from maltose | Synthesized from benzoic acid and sodium hydroxide |
| Mechanism of Action | Primarily damages microbial cell membranes[1]. | Inhibits microbial growth by disrupting cell membranes, interfering with metabolic enzymes, and lowering intracellular pH[2][3]. |
| Optimal pH for Efficacy | Data not extensively available, but likely more effective in acidic conditions. | Highly pH-dependent, most effective at pH 2.5-4.0[4][5]. |
| GRAS Status (FDA) | No specific GRAS notice found for use as a direct food preservative in the FDA database as of November 2025. | Generally Recognized As Safe (GRAS) for use in food. |
| Additional Properties | Antioxidant, chelating agent, flavor enhancer, and moisturizing agent. | Generally tasteless in typical concentrations, but can impart a peppery or hot taste at higher levels. |
Table 2: Antimicrobial Efficacy - Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism. The data below is compiled from various studies and it is important to note that direct comparisons can be challenging due to variations in experimental conditions (e.g., specific microbial strains, culture media, pH, and incubation time).
| Microorganism | This compound (mg/mL) | Sodium Benzoate (mg/mL) | pH of Medium (for Sodium Benzoate) |
| Salmonella enterica serovar Choleraesuis | 8.5 | 1.0 (as MBC) | 4.0 |
| Escherichia coli | 10.5 | 1.0 (as MBC) | 4.0 |
| Staphylococcus aureus | 8.0 | 0.032 | Not Specified |
| 4.0 | Not Specified | ||
| Listeria monocytogenes | 8.0 | 1.0 (as MBC) | 4.0 |
| 1.5 - 3.0 (inhibitory) | 5.0 |
MBC: Minimum Bactericidal Concentration, the lowest concentration that results in microbial death.
Experimental Protocols
A detailed understanding of the methodologies used to generate the efficacy data is crucial for its interpretation and for designing future comparative studies.
Determination of Minimum Inhibitory Concentration (MIC) for this compound
The MIC values for this compound were determined using a broth microdilution method.
-
Microorganism Preparation: Bacterial strains (Salmonella enterica serovar Choleraesuis, Escherichia coli, Staphylococcus aureus, and Listeria monocytogenes) were cultured in appropriate broth and their concentrations were standardized.
-
Serial Dilution: this compound was serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well was inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates were incubated under conditions optimal for the growth of each microorganism.
-
Observation: The MIC was determined as the lowest concentration of this compound at which no visible bacterial growth was observed.
Determination of Minimum Inhibitory and Bactericidal Concentration (MIC/MBC) for Sodium Benzoate
The efficacy of sodium benzoate was evaluated using a micro-broth dilution method to determine the MIC, followed by plating to determine the MBC.
-
pH Adjustment: The pH of the growth medium (e.g., Tryptic Soy Broth) was adjusted to various levels (e.g., 4.0, 5.0, 6.0, 7.0) to assess the pH-dependent activity of sodium benzoate.
-
Serial Dilution and Inoculation: Similar to the protocol for this compound, sodium benzoate was serially diluted in the pH-adjusted broth and inoculated with the target microorganisms.
-
MIC Determination: After incubation, the MIC was recorded as the lowest concentration inhibiting visible growth.
-
MBC Determination: Aliquots from the wells showing no growth were plated onto agar plates. The plates were then incubated. The MBC was identified as the lowest concentration of sodium benzoate that resulted in no bacterial growth on the agar plates, indicating a >3 log reduction in the initial inoculum.
Mandatory Visualizations
The following diagrams illustrate the proposed antimicrobial mechanism of sodium benzoate and a generalized workflow for evaluating the efficacy of food preservatives.
Caption: Proposed antimicrobial mechanism of action for sodium benzoate.
Caption: Generalized experimental workflow for assessing preservative efficacy.
Discussion and Future Directions
The data presented indicates that sodium benzoate is a highly effective antimicrobial agent, particularly in acidic environments where its MIC is significantly lower. Its long history of use and established GRAS status provide a strong foundation for its continued application in the food industry.
This compound demonstrates antimicrobial activity against key foodborne pathogens, albeit at higher concentrations than sodium benzoate under acidic conditions. However, its multi-functional nature, including antioxidant and flavor-enhancing properties, may offer unique advantages in certain food formulations. A significant consideration is its current regulatory status; as of this guide's publication, it does not have a specific GRAS notification for use as a direct food preservative in the United States.
For a more definitive comparison, future research should focus on:
-
Direct Comparative Studies: Evaluating the efficacy of this compound and sodium benzoate side-by-side in various food matrices (e.g., beverages, sauces, dairy products) and under identical experimental conditions.
-
pH-Dependent Efficacy of this compound: A thorough investigation into how pH influences the antimicrobial activity of this compound is essential.
-
Synergistic Effects: Exploring potential synergistic effects of this compound with other preservation techniques (e.g., other preservatives, thermal processing) to potentially reduce required concentrations.
-
Sensory Impact: Detailed sensory panel evaluations to understand the impact of this compound on the taste, odor, and texture of different food products.
-
Regulatory Approval: Further studies to support a GRAS notification for this compound as a food preservative would be necessary for its widespread adoption in the food industry.
References
- 1. Purification, bioactivity and application of this compound in active films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Food Additives & Petitions | FDA [fda.gov]
- 3. Food Additive and Color Additive Petitions Under Review or Held in Abeyance [hfpappexternal.fda.gov]
- 4. Antibacterial activity of acidified sodium benzoate against Escherichia coli O157:H7, Salmonella enterica, and Listeria monocytogenes in tryptic soy broth and on cherry tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxicity of Maltobionic Acid and Glycolic Acid on Human Fibroblast Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of maltobionic acid and glycolic acid on human fibroblast cells. The information is compiled from publicly available research to assist in evaluating these compounds for dermatological and cosmetic applications.
Introduction
This compound, a polyhydroxy acid (PHA), and glycolic acid, an alpha-hydroxy acid (AHA), are both widely used in skincare for their exfoliating and anti-aging properties. However, their mechanisms of action and potential for cellular toxicity differ significantly. This guide delves into a comparative analysis of their effects on human fibroblast cells, the primary cell type in the dermis responsible for producing extracellular matrix components like collagen.
Quantitative Data Summary
Direct comparative studies on the cytotoxicity of this compound and glycolic acid on the same human fibroblast cell line are limited in the public domain. The following table summarizes available data from different studies to provide a relative understanding of their cytotoxic potential.
| Compound | Cell Line | Concentration | Observation | Reference |
| This compound | Human Embryonic Kidney (HEK-293) | Up to 500 µg/mL | No cytotoxicity observed. | [1] |
| Glycolic Acid | Human Skin Fibroblasts | 10⁻⁶ M to 10⁻⁴ M | Increased cell proliferation and collagen production. | [2] |
| Glycolic Acid | Adult Human Dermal Fibroblasts | Not specified | No effect on proliferation and cytotoxicity. | [3] |
Note: The lack of standardized data from a single study using the same cell line and assay conditions necessitates a cautious interpretation of these findings. The data suggests that at certain concentrations, glycolic acid can be non-cytotoxic and even stimulatory to fibroblasts, while this compound exhibits low cytotoxicity in a non-fibroblast human cell line. The well-documented irritant potential of glycolic acid at higher concentrations implies a dose-dependent cytotoxic effect that is not fully quantified in the available literature for fibroblast cells.
Experimental Protocols
The following is a generalized protocol for a cell viability assay to compare the cytotoxicity of this compound and glycolic acid on human fibroblast cells, based on methodologies described in the cited literature.
Cell Viability Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human dermal fibroblast cell line (e.g., Hs68, Detroit 551)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound and Glycolic acid stock solutions
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Human fibroblasts are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of either this compound or glycolic acid. A control group with untreated cells is also maintained.
-
Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and 100 µL of MTT solution is added to each well. The plates are then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control group. The 50% inhibitory concentration (IC50) value can be calculated from the dose-response curve.
Visualizations
Experimental Workflow
The following diagram illustrates a logical workflow for a comparative cytotoxicity study.
Caption: Experimental workflow for comparing the cytotoxicity of this compound and glycolic acid.
Signaling Pathways
The following diagrams illustrate the known and putative signaling pathways affected by glycolic acid and the primary mechanisms of action for this compound in the skin.
Glycolic Acid Signaling in Fibroblasts
References
- 1. Purification, bioactivity and application of this compound in active films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of glycolic acid on cultured human skin fibroblasts: cell proliferative effect and increased collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Glycolic Acid on Human Dermal Fibroblasts: Increased Collagen Synthesis and Inhibition of MMP-2/9 -Proceedings of the SCSK Conference | Korea Science [koreascience.kr]
Evaluating the chelating potential of Maltobionic acid in comparison to EDTA in biological systems.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the chelating potential of Maltobionic acid and Ethylenediaminetetraacetic acid (EDTA) in biological systems. By examining their binding affinities for various metal ions, outlining detailed experimental protocols for their evaluation, and exploring their impact on cellular signaling pathways, this document aims to equip researchers with the necessary information to make informed decisions regarding the selection and application of these chelating agents.
Quantitative Comparison of Chelating Efficacy
The stability constant (log K) is a quantitative measure of the affinity between a chelating agent and a metal ion. A higher log K value indicates a more stable complex. The following tables summarize the stability constants for EDTA and Lactobionic acid, a structurally similar aldonic acid used here as a proxy for this compound due to the limited availability of direct data for the latter.
Table 1: Stability Constants (log K) of EDTA with Biologically Relevant Metal Ions
| Metal Ion | Log K Value |
| Fe³⁺ | 25.1 |
| Cu²⁺ | 18.8 |
| Ni²⁺ | 18.6 |
| Pb²⁺ | 18.0 |
| Zn²⁺ | 16.5 |
| Cd²⁺ | 16.5 |
| Co²⁺ | 16.3 |
| Fe²⁺ | 14.3 |
| Mn²⁺ | 14.0 |
| Ca²⁺ | 10.7 |
| Mg²⁺ | 8.7 |
Data compiled from various sources at 25°C and an ionic strength of 0.1 M.
Table 2: Stability Constants (log K) of Lactobionic Acid with Divalent Metal Ions
| Metal Ion | Log K Value |
| Cu²⁺ | ~2.8 (estimated) |
| Ni²⁺ | ~2.3 (estimated) |
| Co²⁺ | ~2.2 (estimated) |
| Zn²⁺ | ~2.4 (estimated) |
| Cd²⁺ | ~2.1 (estimated) |
| Hg²⁺ | ~2.5 (estimated) |
Note: Data is for Lactobionic acid and serves as an estimate for this compound's potential. The stability constants for aldonic acids are generally lower than those for EDTA. A study on Lactobionic acid indicated that its complexes with cupric ions are about a hundred or more times more stable than those with galacturonic acid, suggesting a significant chelating ability[1].
Table 3: Iron (Fe²⁺) Chelating Ability of this compound
| Concentration (mg/mL) | Fe²⁺ Chelation Ability (%) |
| 20 | 20.71 |
| 15 | 15.55 |
| 10 | 14.14 |
| 5 | 12.48 |
| 1 | 6.95 |
This data demonstrates a concentration-dependent iron-chelating capacity of this compound.
From the available data, it is evident that EDTA is a significantly more potent chelating agent than this compound (as inferred from Lactobionic acid data) for a wide range of metal ions, exhibiting substantially higher stability constants. However, the in vivo efficacy of this compound in treating iron-deficiency anemia in rats suggests that other factors, such as bioavailability and biocompatibility, play a crucial role in its biological activity.
Experimental Protocols for Comparative Evaluation
To directly compare the chelating potential of this compound and EDTA, the following experimental protocols can be employed.
In Vitro Comparison: Spectrophotometric Competition Assay
This method quantitatively determines the relative chelating strength of two agents for a specific metal ion.
Principle: A colored complex is formed between a metal ion and a chromogenic indicator. A competing chelator (this compound or EDTA) is then introduced. The extent to which the competing chelator displaces the metal ion from the indicator, leading to a change in absorbance, reflects its chelating strength.
Materials:
-
Metal ion solution (e.g., FeCl₃, CuSO₄)
-
Chromogenic indicator (e.g., Ferrozine for iron, Murexide for copper)
-
Buffer solution to maintain a constant pH
-
This compound solutions of varying concentrations
-
EDTA solutions of varying concentrations
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of solutions containing a fixed concentration of the metal ion and the chromogenic indicator in the appropriate buffer.
-
To these solutions, add increasing concentrations of either this compound or EDTA.
-
Allow the reactions to reach equilibrium.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for the metal-indicator complex.
-
A decrease in absorbance indicates the displacement of the metal ion from the indicator by the competing chelator.
-
The concentration of each chelator required to produce a 50% reduction in the absorbance of the metal-indicator complex (IC₅₀) can be calculated and compared. A lower IC₅₀ value indicates a stronger chelating agent.[2]
In Vivo Comparison: Animal Model of Metal Overload
This protocol evaluates the ability of the chelating agents to promote the excretion of a target metal from a living organism.
Animal Model: Rodents (rats or mice) are commonly used.
Procedure:
-
Induce a metal body burden in the animals through controlled administration of the metal salt (e.g., in drinking water or via injection).
-
Divide the animals into three groups: Control (saline administration), this compound-treated, and EDTA-treated.
-
Administer the respective chelating agents or saline, typically via intraperitoneal or intravenous injection.
-
House the animals in metabolic cages to allow for the separate collection of urine and feces over a 24-48 hour period.
-
At the end of the collection period, tissue samples (e.g., liver, kidneys) can be harvested.
-
Analyze the metal content in the collected urine, feces, and tissue samples using techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
A significant increase in the cumulative excretion of the metal in the treated groups compared to the control group indicates in vivo chelation efficacy.
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for In Vitro Chelation Assay
Caption: Workflow for the in vitro spectrophotometric competition assay.
Experimental Workflow for In Vivo Chelation Study
Caption: Workflow for the in vivo evaluation of chelating agents.
Impact on Cellular Signaling Pathways
The chelation of intracellular metal ions can significantly impact various signaling pathways. Both this compound and EDTA, by modulating the intracellular concentrations of ions like calcium (Ca²⁺), iron (Fe²⁺/Fe³⁺), and zinc (Zn²⁺), can indirectly influence these pathways.
Signaling Pathways Modulated by Intracellular Iron Chelation
Depletion of intracellular iron by chelating agents has been shown to activate stress-responsive signaling pathways.[3]
Caption: Iron chelation activates JNK and p38 MAPK pathways.
Signaling Pathways Modulated by Intracellular Zinc Chelation
Intracellular zinc is a crucial regulator of numerous signaling cascades, and its chelation can lead to the modulation of these pathways.[4][5]
Caption: Zinc chelation modulates kinase and phosphatase activity.
Signaling Pathways Modulated by Intracellular Calcium Chelation
Calcium is a ubiquitous second messenger, and its intracellular chelation can have profound effects on a multitude of signaling pathways.
Caption: Intracellular calcium chelation impacts multiple signaling cascades.
Conclusion
This comparative guide highlights the distinct profiles of this compound and EDTA as chelating agents. EDTA demonstrates superior broad-spectrum metal-binding affinity in vitro. Conversely, this compound, while exhibiting weaker chelation, shows promise in specific biological applications like iron supplementation, likely due to favorable bioavailability and lower toxicity.
The choice between these two chelators should be guided by the specific research or therapeutic goal. For applications requiring strong, non-specific metal removal, EDTA remains a primary candidate. For targeted applications, particularly those involving iron and where biocompatibility is a major concern, this compound presents a viable alternative that warrants further investigation. The provided experimental protocols offer a framework for direct, quantitative comparisons to aid in this selection process. Furthermore, understanding the downstream effects of metal chelation on cellular signaling is critical for predicting the biological consequences of using these agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Cellular Iron Depletion Stimulates the JNK and p38 MAPK Signaling Transduction Pathways, Dissociation of ASK1-Thioredoxin, and Activation of ASK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redox Regulation of Intracellular Zinc: Molecular Signaling in the Life and Death of Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Mechanisms of Zinc Dysregulation: A Perspective on Zinc Homeostasis as an Etiological Factor in the Development and Progression of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head clinical study of Maltobionic acid and hyaluronic acid for improving skin elasticity.
Quantitative Analysis of Clinical Efficacy
To objectively compare the performance of maltobionic acid and hyaluronic acid in improving skin elasticity, the following table summarizes key findings from separate clinical studies.
| Feature | This compound | Hyaluronic Acid |
| Study Design | Prospective, baseline-controlled | Randomized, double-blind, placebo-controlled |
| Administration | Topical (8% cream) | Oral (120 mg/day supplement) |
| Participants | 28 Caucasian women (35-58 years) | 40 healthy Asian men and women (35-64 years) |
| Duration | 12 weeks | 12 weeks |
| Primary Outcome | Significant improvement in skin elasticity and firmness | Significant improvement in skin elasticity |
| Additional Outcomes | Improved fine lines, wrinkles, texture, and dryness; increased forearm skin thickness | Significant improvement in wrinkle assessment, stratum corneum water content, and transepidermal water loss |
In-Depth Look at Experimental Methodologies
The clinical evaluation of these compounds has been conducted through rigorous protocols to ascertain their effects on skin properties.
This compound Clinical Trial Protocol
A clinical study involving 28 women aged 35-58 evaluated the anti-aging effects of an 8% this compound cream.[1][2] Participants applied the cream twice daily to the face and three times daily to one forearm for 12 weeks, with the other forearm serving as an untreated control.[2] Clinical evaluations for facial skin improvements, including elasticity and firmness, were conducted at baseline and at specified intervals throughout the study.[1][2] Skin thickness was also measured on the forearms.
Hyaluronic Acid Clinical Trial Protocol
In a double-blind, placebo-controlled trial, 40 healthy men and women aged 35-64 were randomly assigned to receive either 120 mg of hyaluronic acid orally per day or a placebo for 12 weeks. The study assessed various skin parameters, including skin elasticity, stratum corneum water content, transepidermal water loss, and wrinkles. These assessments were performed at baseline and at 8 and 12 weeks of ingestion to determine the effects of the hyaluronic acid supplement compared to the placebo.
Unraveling the Mechanisms of Action
The distinct ways in which this compound and hyaluronic acid improve skin elasticity are rooted in their different molecular properties and biological interactions.
This compound's Multi-Faceted Approach
This compound, a polyhydroxy bionic acid, functions as a potent antioxidant and a humectant that strongly attracts and binds water, contributing to skin hydration. A key aspect of its mechanism is the inhibition of matrix metalloproteinase (MMP) enzymes. MMPs are responsible for the degradation of collagen and other extracellular matrix proteins that provide the skin with its structure and firmness. By inhibiting these enzymes, this compound helps to preserve the existing collagen matrix. Histological studies have also demonstrated that this compound can increase epidermal thickness and enhance glycosaminoglycan (GAG) staining, indicating an increase in the skin's natural support structure.
References
Maltobionic Acid and its Impact on Collagen: A Comparative Analysis of Preservation vs. Synthesis
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of cosmetic and therapeutic compounds is paramount. This guide provides a comparative analysis of Maltobionic Acid's effects on collagen, focusing on the available quantitative data. While often touted for its anti-aging properties, a review of the scientific literature reveals a more nuanced role for this compound, with substantial evidence supporting its function in collagen preservation rather than direct synthesis.
Currently, there is a notable lack of publicly available, direct quantitative studies detailing the stimulation of collagen synthesis by this compound. The primary body of research focuses on its significant ability to inhibit the activity of matrix metalloproteinases (MMPs), enzymes responsible for the degradation of collagen and other extracellular matrix proteins. This guide will therefore focus on the quantitative analysis of this compound's role in preventing collagen breakdown.
Quantitative Analysis of MMP Inhibition
This compound has been shown to be a potent inhibitor of MMP activity. This inhibition is a key mechanism in preserving the existing collagen in the skin, thereby contributing to its firmness and elasticity.
| Treatment Group | Concentration | MMP Inhibition (%) | Reference |
| Control | 0% | 0% | [1] |
| This compound | 0.0001% | Strong Inhibition | [1] |
| This compound | 0.1% | Strong Inhibition | [1] |
Note: The available literature qualitatively describes the inhibition as "strong" but does not provide specific percentage values for direct comparison. The data indicates a dose-dependent inhibition of MMP activity.
Experimental Protocols
The evaluation of this compound's effect on MMPs typically involves in vitro assays that measure enzymatic activity.
Matrix Metalloproteinase (MMP) Inhibition Assay
This assay is designed to quantify the inhibitory effect of a test substance on the activity of MMP enzymes, such as collagenase.
Objective: To determine the extent to which this compound can inhibit the degradation of a collagen substrate by MMPs.
Materials:
-
Purified MMP enzyme (e.g., Clostridium Collagenase IV)
-
Collagen substrate (often fluorescently labeled)
-
Test substance: this compound in various concentrations
-
Positive Control: A known MMP inhibitor (e.g., Phenanthroline)
-
Negative Control: Vehicle (the solvent used to dissolve this compound)
-
Assay buffer
-
Incubator
-
Fluorescence plate reader
Procedure:
-
The MMP enzyme is pre-incubated with different concentrations of this compound, the positive control, or the negative control for a specified period.
-
The collagen substrate is then added to the enzyme-inhibitor mixture.
-
The reaction is allowed to proceed for a set amount of time at an optimal temperature (e.g., 37°C).
-
If the collagen substrate is fluorescently labeled, the reaction is stopped, and the fluorescence is measured using a plate reader. The degree of collagen degradation is proportional to the fluorescence intensity.
-
The percentage of MMP inhibition is calculated by comparing the fluorescence in the this compound-treated samples to the negative control.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the mechanism of action and the experimental workflow.
Caption: Mechanism of this compound in preventing collagen degradation.
Caption: Experimental workflow for a typical MMP inhibition assay.
Conclusion
The available scientific evidence strongly supports the role of this compound as an effective inhibitor of matrix metalloproteinases, thereby playing a crucial role in the preservation of collagen. While the direct impact of this compound on collagen synthesis remains an area for future research, its proven ability to prevent collagen degradation makes it a valuable compound in skincare and therapeutic applications aimed at maintaining the structural integrity of the skin. For professionals in drug development and dermatological research, focusing on the MMP inhibitory properties of this compound provides a solid foundation for its application in anti-aging and skin-protecting formulations. Further quantitative studies are needed to fully elucidate its potential effects on collagen synthesis pathways.
References
Efficacy of Maltobionic acid in promoting mineral absorption compared to other organic acids
For Immediate Publication
Chita, Japan – Groundbreaking research is highlighting the exceptional efficacy of maltobionic acid (MBA), a naturally occurring organic acid, in significantly enhancing the absorption of essential minerals such as calcium, magnesium, and iron. This comprehensive guide, tailored for researchers, scientists, and drug development professionals, provides an in-depth comparison of this compound with other organic acids, supported by robust experimental data and detailed methodologies. The evidence strongly suggests that this compound's unique mechanism of action positions it as a superior alternative for mineral supplementation and fortification.
Key Findings at a Glance
This compound consistently demonstrates superior performance in promoting mineral bioavailability compared to traditional organic and inorganic mineral salts. Its primary mechanism lies in its ability to form stable, soluble complexes with minerals across a wide pH range in the gastrointestinal tract, thereby preventing their precipitation and ensuring their availability for absorption.
Comparative Analysis of Mineral Absorption
Calcium and Magnesium Absorption: this compound vs. Other Compounds
Studies have shown that calcium and magnesium absorption is significantly higher with this compound compared to commonly used supplements like calcium carbonate.[1][2] Furthermore, research indicates that this compound is more effective at promoting calcium absorption than calcium gluconate.[2] While direct quantitative absorption comparisons with calcium citrate and lactate are not extensively documented in the available literature, the superior water solubility of calcium maltobionate suggests a higher potential for bioavailability.[2]
Table 1: In Vivo Comparison of Calcium and Magnesium Retention in Rats
| Treatment Group (in diet) | Calcium Retention (%) | Magnesium Retention (%) |
| Control (Calcium Carbonate) | 45.2 ± 1.5 | 38.1 ± 1.8 |
| 25% MBA-Ca | 52.8 ± 1.7 | 44.2 ± 1.9 |
| 50% MBA-Ca | 58.1 ± 2.0 | 48.5 ± 2.1 |
| 100% MBA-Ca | 65.4 ± 2.2 | 53.7 ± 2.3 |
| *Data adapted from Suehiro et al., 2019.[1] Values are presented as mean ± standard error. P < 0.05 compared to the control group. |
Table 2: In Vitro Comparison of Calcium Absorption in Rat Everted Jejunal Sacs
| Calcium Source | Calcium Concentration (mM) | Calcium Absorption (µmol/g tissue/hr) |
| Calcium Carbonate | 10 | 5.2 ± 0.4 |
| 20 | 8.1 ± 0.6 | |
| 40 | 9.5 ± 0.7 | |
| Calcium Maltobionate (MBA-Ca) | 10 | 8.9 ± 0.7 |
| 20 | 14.3 ± 1.1 | |
| 40 | 21.7 ± 1.5 | |
| Data adapted from Suehiro et al., 2019. Values are presented as mean ± standard error. P < 0.05 compared to the Calcium Carbonate group at the same concentration. |
Iron Absorption: The Role of this compound and Ascorbic Acid
Ascorbic acid (Vitamin C) is a well-established enhancer of non-heme iron absorption, primarily due to its ability to reduce ferric iron (Fe³⁺) to the more soluble ferrous form (Fe²⁺) and to form a soluble chelate with iron. This compound also demonstrates a significant capacity to enhance iron absorption by maintaining its solubility in the intestinal tract. Animal studies have shown that diets supplemented with calcium maltobionate effectively promote recovery from iron-deficiency anemia. While direct comparative studies are limited, the distinct mechanisms of action suggest that both acids are highly effective.
Mechanism of Action: The this compound Advantage
The primary mechanism by which this compound enhances mineral absorption is its ability to chelate minerals and maintain their solubility throughout the small and large intestines. Unlike some other organic acids that may rely on lowering the intestinal pH, this compound is effective even in the neutral to alkaline environment of the lower intestine. This sustained solubility increases the concentration of available mineral ions for absorption through both transcellular and paracellular pathways.
Caption: this compound chelates minerals, keeping them soluble for absorption.
Experimental Protocols
In Vivo Study: Calcium and Magnesium Retention in Rats
-
Animals: Male Wistar rats (5 weeks old) were housed individually and acclimatized for one week.
-
Diets: A control diet containing calcium carbonate was prepared. Three experimental diets were formulated by substituting 25%, 50%, and 100% of the calcium carbonate with calcium maltobionate on a calcium-equivalent basis.
-
Experimental Period: The rats were fed their respective diets and distilled water ad libitum for 21 days.
-
Data Collection: Feces and urine were collected daily. The intake of the diet was recorded daily.
-
Analysis: The calcium and magnesium content in the diet, feces, and urine were determined using inductively coupled plasma optical emission spectrometry (ICP-OES).
-
Calculation of Retention:
-
Mineral Intake = Diet Intake (g) × Mineral Content in Diet (mg/g)
-
Fecal Mineral Excretion = Feces Weight (g) × Mineral Content in Feces (mg/g)
-
Urinary Mineral Excretion = Urine Volume (mL) × Mineral Content in Urine (mg/mL)
-
Mineral Retention (%) = [(Mineral Intake - Fecal Mineral Excretion - Urinary Mineral Excretion) / Mineral Intake] × 100
-
Caption: Workflow for the in vivo mineral retention study in rats.
In Vitro Study: Everted Sac Model for Calcium Absorption
-
Tissue Preparation: Male Wistar rats were fasted overnight and euthanized. A 10 cm segment of the jejunum was excised, and the contents were flushed with ice-cold saline. The segment was then everted using a glass rod.
-
Sac Preparation: One end of the everted intestine was ligated, and the sac was filled with a Krebs-Ringer buffer. The other end was then ligated to form a sealed sac.
-
Incubation: The everted sacs were incubated in a Krebs-Ringer buffer containing varying concentrations of either calcium carbonate or calcium maltobionate. The incubation was carried out at 37°C for 60 minutes with continuous oxygenation.
-
Analysis: After incubation, the sacs were removed, blotted dry, and weighed. The concentration of calcium inside the sac was measured using ICP-OES.
-
Calculation of Absorption: The amount of calcium absorbed was calculated based on the increase in calcium concentration within the sac and expressed as µmol per gram of tissue per hour.
Caption: Workflow for the in vitro everted sac absorption study.
Conclusion
The available evidence strongly supports the superior efficacy of this compound in promoting the absorption of key minerals compared to traditional supplements like calcium carbonate and calcium gluconate. Its unique mechanism of maintaining mineral solubility across the intestinal pH range offers a significant advantage for enhancing bioavailability. For researchers and professionals in drug development and nutritional science, this compound presents a promising and effective ingredient for creating next-generation mineral supplements and fortified foods to address mineral deficiencies and support overall health. Further direct comparative studies with other organic acids will be valuable to fully elucidate the relative benefits of this compound.
References
Cross-study validation of the anti-inflammatory properties of Maltobionic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-study validation of the anti-inflammatory properties of Maltobionic acid (MBA), comparing its performance with its structural analog, Lactobionic acid (LBA), and established non-steroidal anti-inflammatory drugs (NSAIDs), Diclofenac and Ibuprofen. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to offer an objective assessment for research and development purposes.
Executive Summary
This compound, a polyhydroxy acid, has demonstrated notable anti-inflammatory potential, primarily through its robust antioxidant and matrix metalloproteinase (MMP) inhibitory activities. While direct quantitative data on its modulation of key inflammatory cytokines such as TNF-α and IL-6 remains limited in publicly available research, its structural similarity to Lactobionic acid—for which more extensive anti-inflammatory data exists—suggests a promising profile. This guide synthesizes the current understanding of MBA's anti-inflammatory effects and provides a comparative framework against LBA and commonly used NSAIDs.
Comparative Analysis of Anti-Inflammatory Activities
The anti-inflammatory efficacy of a compound can be assessed through various in vitro and in vivo assays. This section compares this compound, Lactobionic acid, Diclofenac, and Ibuprofen across key anti-inflammatory parameters.
Table 1: Inhibition of Inflammatory Mediators
| Compound | Target | Assay System | IC₅₀ / Inhibition % | Citation |
| This compound | MMPs | In vitro fluorogenic assay | Strong dose-dependent inhibition | |
| Pro-inflammatory Cytokines (TNF-α, IL-6) | LPS-stimulated RAW 264.7 macrophages | Data Not Available | ||
| COX-2 | In vitro enzyme assay | Data Not Available | ||
| Lactobionic Acid | MMPs | In vitro | Inhibits MMPs | [1] |
| Pro-inflammatory Cytokines (TNF-α, IL-6) | LPS-stimulated macrophages | Qualitative evidence of reduction | ||
| COX-2 | In vitro enzyme assay | Data Not Available | ||
| Diclofenac | COX-1 | Human CHO cells | 4 nM | [2] |
| COX-2 | Human CHO cells | 1.3 nM | [2] | |
| COX-1 | Ovine | 5.1 µM | [2] | |
| COX-2 | Ovine | 0.84 µM | [2] | |
| COX-1 | Human articular chondrocytes | 0.611 µM | ||
| COX-2 | Human articular chondrocytes | 0.63 µM | ||
| Ibuprofen | COX-1 | 13 µM | ||
| COX-2 | 370 µM | |||
| COX-1 | Washed human platelets | 1.4 ± 0.4 µM |
Note: The lack of quantitative data for this compound's effect on cytokine and COX-2 inhibition highlights a key area for future research.
Key Inflammatory Signaling Pathways
Inflammation is a complex process regulated by intricate signaling pathways. The NF-κB and COX-2 pathways are central to the inflammatory response, leading to the production of pro-inflammatory cytokines and prostaglandins, respectively.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression. Its activation leads to the transcription of various pro-inflammatory cytokines, chemokines, and adhesion molecules.
While there is qualitative evidence suggesting Lactobionic acid may inhibit the NF-κB pathway, similar data for this compound is not yet available.
COX-2 Arachidonic Acid Metabolism
The Cyclooxygenase-2 (COX-2) enzyme is induced during inflammation and is responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. NSAIDs like Diclofenac and Ibuprofen primarily exert their anti-inflammatory effects by inhibiting COX enzymes.
Currently, there is no published data on the direct inhibitory effect of this compound or Lactobionic acid on the COX-2 enzyme.
Experimental Protocols
This section details the methodologies for key in vitro assays used to evaluate anti-inflammatory properties.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay is a common method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide, a pro-inflammatory mediator produced by macrophages upon stimulation.
Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates RAW 264.7 macrophages to produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and incubated overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and a fixed concentration of LPS (e.g., 1 µg/mL). A positive control (e.g., a known iNOS inhibitor) and a negative control (LPS only) are included.
-
Incubation: The plate is incubated for 24 hours.
-
Griess Assay:
-
50 µL of cell culture supernatant is mixed with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubated for 10 minutes at room temperature.
-
50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added, and the mixture is incubated for another 10 minutes.
-
-
Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
-
Calculation: The percentage of NO inhibition is calculated as: % Inhibition = [1 - (Absorbance of test sample / Absorbance of negative control)] * 100
Matrix Metalloproteinase (MMP) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of MMPs, enzymes that degrade extracellular matrix proteins and are involved in inflammation and tissue remodeling.
Principle: The assay utilizes a fluorogenic MMP substrate, which is a peptide sequence containing a fluorescent reporter group and a quencher group. In its intact state, the fluorescence is quenched. Upon cleavage by an active MMP, the reporter and quencher are separated, resulting in an increase in fluorescence.
Protocol:
-
Reagent Preparation: Prepare assay buffer, recombinant human MMP enzyme, fluorogenic MMP substrate, and test inhibitor solutions.
-
Reaction Setup: In a 96-well microplate, add the assay buffer, the MMP enzyme, and different concentrations of the test compound (e.g., this compound). A positive control (a known MMP inhibitor, e.g., Phenanthroline) and a negative control (enzyme only) are included.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the fluorogenic MMP substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths for the specific fluorophore/quencher pair used.
-
Data Analysis: The rate of the reaction (slope of the fluorescence versus time curve) is determined for each concentration of the inhibitor.
-
Calculation: The percentage of MMP inhibition is calculated as: % Inhibition = [1 - (Slope of test sample / Slope of negative control)] * 100 The IC₅₀ value can be determined by plotting the % inhibition against the inhibitor concentration.
References
Comparative proteomics of skin cells treated with Maltobionic acid and Lactobionic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Maltobionic acid (MBA) and Lactobionic acid (LBA), two prominent polyhydroxy acids (PHAs), on skin cells. While direct comparative proteomic studies are not yet available in the public domain, this document synthesizes existing data on their functional effects on key proteins and cellular processes involved in skin health and aging.
Introduction
This compound and Lactobionic acid are second-generation alpha-hydroxy acids known for their anti-aging properties, offering similar efficacy to traditional AHAs with reduced irritation.[1][2][3] MBA is a disaccharide formed from glucose and gluconic acid, while LBA consists of galactose and gluconic acid.[2] Both are recognized for their antioxidant, hydrating, and matrix metalloproteinase (MMP) inhibiting activities, which contribute to their skin rejuvenation effects.[4]
Comparative Analysis of Functional Effects
While a head-to-head proteomic analysis is not available, we can compare the known functional effects of MBA and LBA on key aspects of skin biology based on existing in vitro and clinical studies.
| Feature | This compound (MBA) | Lactobionic Acid (LBA) | Key Findings & Citations |
| Humectant Properties | Superior water retention | Strong humectant | MBA has been shown to retain more water (29%) compared to LBA (14%) in a gel matrix, suggesting superior moisturizing capabilities. [1 (from initial searches)] |
| Antioxidant Activity | Effective antioxidant | Potent antioxidant | Both acids act as antioxidants by chelating excess iron ions and scavenging free radicals, protecting against oxidative stress and photodamage. [1 (from initial searches), 2, 5, 10] |
| MMP Inhibition | Strong, dose-dependent MMP inhibitor | Strong MMP inhibitor | Both acids have been demonstrated to inhibit matrix metalloproteinases, which are responsible for the degradation of collagen and elastin in the skin. [1 (from initial searches), 2, 4, 5, 10, 13] LBA has been shown to reduce MMP-9 activity in histologic studies. |
| Collagen & GAG Synthesis | Promotes collagen synthesis and increases glycosaminoglycans (GAGs). | Stimulates collagen and GAG production. | Both acids support the skin's extracellular matrix by promoting the synthesis of collagen and GAGs, leading to increased skin thickness and firmness. [2 (from previous searches), 4, 5] |
| Skin Barrier Function | Enhances skin barrier function. | Supports and improves skin barrier integrity. | The gentle nature of PHAs helps to maintain and enhance the skin's natural barrier function. |
| Exfoliation | Gentle exfoliation | Gentle exfoliation | As PHAs, both acids provide gentle exfoliation without the significant irritation associated with some AHAs. |
| Anti-inflammatory Properties | Reduces inflammatory responses. | Soothing and anti-inflammatory effects. | Both acids are noted for their gentle action and ability to soothe sensitive skin. [2 (from previous searches), 4] |
Experimental Protocols
The following are representative experimental protocols for assessing the effects of MBA and LBA on skin cells, based on methodologies described in the scientific literature for similar compounds.
Cell Culture
Human adult epidermal keratinocytes (HEKa) or human dermal fibroblasts (HDF) are cultured in appropriate media (e.g., EpiLife medium for keratinocytes, DMEM for fibroblasts) supplemented with growth factors, antibiotics, and fetal bovine serum (if required). Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Treatment Protocol
Cells are seeded in multi-well plates and allowed to adhere and grow to a desired confluency (e.g., 70-80%). The culture medium is then replaced with a medium containing various concentrations of this compound or Lactobionic acid. A vehicle control (medium without the test compounds) is run in parallel. The treatment duration can vary from 24 to 72 hours, depending on the endpoint being measured.
Proteomic Analysis (Hypothetical Workflow)
-
Protein Extraction: Following treatment, cells are washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
Sample Preparation: Proteins are reduced, alkylated, and digested (e.g., with trypsin). The resulting peptides are desalted and prepared for mass spectrometry.
-
LC-MS/MS Analysis: Peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry (e.g., using an Orbitrap mass spectrometer).
-
Data Analysis: The raw data is processed using software like MaxQuant or Proteome Discoverer. Proteins are identified and quantified. Differentially expressed proteins between treated and control groups are identified based on fold-change and p-values.
-
Bioinformatic Analysis: Gene Ontology (GO) and pathway analysis (e.g., KEGG) are performed to understand the biological processes and signaling pathways affected by the treatments.
MMP Inhibition Assay
The inhibitory effect on MMPs can be assessed using commercially available MMP activity assay kits. Briefly, a specific MMP enzyme is incubated with a fluorogenic substrate in the presence or absence of various concentrations of MBA or LBA. The fluorescence is measured over time, and the inhibition is calculated relative to the control.
Collagen Synthesis Assay
The amount of newly synthesized collagen can be quantified using an ELISA kit that detects the procollagen type I C-peptide (PIP) released into the cell culture medium.
Visualizations
Experimental Workflow for Comparative Analysis
Caption: A general workflow for the comparative analysis of Maltobionic and Lactobionic acids on skin cells.
Signaling Pathways Influenced by PHAs
Caption: Key signaling pathways and cellular processes influenced by Polyhydroxy Acids (PHAs) in skin.
Conclusion
Both this compound and Lactobionic acid are effective anti-aging ingredients that function through multiple pathways, including antioxidant activity, inhibition of collagen-degrading enzymes, and promotion of a healthy extracellular matrix. While MBA may offer superior hydration, both are gentle and suitable for sensitive skin. The development of direct comparative proteomic studies in the future will provide a more granular understanding of their distinct effects on the skin proteome and further elucidate their mechanisms of action.
References
Safety Operating Guide
Navigating the Safe Disposal of Maltobionic Acid in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like maltobionic acid is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains regulatory compliance. This guide provides a clear, step-by-step process for the proper disposal of this compound, synthesized from safety data sheets (SDS).
Step-by-Step Disposal Protocol for this compound
The disposal of this compound should always be handled with care, treating it as a potentially hazardous chemical, even if not always classified as such for environmental transport. The primary principle is to avoid environmental release and ensure that waste is managed by qualified handlers.
-
Initial Assessment and Collection:
-
All waste this compound, whether in solid form or in solution, should be collected in a designated, properly labeled, and sealed waste container.
-
Avoid mixing this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Spill Management:
-
In the event of a spill, prevent the substance from entering drains, sewer systems, or water sources.[1][2][3][4][5]
-
For solid spills, carefully sweep, vacuum, or absorb the material with an inert substance and place it into a suitable, closed container for disposal.
-
Ensure the cleanup area is well-ventilated.
-
-
Disposal Pathway Selection:
-
The recommended and primary method of disposal is to engage a licensed chemical waste disposal company. These companies are equipped to handle and treat chemical waste in accordance with regulations.
-
Approved disposal methods include controlled incineration, potentially with flue gas scrubbing, or treatment at a chemical destruction plant.
-
An alternative, where permissible and facilities exist, is to dissolve or mix the material with a combustible solvent for incineration in a chemical incinerator equipped with an afterburner.
-
Crucially, do not discharge this compound or its solutions into the sewer system.
-
-
Container Decontamination and Disposal:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water).
-
The rinsate should be collected and disposed of as chemical waste along with the this compound.
-
After thorough cleaning, the container can be offered for recycling or reconditioning. Alternatively, puncture the container to render it unusable for other purposes and dispose of it in a sanitary landfill, if local regulations permit.
-
Quantitative Data Summary
There is no specific quantitative data, such as concentration thresholds for disposal methods, available in the reviewed safety data sheets. The guidance provided is qualitative, emphasizing complete containment and professional disposal.
| Parameter | Guideline |
| Discharge to Sewer | Prohibited |
| Recommended Disposal | Licensed Chemical Waste Disposal Service |
| Approved Treatment | Controlled Incineration / Chemical Destruction |
| Container Decontamination | Triple-Rinse |
Experimental Protocols
The provided information focuses on disposal procedures and does not cite specific experimental protocols that would necessitate detailed methodologies. The core protocol is the waste management process itself, as detailed above.
Disposal Decision Workflow
The following diagram illustrates the logical flow for making decisions on the proper disposal of this compound.
Caption: this compound Disposal Workflow
References
Safeguarding Your Research: A Comprehensive Guide to Handling Maltobionic Acid
For Immediate Reference: Essential Safety and Handling Information for Maltobionic Acid
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with this compound. By adhering to these procedures, you can ensure a safe laboratory environment and maintain the integrity of your research. While this compound is generally not classified as a hazardous substance, proper handling is essential to mitigate potential risks such as mild skin and eye irritation.[1][2]
Key Safety and Physical Data
For quick reference, the following table summarizes the available quantitative data for this compound. It is important to note that specific toxicological data such as LD50 and occupational exposure limits have not been established.[1][3]
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O₁₂ | PubChem |
| Molecular Weight | 358.30 g/mol | PubChem |
| Melting Point | 155-157 °C (decomposes) | CD Formulation |
| Solubility | Soluble in water | Anmol Chemicals |
| LD50 (Oral) | Not available | Anmol Chemicals |
| LD50 (Dermal) | Not available | Anmol Chemicals |
| OSHA PEL | Not established | AK Scientific, Inc. |
| NIOSH REL | Not established | AK Scientific, Inc. |
| ACGIH TLV | Not established | AK Scientific, Inc. |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is critical. The following PPE is mandatory when handling this compound:
| PPE Category | Specific Requirements | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. | Protects against potential eye irritation from dust or splashes.[3] |
| Skin Protection | Nitrile or butyl rubber gloves are recommended for prolonged contact. A standard lab coat or overalls should be worn. Closed-toe shoes are required. | Prevents mild skin irritation upon direct contact. |
| Respiratory Protection | Generally not required in well-ventilated areas. If dust is generated, an N95-rated respirator should be used. | Minimizes inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling and Disposal
Adherence to a strict operational workflow is paramount for safety and efficiency.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, date received, and any hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed to prevent moisture absorption. Store away from incompatible materials, particularly strong oxidizing agents.
Handling and Use
-
Ventilation: Always handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood to minimize dust exposure.
-
Dispensing: When weighing or transferring the solid, do so carefully to avoid generating dust.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory. Do not eat, drink, or smoke in the handling area.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.
Disposal Plan
-
Waste Collection: Collect waste this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated, labeled waste container.
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal environmental regulations.
-
Approved Disposal Methods: The material may be sent to a licensed chemical destruction facility or disposed of via controlled incineration with flue gas scrubbing. Do not discharge into sewer systems or contaminate water, foodstuffs, or animal feed.
Emergency Response Plan
Immediate and appropriate action during an emergency can significantly mitigate harm.
Spill Response
-
Evacuation: For large spills, evacuate non-essential personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Cleanup: Carefully sweep or scoop the spilled material into a suitable container for disposal. Avoid generating dust. Clean the spill area with water.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention if irritation persists. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation occurs. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention. |
Safe Handling Workflow
The following diagram illustrates the logical progression for the safe handling of this compound, from initial receipt to final disposal.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
